molecular formula C8H9ClN2O B598724 2-Amino-5-methoxybenzonitrile hydrochloride CAS No. 115661-38-6

2-Amino-5-methoxybenzonitrile hydrochloride

Cat. No.: B598724
CAS No.: 115661-38-6
M. Wt: 184.623
InChI Key: MJWXYQXNVUUIHJ-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzonitrile hydrochloride (CAS: 115661-38-6) is a valuable chemical intermediate in pharmaceutical and agrochemical research. With the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol , this compound is the salt form of 2-Amino-5-methoxybenzonitrile, which is characterized by a melting point of 46-47°C . Its primary research value lies in its role as a key building block for the synthesis of complex heterocyclic systems. In pharmaceutical development, the parent compound, 2-amino-5-methoxybenzonitrile, is a critical precursor in the synthesis of novel 1,2,3-benzotriazine derivatives that exhibit potent antiproliferative activities . Specifically, it serves as a starting material for compounds that are 4-10 times more potent than established chemotherapeutic agents in inhibiting the growth of various cancer cell lines, including breast cancer (T47D), prostate cancer (DU145, PC-3), and melanoma (B16F0) cells . The compound's mechanism of action in resulting active pharmaceutical ingredients often involves the inhibition of tyrosine kinase receptors, such as VEGFR, which are crucial targets in antiangiogenic cancer therapy . In agrochemical research, 2-amino-5-methoxybenzonitrile is utilized as a versatile intermediate for constructing nitrogen-containing heterocycles that form the basis of novel herbicides, fungicides, and insecticides . Its reactive functional groups allow for diverse transformations, including cyclization and substitution reactions, enabling the development of crop protection agents with targeted biological activity and improved environmental profiles . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (sealed in a dry environment at room temperature) are recommended to maintain product integrity .

Properties

IUPAC Name

2-amino-5-methoxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c1-11-7-2-3-8(10)6(4-7)5-9;/h2-4H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWXYQXNVUUIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679934
Record name 2-Amino-5-methoxybenzonitrile--hydrogen chloride (1/1)
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115661-38-6
Record name Benzonitrile, 2-amino-5-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115661-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methoxybenzonitrile--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-5-methoxybenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical and agrochemical development, the precise molecular architecture of a compound is its defining characteristic. It dictates function, reactivity, and safety. 2-Amino-5-methoxybenzonitrile, a substituted benzonitrile, serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and crop protection chemicals.[1][2][3] The hydrochloride salt form is often utilized to improve stability and handling properties. Consequently, the unambiguous confirmation of its structure is not merely an academic exercise but a critical checkpoint in quality control, regulatory submission, and ensuring the integrity of downstream research.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The initial characterization of a novel or synthesized compound begins with techniques that provide rapid, high-level structural information: the molecular weight and the functional groups present.

Mass Spectrometry (MS): Defining the Molecular Formula

Principle of the Technique Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] For a compound like 2-amino-5-methoxybenzonitrile hydrochloride, High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI allows the molecule to be ionized into the gas phase with minimal fragmentation, providing a clear picture of the intact molecular ion.[4]

Experimental Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The acidic proton from the hydrochloride salt will facilitate protonation.

  • Analysis: Identify the base peak corresponding to the protonated molecular ion [M+H]⁺. The high-resolution measurement will provide the exact mass, which can be used to confirm the elemental composition.

Data Interpretation & Expected Results The molecular formula for the free base, 2-amino-5-methoxybenzonitrile, is C₈H₈N₂O.

  • Expected Monoisotopic Mass (Free Base): 148.0637 g/mol .[5]

  • Expected HRMS Signal [M+H]⁺: The primary ion observed should be at an m/z corresponding to the protonated free base, C₈H₉N₂O⁺, which is 149.0715 .

  • Validation: The experimentally determined exact mass should match this theoretical value within a narrow tolerance (typically < 5 ppm), confirming the elemental formula. The characteristic isotopic pattern for the calculated formula should also be observed.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Principle of the Technique Infrared (IR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying the types of bonds present in a molecule.[6]

Experimental Protocol (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid 2-amino-5-methoxybenzonitrile hydrochloride powder directly onto the ATR crystal.

  • Instrumentation: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

Data Interpretation & Expected Results The IR spectrum provides a "fingerprint" that confirms the presence of the key functional groups. For aromatic nitriles, conjugation with the ring slightly lowers the frequency of the C≡N stretch compared to saturated nitriles.[7][8]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Shape Significance for Structure
N-H Stretch (Amine)3450 - 3300Strong, often a doubletConfirms the primary amine (-NH₂) group.
Aromatic C-H Stretch3100 - 3000Medium to WeakIndicates the presence of the benzene ring.
C≡N Stretch (Nitrile)2240 - 2220Strong, SharpA key diagnostic peak for the nitrile group.[8][9]
Aromatic C=C Bending1600 - 1450Medium to StrongConfirms the aromatic skeleton.
C-O Stretch (Ether)1250 - 1200 (Aryl)StrongIndicates the methoxy (-OCH₃) group attached to the ring.
C-N Stretch (Amine)1335 - 1250MediumSupports the presence of the amino group.

Table 1: Predicted Infrared Absorption Frequencies.

Core Structural Architecture: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[6] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol (General NMR)

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-amino-5-methoxybenzonitrile hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred as it can solubilize hydrochloride salts and allows for the observation of exchangeable protons (e.g., -NH₃⁺).

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Perform a series of experiments: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Proton Environment and Connectivity

Interpretation: The ¹H NMR spectrum reveals the number of unique proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting/multiplicity), and their relative abundance (integration). For 2-amino-5-methoxybenzonitrile, we expect signals for three aromatic protons, the methoxy group protons, and the amine protons (which will likely be protonated to -NH₃⁺ in the hydrochloride salt).

Predicted δ (ppm) Integration Multiplicity Assignment Rationale
~7.0-7.53HSee belowAromatic (H3, H4, H6)Protons on the benzene ring. The exact shifts and splitting depend on the combined electronic effects of the -CN, -NH₂, and -OCH₃ groups.
~3.83HSinglet (s)Methoxy (-OCH₃)Protons of the methyl group are shielded and have no adjacent protons to couple with.
Broad3HSinglet (br s)Amine (-NH₃⁺)Protons on the nitrogen are exchangeable, often resulting in a broad signal. The integration confirms three protons in the salt form.

Aromatic Region Deconvolution:

  • The three aromatic protons will exhibit a specific splitting pattern. Based on the substitution pattern (1,2,4,5-), we can predict:

    • H-6: Will likely appear as a doublet (d), coupled only to H-4.

    • H-4: Will likely appear as a doublet of doublets (dd), coupled to H-3 and H-6.

    • H-3: Will likely appear as a doublet (d), coupled only to H-4. The exact assignment requires 2D NMR.

¹³C NMR and DEPT-135: The Carbon Skeleton

Interpretation: The ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment distinguishes between CH/CH₃ (positive signals), CH₂ (negative signals), and quaternary carbons (no signal).

  • Expected ¹³C Signals: 8 unique carbon signals.

  • DEPT-135 Prediction:

    • Positive Signals: 4 (3 aromatic CH, 1 -OCH₃).

    • Negative Signals: 0 (no CH₂ groups).

    • Absent Signals: 4 (C1-CN, C2-NH₂, C5-OCH₃, C-CN). These are the quaternary carbons.

Predicted δ (ppm) DEPT-135 Assignment Rationale
~160AbsentC5-OAromatic carbon attached to the electron-donating oxygen.
~150AbsentC2-NAromatic carbon attached to the nitrogen.
~120-130PositiveC3, C4, C6Aromatic CH carbons.
~118AbsentC≡NNitrile carbon, a characteristic chemical shift.
~100AbsentC1-CNAromatic carbon attached to the nitrile group.
~56Positive-OCH₃Methoxy carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts.

2D NMR: Assembling the Puzzle

2D NMR experiments are crucial for definitively connecting the atoms identified in 1D spectra.[11][12]

COSY (Correlation Spectroscopy):

  • Purpose: Identifies protons that are coupled to each other (typically through 2-3 bonds).[11]

  • Expected Correlations: Cross-peaks will be observed between the coupled aromatic protons (H3-H4, H4-H6), confirming their adjacency on the ring.

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: Shows direct, one-bond correlations between protons and the carbons they are attached to.[11]

  • Expected Correlations:

    • The signal for the -OCH₃ protons (~3.8 ppm) will correlate with the methoxy carbon signal (~56 ppm).

    • Each aromatic proton signal will correlate with its corresponding aromatic CH carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for identifying how different fragments are connected and for assigning quaternary carbons.[11]

  • Key Expected Correlations:

    • The methoxy protons (-OCH₃) will show a correlation to the C5 quaternary carbon, confirming the position of the methoxy group.

    • The aromatic proton H-6 will show correlations to C2 and C4.

    • The aromatic proton H-4 will show correlations to C2 and C6.

    • The aromatic proton H-3 will show a correlation to the C1 quaternary carbon, which is crucial for placing the nitrile group.

G cluster_nmr NMR Spectroscopy cluster_other Initial Analysis cluster_final Definitive Structure 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY Assign Couplings HSQC HSQC (C-H 1-Bond) 1H_NMR->HSQC Assign Protons 13C_NMR ¹³C & DEPT (Carbon Skeleton) 13C_NMR->HSQC Assign Carbons HMBC HMBC (C-H Long Range) COSY->HMBC Confirm Fragments HSQC->HMBC Provide Anchor Points Final_Assignment Unambiguous NMR Assignment HMBC->Final_Assignment Assemble Structure MS Mass Spectrometry (Molecular Formula) Proposed_Structure Proposed Structure of 2-Amino-5-methoxybenzonitrile HCl MS->Proposed_Structure Confirms Mass IR IR Spectroscopy (Functional Groups) IR->Proposed_Structure Confirms Groups XRay X-Ray Crystallography (3D Structure) Proposed_Structure->1H_NMR Predicts Signals Proposed_Structure->13C_NMR Predicts Signals Final_Assignment->XRay Verify with Crystal

Absolute Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray crystallography stands as the "gold standard" for absolute structural determination.[13]

Principle of the Technique This technique involves directing X-rays at a single, well-ordered crystal of the compound. The electrons in the molecule diffract the X-rays in a specific pattern, which can be mathematically analyzed to generate a three-dimensional map of electron density.[14] This map reveals the precise spatial arrangement of every atom in the molecule and its position within the crystal lattice.

Experimental Protocol

  • Crystallization: The primary challenge is to grow a single, high-quality crystal of 2-amino-5-methoxybenzonitrile hydrochloride. This is often achieved by slow evaporation of a saturated solution or by vapor diffusion techniques using various solvent systems.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The data are then used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation & Expected Results The output of an X-ray crystallography experiment is a definitive 3D model of the molecule. It will unambiguously confirm:

  • The connectivity of all atoms, corroborating the NMR data.

  • The planarity of the aromatic ring.[15][16]

  • The precise bond lengths and angles.

  • The intermolecular interactions in the solid state, including hydrogen bonding involving the ammonium group (-NH₃⁺) and the chloride counter-ion.

Conclusion: A Synthesis of Evidence

The structural elucidation of 2-amino-5-methoxybenzonitrile hydrochloride is a systematic process that builds a conclusive argument from multiple, independent lines of analytical evidence. Mass spectrometry confirms the elemental composition, and infrared spectroscopy identifies the requisite functional groups. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps out the atomic connectivity, providing a robust solution-state structure. Finally, where absolute certainty in the solid state is required, single-crystal X-ray crystallography provides the definitive three-dimensional architecture. Following this rigorous, self-validating workflow ensures the highest level of scientific integrity for researchers in drug discovery and chemical development.

References

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-methoxybenzonitrile Hydrochloride (CAS Number: 115661-38-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methoxybenzonitrile hydrochloride, identified by the CAS number 115661-38-6, is a substituted benzonitrile that holds potential as a versatile building block in medicinal chemistry and drug discovery. The presence of an amino group, a methoxy group, and a nitrile moiety on the benzene ring provides a unique electronic and structural landscape for chemical modifications and biological interactions. This guide offers a comprehensive analysis of its core physicochemical properties, providing a foundational understanding for its application in research and development.

Understanding the physicochemical characteristics of a compound is a critical first step in the drug development pipeline. These properties, including solubility, lipophilicity, and stability, profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for biological activity and formulation into a therapeutic agent. This document synthesizes available data to present a detailed overview of 2-Amino-5-methoxybenzonitrile hydrochloride.

Chemical Identity and Structure

  • IUPAC Name: 2-amino-5-methoxybenzonitrile hydrochloride

  • CAS Number: 115661-38-6

  • Linear Formula: C₈H₉ClN₂O

  • Molecular Weight: 184.63 g/mol

The structure of 2-Amino-5-methoxybenzonitrile hydrochloride is characterized by a benzonitrile core with an amino group at the C2 position and a methoxy group at the C5 position. The hydrochloride salt is formed by the protonation of the primary amino group.

Molecular Structure:

Caption: Chemical structure of 2-Amino-5-methoxybenzonitrile hydrochloride.

Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its behavior in biological systems. For 2-Amino-5-methoxybenzonitrile hydrochloride, a distinction must be made between the properties of the free base (2-Amino-5-methoxybenzonitrile, CAS 23842-82-2) and its hydrochloride salt. The salt form generally exhibits increased water solubility and stability.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Melting Point 46-47 °CData not available[1]
Boiling Point 302 °C (predicted)Data not available[1]
Aqueous Solubility Sparingly soluble in waterExpected to be higher than the free base[2]
pKa 2.41 ± 0.10 (predicted, for the protonated amino group)Expected to be acidic due to the ammonium ion[1]
LogP 1.07 (predicted)Expected to be lower than the free base[3]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases.Generally more stable than the free base, particularly against oxidation of the amino group.[4]

Causality Behind Property Differences:

  • Solubility: The hydrochloride salt introduces an ionic character to the molecule, which significantly enhances its interaction with polar solvents like water compared to the less polar free base.

  • pKa: The pKa of the hydrochloride salt will be determined by the equilibrium between the protonated amino group (an ammonium ion) and its conjugate base (the free amine). This value is crucial for understanding the ionization state of the molecule at physiological pH.

  • LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. The increased polarity of the hydrochloride salt leads to a lower LogP value, indicating a preference for the aqueous phase over the lipid phase.

  • Stability: The protonation of the amino group in the hydrochloride salt reduces its nucleophilicity and susceptibility to oxidative degradation, thus enhancing the overall chemical stability of the compound.[4][5]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties requires robust experimental protocols. The following are standard methodologies that can be applied to 2-Amino-5-methoxybenzonitrile hydrochloride.

Melting Point Determination

Protocol:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Self-Validating System: The protocol's validity is ensured by calibrating the apparatus with certified reference standards with known melting points.

Aqueous Solubility Determination (Shake-Flask Method)

Protocol:

  • Sample Preparation: An excess amount of 2-Amino-5-methoxybenzonitrile hydrochloride is added to a known volume of purified water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Self-Validating System: The attainment of equilibrium is confirmed by measuring the concentration at different time points until a constant value is achieved. The analytical method is validated for linearity, accuracy, and precision.

Caption: Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

Protocol:

  • Sample Preparation: A known concentration of 2-Amino-5-methoxybenzonitrile hydrochloride is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Self-Validating System: The pH meter is calibrated with standard buffer solutions before the experiment. The concentration of the titrant is accurately known.

LogP Determination (Shake-Flask Method)

Protocol:

  • System Preparation: n-Octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (preferably the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for partitioning between the two phases.

  • Phase Separation: The two phases are allowed to separate.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Self-Validating System: Mass balance is checked to ensure that the total amount of the compound recovered from both phases is close to the initial amount.

Potential Biological Activity and Signaling Pathways

Substituted benzonitriles are a class of compounds with a wide range of documented biological activities. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to interactions with biological targets.[6]

While specific biological data for 2-Amino-5-methoxybenzonitrile hydrochloride is not extensively available in the public domain, its structural features suggest potential avenues for investigation. The aminobenzonitrile scaffold is present in molecules with various pharmacological activities, including:

  • Anticancer Activity: Some benzonitrile derivatives have been shown to possess antiproliferative effects.[7][8] The mechanism of action can vary, but may involve the inhibition of key enzymes or disruption of cellular processes like microtubule polymerization.

  • Enzyme Inhibition: The nitrile moiety can interact with the active sites of enzymes, leading to their inhibition. For instance, some substituted benzonitriles are known to be inhibitors of enzymes like tubulin.[7]

  • Antimicrobial Activity: Certain benzonitrile derivatives have demonstrated antimicrobial properties.[9]

Hypothetical Signaling Pathway Involvement:

Given the known activities of related compounds, a hypothetical involvement in a cancer-related signaling pathway can be postulated for initial screening purposes. For example, if a derivative of this compound were to exhibit antiproliferative activity, it might be acting on a pathway that controls cell cycle progression or apoptosis.

Caption: Workflow of an in vitro cytotoxicity MTT assay.

Conclusion

2-Amino-5-methoxybenzonitrile hydrochloride is a chemical entity with a structural framework amenable to further exploration in drug discovery and development. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, highlighting the important distinctions between the free base and the hydrochloride salt. The outlined experimental protocols offer a robust framework for the empirical determination of these critical parameters. While specific biological data remains limited, the structural relationship to other bioactive benzonitriles suggests that this compound and its derivatives warrant investigation for potential therapeutic applications. Further research is essential to fully elucidate the physicochemical profile and biological activity of 2-Amino-5-methoxybenzonitrile hydrochloride, thereby unlocking its full potential for scientific and medicinal advancement.

References

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A Comprehensive Technical Guide to 2-Amino-5-methoxybenzonitrile: A Comparative Analysis of the Free Base and Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Attributes of 2-Amino-5-methoxybenzonitrile Free Base versus its Hydrochloride Salt.

This guide provides a detailed comparative analysis of 2-Amino-5-methoxybenzonitrile in its free base and hydrochloride salt forms. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of the distinct physicochemical properties, stability, and handling considerations of each form is paramount for successful research and development. This document offers field-proven insights and detailed experimental protocols to aid in the effective utilization of this versatile molecule.

Introduction: The Strategic Importance of Form Selection

2-Amino-5-methoxybenzonitrile is a valuable building block in medicinal chemistry, notable for its role as a precursor in the synthesis of a range of biologically active molecules. The choice between utilizing the free base or the hydrochloride salt is a critical decision in the early stages of drug discovery and development, profoundly influencing factors such as solubility, stability, and bioavailability.[1][2] While the free base is the parent compound, the hydrochloride salt is often synthesized to enhance its pharmaceutical properties.[3][4] This guide will dissect the nuances of each form to empower researchers to make informed decisions in their synthetic and formulation strategies.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the free base and the hydrochloride salt of 2-Amino-5-methoxybenzonitrile are rooted in their chemical structure and the resulting intermolecular forces. The protonation of the amino group in the hydrochloride salt leads to significant changes in its physical properties.

Property2-Amino-5-methoxybenzonitrile (Free Base)2-Amino-5-methoxybenzonitrile (Hydrochloride Salt)Rationale & Implications for Researchers
CAS Number 23842-82-2[5]115661-38-6[6]Ensures correct identification and sourcing of the desired compound.
Molecular Formula C₈H₈N₂O[5]C₈H₉ClN₂OThe addition of HCl increases the molecular weight.
Molecular Weight 148.16 g/mol [5]184.63 g/mol Important for stoichiometric calculations in chemical reactions.
Appearance White to yellow to brown powder or low melting solid[7]Light tan solidVisual identification and assessment of purity.
Melting Point 39-45 °C[7]Not explicitly available, but expected to be significantly higher.A higher melting point for the salt form is indicative of a more stable crystal lattice.
Aqueous Solubility Poorly soluble[8]Expected to have significantly higher solubility.Critical for the preparation of aqueous stock solutions for biological assays and certain reaction conditions. The salt form is generally preferred for aqueous applications.[3][9]
Organic Solvent Solubility Slightly soluble in chloroform and methanol[10]Generally less soluble in non-polar organic solvents.The free base is often more suitable for reactions conducted in organic media.
pKa 2.41 (of the conjugate acid)[10]Not applicableIndicates the basicity of the amino group in the free base.

The Critical Trifecta: Solubility, Stability, and Hygroscopicity

The decision to use the free base or the hydrochloride salt often hinges on three key practical considerations:

Solubility: As a general principle, the salt form of a drug is more soluble in aqueous solutions than its free base counterpart.[2][9] This is a direct consequence of the ionic nature of the hydrochloride salt, which readily interacts with polar water molecules. For researchers conducting in vitro biological assays, the enhanced aqueous solubility of the hydrochloride salt is a significant advantage, facilitating the preparation of stock solutions and ensuring homogeneity in the assay medium. Conversely, the free base often exhibits better solubility in a wider range of organic solvents, making it more amenable to various synthetic transformations.

Hygroscopicity: The tendency of a substance to absorb moisture from the air is a critical parameter, especially for solid dosage forms. While specific data for this compound is not available, amine salts can sometimes be more hygroscopic than their free base counterparts. However, the formation of a stable crystalline salt can also lead to reduced hygroscopicity.[6] Hygroscopicity can impact the handling, weighing, and long-term stability of a compound.[7]

Experimental Protocols: A Practical Guide

The following protocols provide step-by-step guidance for common manipulations of 2-Amino-5-methoxybenzonitrile and its hydrochloride salt.

Preparation of 2-Amino-5-methoxybenzonitrile Hydrochloride from the Free Base

This protocol outlines a general procedure for the conversion of the free base to its hydrochloride salt.

Materials:

  • 2-Amino-5-methoxybenzonitrile (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M) or anhydrous HCl gas

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (if using HCl solution) or gas dispersion tube (if using HCl gas)

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying apparatus (e.g., vacuum desiccator)

Procedure:

  • Dissolve the 2-Amino-5-methoxybenzonitrile free base in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of the hydrochloric acid solution in diethyl ether dropwise via a dropping funnel. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the resulting solid under vacuum to obtain 2-Amino-5-methoxybenzonitrile hydrochloride.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the introduction of water, which can interfere with the precipitation of the salt and may lead to the formation of a hydrated salt or an oil.

  • Cooling: The reaction is performed at a low temperature to control the exothermicity of the acid-base reaction and to maximize the precipitation of the salt, as solubility is generally lower at reduced temperatures.

  • Slow Addition: Slow addition of the acid ensures controlled precipitation and prevents the formation of an unmanageable solid mass.

Conversion of the Hydrochloride Salt to the Free Base

This protocol describes the liberation of the free base from its hydrochloride salt.

Materials:

  • 2-Amino-5-methoxybenzonitrile hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or a mild base solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the 2-Amino-5-methoxybenzonitrile hydrochloride in water.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while gently swirling. Continue addition until gas evolution ceases and the aqueous layer is basic (check with pH paper).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the 2-Amino-5-methoxybenzonitrile free base.

Causality Behind Experimental Choices:

  • Mild Base: A mild base like sodium bicarbonate is used to neutralize the hydrochloride and deprotonate the ammonium salt to the free amine. Stronger bases could potentially lead to side reactions.

  • Extraction: The free base is typically less water-soluble and more soluble in organic solvents, allowing for its efficient extraction from the aqueous phase.

  • Drying: The removal of residual water from the organic extract is essential to obtain a pure, dry product.

Spectroscopic Characterization: Identifying the Forms

Spectroscopic techniques are essential for confirming the identity and purity of the free base and its hydrochloride salt.

Infrared (IR) Spectroscopy
  • Free Base: The IR spectrum of the free base will show characteristic N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. A strong C≡N stretch for the nitrile group will be observed around 2220-2240 cm⁻¹.[14]

  • Hydrochloride Salt: The formation of the ammonium salt will significantly alter the N-H stretching region. The sharp N-H bands of the free amine will be replaced by a broad and strong absorption band for the -NH₃⁺ group, often centered around 2500-3000 cm⁻¹. The C≡N stretch will likely remain in a similar position.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In the proton NMR spectrum, the most noticeable difference will be the chemical shift and appearance of the amine protons. In the free base, the -NH₂ protons typically appear as a broad singlet. In the hydrochloride salt, the -NH₃⁺ protons will be shifted downfield and may appear as a broader signal. The aromatic protons will also experience shifts due to the electron-withdrawing effect of the ammonium group.

  • ¹³C NMR: The carbon atoms attached to and adjacent to the amino group will show downfield shifts in the spectrum of the hydrochloride salt compared to the free base, reflecting the change in the electronic environment upon protonation.

Visualization of Key Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Physicochemical Properties cluster_1 Experimental Workflow FreeBase 2-Amino-5-methoxybenzonitrile (Free Base) - Lower Melting Point - Higher Organic Solubility - Susceptible to Oxidation HCl_Salt 2-Amino-5-methoxybenzonitrile (Hydrochloride Salt) - Higher Melting Point - Higher Aqueous Solubility - More Stable FreeBase->HCl_Salt Protonation HCl_Salt->FreeBase Deprotonation Start_FB Start with Free Base Add_HCl Add HCl in Anhydrous Solvent Start_FB->Add_HCl Precipitate_Salt Precipitate & Isolate HCl Salt Add_HCl->Precipitate_Salt Add_Base Add Mild Base (e.g., NaHCO₃) Precipitate_Salt->Add_Base Convert back Start_Salt Start with HCl Salt Start_Salt->Add_Base Extract_FB Extract with Organic Solvent Add_Base->Extract_FB Extract_FB->Add_HCl Re-form salt

Caption: A logical diagram illustrating the relationship between the free base and hydrochloride salt forms and the corresponding experimental workflows for their interconversion.

Conclusion and Future Perspectives

The choice between 2-Amino-5-methoxybenzonitrile free base and its hydrochloride salt is a strategic one, with significant implications for both synthetic chemistry and pharmaceutical formulation. The hydrochloride salt generally offers superior aqueous solubility and chemical stability, making it the preferred form for many drug development applications, particularly for in vitro studies and the formulation of oral dosage forms. The free base, however, remains essential for many organic synthesis reactions where solubility in non-polar solvents is required.

References

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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 2-amino-5-methoxybenzonitrile (CAS: 23842-82-2), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[2] In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR theory, substituent effects, and spectral data from analogous structures to construct a reliable predictive model. This resource is intended for researchers, scientists, and drug development professionals who require a foundational understanding of the expected spectroscopic signature of this molecule for structural verification, reaction monitoring, and quality control.

Introduction: The Imperative for Structural Elucidation

2-Amino-5-methoxybenzonitrile is a trisubstituted aromatic compound featuring three distinct functional groups: an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N).[3][4] The precise arrangement of these substituents on the benzene ring dictates the molecule's reactivity and its utility as a chemical building block.[2] Consequently, unambiguous structural confirmation is paramount. NMR spectroscopy serves as the gold standard for this purpose, as chemical shifts and coupling constants provide a detailed electronic and topological map of the molecule.[1]

This guide follows a first-principles approach to predict the NMR spectra. We will dissect the molecule's electronic environment, predict the chemical shift and multiplicity for each unique proton and carbon nucleus, and provide a standard experimental protocol for acquiring such data.

Molecular Structure and Electronic Environment Analysis

The foundation of NMR spectral prediction lies in understanding the electronic effects of each substituent on the aromatic ring.

  • Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through a positive mesomeric effect (+M). It strongly shields the ortho and para positions, shifting associated nuclei significantly upfield (to lower ppm values).

  • Methoxy Group (-OCH₃): Also an activating, electron-donating group (+M effect), though slightly less potent than the amino group. It shields its ortho and para positions.

  • Nitrile Group (-C≡N): A deactivating, electron-withdrawing group due to both a negative inductive (-I) and negative mesomeric (-M) effect. It deshields all ring positions, particularly the para position, shifting nuclei downfield (to higher ppm values).

The interplay of these competing effects determines the final chemical shift of each nucleus on the benzene ring.

cluster_0 Predictive Workflow A Structural Analysis (Substituent Effects) C Predict ¹H Spectrum (Shifts, Multiplicity, J-Coupling) A->C D Predict ¹³C Spectrum (Chemical Shifts) A->D B Analyze Analogous Compounds (Empirical Data) B->C B->D E Assign Signals to Nuclei C->E D->E F Synthesize Data (Tables & Diagrams) E->F

Caption: Logical workflow for NMR spectral prediction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region, one singlet for the methoxy group, and a broad singlet for the amino group. The analysis is based on a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Aromatic Region (δ 6.0 - 7.5 ppm)

The benzene ring has three protons: H-3, H-4, and H-6. Their chemical shifts are governed by the electronic effects of the substituents.

  • H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the electron-donating -OCH₃ group. It is expected to be the most shielded (furthest upfield). It will appear as a doublet, coupled to H-4 with a small meta coupling constant.

  • H-4: This proton is ortho to the electron-donating -OCH₃ group and meta to the -NH₂ group. It will be strongly shielded. It will appear as a doublet of doublets, showing coupling to both H-3 (ortho coupling) and H-6 (meta coupling).

  • H-3: This proton is ortho to the electron-withdrawing -C≡N group and meta to the -OCH₃ group. The powerful deshielding effect of the nitrile group will shift it the furthest downfield. It will appear as a doublet, coupled to H-4 with a large ortho coupling constant.

Aliphatic and Amine Regions
  • Methoxy Protons (-OCH₃): These three protons are chemically equivalent and not coupled to other protons. They will appear as a sharp singlet. Based on data for related methoxybenzonitriles, the chemical shift is expected in the range of δ 3.7 - 3.9 ppm.[5]

  • Amino Protons (-NH₂): These two protons will appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature but can be expected in a broad range from δ 4.0 - 5.5 ppm.

Predicted ¹H NMR Data Summary
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.25dJ ≈ 8.5 Hz1HH-3
~ 6.85ddJ ≈ 8.5, 2.5 Hz1HH-4
~ 6.70dJ ≈ 2.5 Hz1HH-6
~ 4.50br s-2H-NH₂
~ 3.80s-3H-OCH₃

Note: These are estimated values. Actual experimental values may vary.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. Additive rules and data from similar substituted benzenes form the basis for these predictions.[6][7]

c1 1 c2 2 c3 3 c4 4 c5 5 c6 6 cn 7 c_och3 8

Caption: Structure of 2-Amino-5-methoxybenzonitrile with atom numbering for NMR assignment.

Aromatic Carbons (δ 95 - 160 ppm)
  • C-5 (bearing -OCH₃): This carbon is attached to the electronegative oxygen atom and will be significantly deshielded, appearing far downfield. Expected around δ 155-160 ppm.

  • C-2 (bearing -NH₂): Attached to the nitrogen, this carbon will also be downfield, but the shielding effect of the amino group on the ring mitigates this somewhat compared to C-5. Expected around δ 148-152 ppm.

  • C-4 & C-6: These protonated carbons are strongly influenced by the electron-donating groups, expecting them to be shifted upfield. C-6, being ortho to the potent -NH₂ group, will likely be further upfield than C-4.

  • C-3: This protonated carbon is ortho to the deshielding nitrile group, which will shift it downfield relative to C-4 and C-6.

  • C-1 (bearing -C≡N): This quaternary carbon is adjacent to the strongly shielding -NH₂ group, which will shift it significantly upfield. This is a characteristic feature of ortho-aminobenzonitriles. Expected around δ 95-100 ppm.

Nitrile and Methoxy Carbons
  • C-7 (-C≡N): The nitrile carbon has a characteristic chemical shift in the aromatic region. Expected around δ 118-120 ppm.[5]

  • C-8 (-OCH₃): The methoxy carbon appears in the aliphatic region and is highly predictable. Expected around δ 55-56 ppm.[5][8]

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)Assignment
~ 157.0C-5
~ 150.0C-2
~ 125.0C-3
~ 119.0C-7 (-C≡N)
~ 118.0C-4
~ 115.0C-6
~ 98.0C-1
~ 55.5C-8 (-OCH₃)

Note: These are estimated values. Quaternary carbon signals (C-1, C-2, C-5, C-7) are often of lower intensity.

Standard Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol is recommended.[9]

  • Sample Preparation:

    • Accurately weigh 10-15 mg of purified 2-amino-5-methoxybenzonitrile.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean, dry 5 mm NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Spectroscopy Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Set the spectral width to encompass a range of -1 to 13 ppm.

    • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

    • Apply a standard 90° pulse sequence.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) before Fourier transformation.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Spectroscopy Acquisition:

    • Using the same instrument, set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon signals.

    • A significantly larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • Process the FID with a line broadening of 1-2 Hz before Fourier transformation.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Conclusion

This guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra of 2-amino-5-methoxybenzonitrile. The predicted chemical shifts, multiplicities, and assignments offer a robust template for scientists working with this compound, facilitating its identification and characterization. The complex interplay of the electron-donating amino and methoxy groups with the electron-withdrawing nitrile group results in a distinctive and predictable spectroscopic fingerprint. Experimental verification using the outlined protocols is the essential final step to confirm these theoretical assignments.

References

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Solubility of 2-Amino-5-methoxybenzonitrile hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-5-methoxybenzonitrile Hydrochloride in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-5-methoxybenzonitrile hydrochloride in various organic solvents. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing solubility, presents detailed experimental protocols for its determination, and discusses modern analytical techniques for quantification. By synthesizing physicochemical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of Solubility

2-Amino-5-methoxybenzonitrile hydrochloride is a substituted aromatic amine that serves as a valuable building block in organic synthesis. The success of chemical processes such as reactions, crystallizations, and chromatography hinges on a thorough understanding of the solubility of the solutes and reagents involved.[1] For a salt like 2-Amino-5-methoxybenzonitrile hydrochloride, its solubility profile dictates the choice of solvent for achieving homogeneous reaction media, efficient purification, and stable formulations. This guide explores the factors that control its dissolution in common organic solvents, providing both a theoretical framework and practical, actionable protocols.

Theoretical Framework for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be miscible.[1][2][3]

Molecular Structure Analysis

2-Amino-5-methoxybenzonitrile hydrochloride possesses several key structural features that influence its solubility:

  • Aromatic Ring: The benzene core is nonpolar and contributes to solubility in less polar organic solvents.

  • Functional Groups: The polar amino (-NH2), methoxy (-OCH3), and nitrile (-CN) groups can engage in dipole-dipole interactions and hydrogen bonding.

  • Hydrochloride Salt: The most critical feature is the formation of an ammonium chloride salt (-NH3+Cl-). This ionic character drastically increases the compound's polarity compared to its freebase form (2-Amino-5-methoxybenzonitrile). This ionic nature suggests poor solubility in nonpolar solvents and enhanced solubility in polar solvents capable of solvating ions. Amine hydrochloride salts are often highly insoluble in non-polar process solvents like chlorobenzene.[4]

The Role of the Solvent

Organic solvents can be broadly categorized, and the choice of solvent is critical:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are generally effective at solvating both the ammonium cation and the chloride anion, making them good candidates for dissolving 2-Amino-5-methoxybenzonitrile hydrochloride.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but less effective at solvating anions through hydrogen bonding. They are still expected to be effective solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant dipole moments and cannot effectively solvate the ionic salt, leading to very low solubility.

Impact of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it requires energy.[5] Consequently, increasing the temperature generally increases solubility by providing the necessary energy to break the crystal lattice bonds of the solid.[5][6] This principle is frequently used to prepare saturated or supersaturated solutions for crystallization.

Experimental Determination of Solubility

A reliable method for quantitatively determining solubility is the isothermal shake-flask method. This technique involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

General Experimental Workflow

The logical flow for determining solubility involves preparing a saturated solution, separating the solid and liquid phases, and analyzing the concentration of the dissolved compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess 2-Amino-5-methoxybenzonitrile HCl to a known volume of solvent B Seal vial and place in isothermal shaker bath (e.g., 25°C) A->B C Agitate for a predetermined time (e.g., 24-48h) to ensure equilibrium B->C D Allow solid to settle C->D E Withdraw an aliquot of the clear supernatant D->E F Filter supernatant (e.g., 0.22 µm syringe filter) to remove particulates E->F G Dilute the aliquot with a suitable mobile phase F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Workflow for experimental solubility determination.
Detailed Protocol

Materials and Equipment:

  • 2-Amino-5-methoxybenzonitrile hydrochloride (purity >95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Isothermal shaker bath or orbital shaker in a temperature-controlled environment

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of 2-Amino-5-methoxybenzonitrile hydrochloride (enough to ensure solid remains after equilibration) to a vial containing a precisely measured volume (e.g., 5.0 mL) of the test solvent.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (as described in Section 5) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Estimated Solubility Profile

While extensive quantitative data for 2-Amino-5-methoxybenzonitrile hydrochloride is not widely published, a qualitative and semi-quantitative profile can be estimated based on its ionic structure and the properties of its freebase form.[7] The freebase is slightly soluble in methanol and chloroform.[7] The hydrochloride salt is expected to have higher solubility in polar solvents and lower solubility in non-polar solvents.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding and solvating both the ammonium cation and chloride anion effectively.
WaterSolubleThe high polarity and hydrogen bonding network of water make it a good solvent for ionic salts.
Polar Aprotic DMSO, DMFSolubleHigh dielectric constant and strong dipole moment can effectively solvate the cation.
AcetonitrileModerately SolubleLess polar than DMSO/DMF but should still provide moderate solubility.
Less Polar DichloromethaneSparingly SolubleMay exhibit some solubility due to its ability to participate in dipole interactions, but limited by ionic character.
ChloroformSparingly SolubleSimilar to dichloromethane; the freebase has slight solubility, but the salt form will be less soluble.[7]
Nonpolar Toluene, HexaneInsolubleLack the polarity required to overcome the crystal lattice energy of the ionic salt.

Analytical Methods for Quantification

Accurate solubility determination requires a robust analytical method to measure the analyte's concentration. HPLC with UV detection is a common and reliable choice for aromatic compounds.[8]

HPLC-UV Method Development

A typical HPLC-UV method involves separating the analyte on a chromatographic column and detecting it via its UV absorbance.

  • Column: A reverse-phase C18 column is standard for compounds of this polarity.

  • Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is effective.

  • Detection: The compound's aromatic nature allows for strong UV absorbance, typically monitored between 254-280 nm.

  • Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.[8][9]

Analytical Workflow

Sources

Introduction: The Strategic Importance of 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Amino-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

2-Amino-5-methoxybenzonitrile is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemicals, where it acts as a key intermediate in the construction of complex heterocyclic systems.[1] The molecule's intrinsic value stems from the unique electronic interplay of its three distinct functional groups: a nucleophilic primary amine (-NH2), an electron-donating methoxy group (-OCH3), and an electrophilic, electron-withdrawing nitrile group (-C≡N). This arrangement creates a nuanced reactivity profile, offering multiple avenues for selective chemical modification.

This guide provides a comprehensive analysis of the reactivity of each functional group, explores the principles of chemoselectivity, and delivers field-proven experimental protocols to empower researchers in leveraging this scaffold for novel molecular design.

PropertyValueSource
IUPAC Name 2-amino-5-methoxybenzonitrile[2]
CAS Number 23842-82-2[2]
Molecular Formula C₈H₈N₂O[2]
Molecular Weight 148.16 g/mol [2]
Appearance Solid form[1]
Melting Point 46-47 °C[1]

Core Reactivity Analysis: An Interplay of Electronics

The reactivity of 2-Amino-5-methoxybenzonitrile is governed by the competing and cooperating electronic effects of its substituents. Understanding this interplay is critical for predicting reaction outcomes and designing selective transformations.

  • Amino Group (-NH₂ at C2): A strong activating group due to resonance (+R effect), it donates electron density to the aromatic ring, significantly increasing its nucleophilicity. It is a powerful ortho, para-director.

  • Methoxy Group (-OCH₃ at C5): Also a strong activating group with a pronounced +R effect, directing electrophiles to the ortho and para positions.

  • Nitrile Group (-C≡N at C1): A strong deactivating group through both inductive (-I) and resonance (-R) effects, it withdraws electron density from the ring, making it less nucleophilic. It is a meta-director.

The combined influence of the potent ortho, para-directing amino and methoxy groups overwhelmingly dictates the regioselectivity of electrophilic aromatic substitution, overpowering the deactivating nitrile. The primary sites for electrophilic attack are C4 and C6, which are ortho/para to the activating groups.

G cluster_molecule mol 2-Amino-5-methoxybenzonitrile NH2 Amino Group (-NH2) Reactions mol->NH2 CN Nitrile Group (-CN) Reactions mol->CN Ring Aromatic Ring Reactions mol->Ring Acylation N-Acylation NH2->Acylation Diazotization Diazotization NH2->Diazotization Cyclization Cyclization to Quinazolines NH2->Cyclization Hydrolysis Hydrolysis CN->Hydrolysis Reduction Reduction CN->Reduction Cycloaddition Cycloaddition CN->Cycloaddition EAS Electrophilic Aromatic Subst. Ring->EAS

Caption: Overview of the primary reaction pathways for each functional group.

Reactivity of the Amino Group

The primary amine at the C2 position is a rich hub for chemical transformations, acting as a potent nucleophile and a handle for constructing heterocyclic scaffolds.

N-Acylation

The amino group readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed to protect the amino group or to introduce new structural motifs.

Causality of Experimental Choice: A mild base like pyridine or triethylamine is used to neutralize the HCl generated when using an acyl chloride, preventing the protonation of the starting amine which would render it non-nucleophilic. The reaction is typically run at 0 °C initially to control the exothermic reaction before allowing it to proceed at room temperature.[3]

Representative Protocol: N-Acetylation
  • Reaction Setup: Dissolve 2-Amino-5-methoxybenzonitrile (1.0 eq.) in dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.2 eq.) to the solution. Then, add acetyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(2-cyano-4-methoxyphenyl)acetamide.

Diazotization: Gateway to Diverse Functionalities

The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of synthetic chemistry.[4] This transformation opens access to a wide range of functionalities via subsequent reactions like the Sandmeyer or Schiemann reactions.

Trustworthiness of Protocol: The critical parameter for a successful diazotization is maintaining a low temperature (0-5 °C). Diazonium salts are thermally unstable and can decompose violently if allowed to warm up or if isolated in a dry, solid state.[4] Therefore, they are almost always generated and used in situ. The in situ generation of nitrous acid from sodium nitrite and a strong mineral acid ensures that the highly reactive nitrosating agent is present only as needed.[5]

Experimental Workflow: Diazotization and Sandmeyer Reaction

G start 2-Amino-5-methoxybenzonitrile step1 Add NaNO2, HCl 0-5 °C start->step1 Diazotization intermediate In situ Diazonium Salt step1->intermediate step2 Add CuBr Heat intermediate->step2 Sandmeyer Reaction product 2-Bromo-5-methoxybenzonitrile step2->product

Caption: Workflow for the conversion of the amino group to a bromide.

Cyclization to Heterocycles

The ortho-disposition of the amino and nitrile groups makes this molecule an ideal precursor for synthesizing fused heterocyclic systems, particularly quinazolines and related structures, which are prevalent scaffolds in medicinal chemistry.[6] The amino group can act as a nucleophile, attacking an external electrophile, followed by an intramolecular cyclization involving the nitrile group.

For instance, in an acid-mediated reaction with another cyanamide, the amino group initiates the attack, leading to an amidine intermediate that subsequently cyclizes and aromatizes to form a 2-amino-4-iminoquinazoline derivative.[6]

Reactivity of the Nitrile Group

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles, and the triple bond can undergo addition and reduction reactions.

Hydrolysis

Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds first to the primary amide (2-amino-5-methoxybenzamide) and, upon further heating, to the corresponding carboxylic acid (2-amino-5-methoxybenzoic acid).

Reduction

The nitrile group can be reduced to a primary amine (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Catalytic hydrogenation (e.g., using H₂ and a Raney Nickel catalyst) can also be employed, though conditions must be carefully selected to avoid reactions with the aromatic ring.

1,3-Dipolar Cycloadditions

The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocycles such as 1,2,4-oxadiazoles or tetrazoles, respectively.[8][9] These reactions are valuable for creating complex heterocyclic structures. The reaction of benzonitrile oxide, for example, with a nitrile provides a pathway to oxadiazole derivatives.[8]

Reactivity of the Aromatic Ring: Electrophilic Substitution

As previously discussed, the powerful activating effects of the amino and methoxy groups dominate the reactivity of the benzene ring, making it highly susceptible to electrophilic aromatic substitution (EAS).[10]

Authoritative Grounding: The mechanism of EAS involves an initial attack of the electrophile by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[11] The stability of this intermediate determines the reaction rate and regioselectivity. For 2-Amino-5-methoxybenzonitrile, attack at the C4 and C6 positions allows for resonance structures where the positive charge is delocalized onto the nitrogen of the amino group and the oxygen of the methoxy group, providing significant stabilization.

Caption: The two-step mechanism for Electrophilic Aromatic Substitution.

Summary of Expected EAS Regioselectivity

ReactionReagentsMajor Product(s)Rationale
Bromination Br₂ in Acetic Acid4-Bromo- and 6-bromo- derivativesThe C4 and C6 positions are strongly activated and sterically accessible.
Nitration HNO₃, H₂SO₄4-Nitro- and 6-nitro- derivativesRequires careful temperature control due to the highly activated ring.
Sulfonation Fuming H₂SO₄4-Sulfonic acid and 6-sulfonic acid derivativesThe reaction is typically reversible.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-5-methoxybenzonitrile is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[2] It causes skin irritation and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Amino-5-methoxybenzonitrile is a molecule with a sophisticated and synthetically valuable reactivity profile. The presence of three strategically placed functional groups offers chemists a powerful platform for generating molecular diversity. The nucleophilic amino group serves as a handle for acylation, alkylation, and diazotization, and is crucial for building heterocyclic rings. The electrophilic nitrile group can be transformed into amines, amides, or carboxylic acids, or can participate in cycloadditions. Finally, the electron-rich aromatic ring is primed for selective electrophilic substitution. A thorough understanding of the electronic interplay between these groups, as outlined in this guide, is paramount for unlocking the full synthetic potential of this important chemical intermediate.

References

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Substituted Benzonitriles: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzonitrile moiety, a seemingly simple aromatic ring appended with a nitrile group, has emerged as a cornerstone in modern drug discovery. Its unique physicochemical properties, including metabolic stability, the ability to act as a versatile bioisostere, and its capacity to engage in crucial molecular interactions, have cemented its status as a privileged scaffold.[1] This guide provides an in-depth exploration of the multifaceted applications of substituted benzonitriles across diverse therapeutic areas. We will dissect the underlying chemical principles that make this scaffold so valuable, examine its role in the design of potent and selective inhibitors for various drug targets, and provide practical, field-proven experimental protocols for the synthesis and evaluation of these compelling molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the benzonitrile core in their therapeutic programs.

The Benzonitrile Moiety: A Strategic Asset in Drug Design

The strategic incorporation of a benzonitrile group into a drug candidate is a decision rooted in a deep understanding of its chemical biology. The nitrile group is not merely a passive placeholder; it is a powerful modulator of a molecule's physical, metabolic, and interactive properties.

Unique Physicochemical & Pharmacokinetic Profile

The nitrile group is highly polar and a strong electron-withdrawing group, which significantly influences the electronic properties of the attached benzene ring.[2] This electronic pull can make the aromatic ring less susceptible to oxidative metabolism, a common pathway for drug deactivation.[3] Furthermore, the nitrile group itself is remarkably stable in vivo, rarely undergoing hydrolysis, and is typically excreted unchanged.[3][4] This metabolic robustness can lead to improved pharmacokinetic profiles, including longer half-lives and enhanced bioavailability.[4][5]

The Nitrile as a Versatile Bioisostere

One of the most powerful applications of the benzonitrile group in medicinal chemistry is its role as a bioisostere—a functional group that can replace another while retaining or enhancing the desired biological activity.[5][6][7] The nitrile is an effective mimic for several key functional groups:

  • Carbonyl and Hydroxyl Groups: The nitrile can act as a hydrogen bond acceptor, mimicking the interactions of carbonyl or hydroxyl groups with protein targets.[3][4]

  • Halogens: The nitrile can replicate the polarization and size of certain halogen atoms, making it an excellent bioisostere for chlorine or bromine, which can be critical for optimizing binding affinity.[4][6]

This bioisosteric flexibility allows medicinal chemists to fine-tune a molecule's properties, overcoming liabilities such as poor metabolic stability or off-target toxicity associated with the original functional group.[5][7]

Core Synthetic Strategies

The accessibility of substituted benzonitriles is crucial for their widespread use. Several robust synthetic methodologies exist for their preparation.[8]

G cluster_0 Core Synthetic Routes to Substituted Benzonitriles ArylHalide Aryl Halide (Ar-X) Benzonitrile Substituted Benzonitrile (Ar-CN) ArylHalide->Benzonitrile   Pd/Cu Catalyzed   Cyanation (e.g., Rosenmund-von Braun) Aniline Aniline (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, H+ Benzamide Benzamide (Ar-CONH2) Benzamide->Benzonitrile Dehydration (e.g., P2O5, SOCl2) Benzaldehyde Benzaldehyde (Ar-CHO) Benzaldehyde->Benzonitrile One-Pot Conversion (via Oxime) Diazonium->Benzonitrile Sandmeyer Reaction (CuCN)

Caption: Core strategies for the synthesis of substituted benzonitriles.

These methods, particularly transition-metal-catalyzed cyanation, offer a high degree of functional group tolerance, allowing for the synthesis of a diverse library of substituted benzonitriles for structure-activity relationship (SAR) studies.[8]

Therapeutic Applications in Oncology

Substituted benzonitriles are prominently featured in the development of anticancer agents, where they are often key to inhibiting the dysregulated signaling pathways that drive tumorigenesis.[1]

Kinase Inhibition

Kinases are a major class of oncology targets, and numerous kinase inhibitors incorporate a benzonitrile moiety.[1][9] The nitrile group can form critical hydrogen bonds or polar interactions within the ATP-binding pocket of the kinase, contributing significantly to the inhibitor's potency and selectivity.[4] For example, benzonitrile derivatives have been developed as inhibitors of Janus kinases (JAKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Tankyrase.[1][10]

Aromatase Inhibition

Several blockbuster drugs for the treatment of hormone-responsive breast cancer are substituted benzonitriles that function as aromatase inhibitors.[3][11] Drugs like Letrozole and Anastrozole competitively inhibit the aromatase enzyme, which is responsible for converting androgens to estrogens.[11] The nitrile group is essential for this activity, believed to mimic the carbonyl group of the natural substrate and interact with the enzyme's active site.[3]

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion TumorGrowth Hormone-Receptor-Positive Breast Cancer Growth Estrogens->TumorGrowth Stimulates BenzonitrileInhibitor Benzonitrile Aromatase Inhibitor (e.g., Letrozole) BenzonitrileInhibitor->Aromatase Competitively Inhibits

Caption: Mechanism of benzonitrile-based aromatase inhibitors.

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-phenylacrylonitrile derivatives, which contain a benzonitrile core, have been identified as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1]

Data Summary: Anticancer Activity of Representative Benzonitrile Derivatives
Compound IDDerivative ClassTarget / Cell LineActivity (IC50 / GI50)Reference
Letrozole Triazole-BenzonitrileAromataseIC50 ≈ 2-10 nM[11]
Anastrozole Triazole-BenzonitrileAromataseIC50 ≈ 15 nM[3]
1g2a 2-PhenylacrylonitrileHCT116 / BEL-74025.9 nM / 7.8 nM[1][10]
Enzalutamide Thiohydantoin-BenzonitrileAndrogen ReceptorIC50 ≈ 36 nM[11]

Applications in Infectious Diseases

The versatility of the benzonitrile scaffold extends to the development of agents targeting viral and bacterial pathogens.

Antiviral Agents

Benzonitrile derivatives have shown significant promise as antiviral agents, particularly against the Hepatitis C Virus (HCV).[1] Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent and orally bioavailable HCV entry inhibitors. These compounds act at the very early stages of the viral lifecycle, preventing the virus from entering host cells, a mechanism distinct from many existing HCV therapies.[1]

Antibacterial and Antifungal Agents

The benzonitrile moiety is also found in compounds with broad-spectrum antibacterial and antifungal activity.[1] For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] The proposed mechanisms for some acrylonitrile-based compounds involve the inhibition of essential bacterial enzymes like penicillin-binding proteins (PBPs).[1]

Applications in Inflammatory and Metabolic Disorders

Anti-inflammatory Agents

Substituted benzonitriles have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[12] While direct inhibitors like 2-Hydroxybenzonitrile are being explored, related structures incorporating a cyanobenzoyl moiety have shown promising COX-2 inhibitory activity, suggesting the potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) based on this scaffold.[12]

Antidiabetic Agents

In the realm of metabolic diseases, α-amino nitrile derivatives have been successfully developed as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[3] A key example is Vildagliptin. These inhibitors function through the attack of a catalytic serine residue in the enzyme's active site on the nitrile carbon, forming a strong, reversible covalent adduct. This mechanism provides sustained inhibition of the enzyme, which is responsible for inactivating incretin hormones that regulate blood glucose levels.[3]

Experimental Protocols

To ensure the practical applicability of this guide, we provide standardized, validated protocols for the synthesis and biological evaluation of a representative substituted benzonitrile.

Synthesis Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol describes a common and efficient method for introducing a cyano group onto an aromatic ring.[8]

Objective: To synthesize 4-methoxybenzonitrile from 4-bromoanisole.

Materials:

  • 4-bromoanisole

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add 4-bromoanisole, zinc cyanide (0.6 equivalents), Pd₂(dba)₃ (0.01 equivalents), and dppf (0.02 equivalents) to a reaction vial.

  • Add anhydrous DMAc and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-methoxybenzonitrile.[8]

Biological Assay Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening

This assay provides a robust method for determining the inhibitory activity of compounds against the COX-2 enzyme.[12]

Objective: To determine the IC50 value of a test compound against human recombinant COX-2.

Materials:

  • COX-2 inhibitor screening assay kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and a fluorometric probe)

  • Test compound (substituted benzonitrile derivative)

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control (Celecoxib) in DMSO.

  • To the wells of a 96-well plate, add assay buffer.

  • Add the diluted test compounds, positive control, or DMSO (for the no-inhibition control) to the appropriate wells.

  • Add the COX-2 enzyme to all wells and incubate for a specified time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorometric probe.

  • Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

G cluster_workflow Workflow: In Vitro COX-2 Inhibition Assay A 1. Prepare Compound Dilutions (Test Cmpd, Control) in DMSO B 2. Add Assay Buffer & Compounds to 96-well plate A->B C 3. Add COX-2 Enzyme & Incubate B->C D 4. Initiate Reaction (Add Substrate & Probe) C->D E 5. Kinetic Fluorescence Reading (Plate Reader) D->E F 6. Calculate Reaction Rates & Percent Inhibition E->F G 7. Plot Data & Determine IC50 F->G

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

Conclusion and Future Perspectives

The substituted benzonitrile scaffold is a testament to the power of a well-chosen functional group in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and ability to form key interactions with a multitude of biological targets have secured its role in a wide array of approved drugs and clinical candidates.[4] From oncology to infectious diseases, the applications are vast and continue to expand. Future research will undoubtedly focus on leveraging the benzonitrile core to tackle new and challenging drug targets, including allosteric sites and protein-protein interactions. The continued development of novel synthetic methods will further broaden the accessible chemical space, ensuring that substituted benzonitriles will remain a privileged and indispensable tool for drug discovery professionals for years to come.

References

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A Senior Application Scientist's Guide to 2-Amino-5-methoxybenzonitrile Hydrochloride: Safety, Handling, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2-Amino-5-methoxybenzonitrile hydrochloride (CAS No: 115661-38-6). As a crucial building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates, a comprehensive understanding of its hazard profile and handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) points, offering practical, field-proven insights grounded in established safety principles.

Compound Identification and Physicochemical Properties

Correctly identifying the compound and understanding its physical properties are the foundational steps in a robust safety assessment. While this guide focuses on the hydrochloride salt, data is often presented for the free base (2-Amino-5-methoxybenzonitrile, CAS No: 23842-82-2), and it is crucial to consider both in a risk assessment.

PropertyDataSource(s)
IUPAC Name 2-amino-5-methoxybenzonitrile hydrochloride[1]
Synonyms 2-Cyano-4-methoxyaniline hydrochloride[2]
CAS Number 115661-38-6
Molecular Formula C₈H₉ClN₂O
Molecular Weight 184.63 g/mol (as hydrochloride)
Appearance White to yellow to brown powder or low melting solid[1][3]
Melting Point 39 - 41 °C / 102.2 - 105.8 °F (for free base)[3]

Hazard Evaluation and Risk Assessment

The Globally Harmonized System (GHS) provides a framework for classifying the hazards of this chemical. Understanding these classifications is essential for implementing appropriate controls. The primary hazards are associated with acute toxicity and irritation.[3][4]

GHS ClassificationHazard StatementPractical Implication for the Scientist
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to significant toxic effects. Strict prohibition of eating, drinking, or smoking in the lab is critical.
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic effects. Proper glove selection and technique are non-negotiable.
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledAs a powder, aerosolization during handling is a primary risk. Engineering controls like fume hoods are essential.
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation. Avoid all skin contact.
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritationThe compound can cause significant, potentially damaging eye irritation upon contact. Eye protection is mandatory.
Specific target organ toxicity (single exposure) (Category 3) May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs.[3][5]

A critical finding from multiple safety data sheets is the lack of comprehensive toxicological, mutagenic, and ecotoxicological data.[3][6] This data gap necessitates a precautionary approach: the compound's toxicological properties have not been fully investigated, and it must be handled as if it were more hazardous than currently classified.

The cornerstone of laboratory safety is the Hierarchy of Controls , which prioritizes the most effective measures for risk reduction.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Safe Handling and Engineering Controls

Given the inhalation and contact hazards, all manipulations of 2-Amino-5-methoxybenzonitrile hydrochloride must be governed by stringent protocols.

3.1. Engineering Controls: The First Line of Defense The causality behind using engineering controls is to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The airflow of the hood contains any dust generated, preventing it from entering the researcher's breathing zone.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][5]

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][7] Their location must be clearly marked and unobstructed.

3.2. Standard Operating Procedure (SOP) for Weighing and Handling

This protocol is designed as a self-validating system; adherence to each step inherently minimizes exposure.

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work surface is clean. Don all required PPE as detailed in Section 4.

  • Chemical Transfer: Retrieve the container from its storage location. Inside the fume hood, open the container carefully. Use a dedicated spatula or scoop for this compound.

  • Weighing: Tare a suitable weighing vessel. Transfer the desired amount of the compound slowly and carefully to minimize dust generation. Avoid tapping or shaking the container unnecessarily.

  • Closure: Securely close the main chemical container immediately after dispensing. This minimizes exposure to air and moisture and prevents accidental spills.

  • Cleanup: Clean the spatula with an appropriate solvent (as per your laboratory's waste procedures) inside the hood. Wipe down the work surface within the hood.

  • Post-Handling: Remove PPE following the correct doffing procedure (see Section 4). Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used correctly. Its purpose is to create a barrier between the user and the chemical.

ScenarioRequired PPESpecifications & Rationale
Routine Handling (Small Quantities in Fume Hood) Eye/Face ProtectionHand ProtectionLab CoatGoggles: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6] They provide a seal around the eyes to protect from dust.Gloves: Chemically resistant, powder-free nitrile gloves are recommended.[7][8] Inspect for tears before each use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[8]Coat: A standard laboratory coat with long sleeves and a closed front.
Risk of Dust/Aerosol Generation (e.g., large transfers) Respiratory ProtectionIn addition to the above, a NIOSH/MSHA-approved N95 dust mask or higher should be used, even within a fume hood, for large-quantity transfers.
Large Spills Full Body ProtectionSplash goggles, a full-body chemical-resistant suit, boots, and heavy-duty gloves are required. A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[9]

Storage and Incompatibility

Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5][10]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and bases.[3][5] Contact with these substances can lead to vigorous, potentially hazardous reactions.

Emergency Protocols: A Workflow for Immediate Action

In the event of an incident, a clear and logical response is crucial.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start INCIDENT OCCURS Spill Evacuate Area Alert Colleagues Start->Spill Exposure Remove victim from source to fresh air. Start->Exposure Spill_PPE Don Appropriate PPE (See Section 4) Spill->Spill_PPE Spill_Contain Contain Spill Prevent entry to drains Spill_PPE->Spill_Contain Spill_Clean Sweep solid material carefully (Avoid dust). Place in sealed container. Spill_Contain->Spill_Clean Spill_Dispose Label as Hazardous Waste Arrange for disposal. Spill_Clean->Spill_Dispose Skin SKIN CONTACT Remove contaminated clothing. Wash with soap & water for 15 min. Exposure->Skin Eye EYE CONTACT Rinse with water for 15 min, holding eyelids open. Exposure->Eye Ingestion INGESTION Rinse mouth. Do NOT induce vomiting. Exposure->Ingestion Seek_Medical Seek Immediate Medical Attention Skin->Seek_Medical Eye->Seek_Medical Ingestion->Seek_Medical

Caption: A decision-making workflow for responding to laboratory emergencies.

6.1. First-Aid Measures [3][5]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3][5]

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6]

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3][5]

  • Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.

  • Classification: This material must be classified as a hazardous waste.

  • Containerization: Collect waste material in a suitable, closed, and clearly labeled container.[11] Handle uncleaned containers as you would the product itself.

  • Disposal Method: Disposal must be carried out by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems or contaminate water, soil, or feed.[6][7]

References

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH. Retrieved January 16, 2026, from [Link]

  • 2-Amino-5-methoxybenzonitrile | C8H8N2O. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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The Aminobenzonitrile Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminobenzonitrile scaffold, a deceptively simple aromatic structure featuring both an amino and a nitrile group, has emerged as a powerhouse in medicinal chemistry.[1][2] Its unique bifunctionality provides a versatile platform for a vast array of chemical transformations, making it a privileged starting point for the synthesis of complex therapeutic agents.[1][3][4] The strategic importance of this scaffold is rooted in the physicochemical properties of the nitrile group, which frequently serves as a bioisostere for key biological motifs like the carbonyl group, enhancing target binding and improving metabolic stability.[5][6][7] This guide provides a comprehensive exploration of the aminobenzonitrile core, delving into its fundamental properties, its role in bioisosterism, its broad therapeutic applications from oncology to infectious diseases, and the practical methodologies required for its successful implementation in drug discovery programs. We will dissect key structure-activity relationships and provide detailed experimental protocols, offering field-proven insights for professionals dedicated to advancing novel therapeutics.

Chapter 1: Introduction to the Aminobenzonitrile Scaffold

The Fundamental Architecture: Structure and Physicochemical Properties

Aminobenzonitrile is an organic compound characterized by a benzene ring substituted with both a nucleophilic amino (-NH₂) group and an electrophilic, electron-withdrawing nitrile (-C≡N) group.[3] This dual functionality is the key to its synthetic versatility.[1][4] The scaffold's fundamental properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of 4-Aminobenzonitrile

Property Value Source(s)
Molecular Formula C₇H₆N₂ [2][8]
Molecular Weight 118.14 g/mol [2][8]
Appearance White to pale yellow crystalline powder [2][9]
Melting Point 83-86 °C [2][9]
Boiling Point ~285 °C (decomposes) [2][9]
Solubility Sparingly soluble in water; Soluble in ethanol, acetone, chloroform. [1][2]

| CAS Number | 873-74-5 |[2][8] |

A Privileged Intermediate: Why Aminobenzonitrile?

The aminobenzonitrile framework is considered a "privileged" scaffold in medicinal chemistry. This status is not arbitrary; it is earned through its consistent appearance in a multitude of biologically active compounds targeting different receptors and enzymes.[4][5] The reasons for its ubiquity are twofold:

  • Synthetic Tractability : The amino group serves as a handle for N-alkylation, acylation, and diazotization reactions, while the nitrile group can be hydrolyzed to amides or carboxylic acids, reduced to amines, or used in cycloaddition reactions to form heterocycles.[4][10] This allows chemists to rapidly generate diverse libraries of compounds from a single, reliable starting material.

  • Inherent Drug-Like Qualities : The rigid aromatic ring provides a defined orientation for substituents to interact with biological targets. The nitrile group, as will be discussed, imparts favorable electronic and pharmacokinetic properties.[4][6]

The Isomeric Landscape: Ortho, Meta, and Para

The relative positioning of the amino and nitrile groups (ortho, meta, or para) creates three distinct isomers with unique electronic distributions and steric profiles.[3] This isomerism is not a trivial detail; it profoundly influences the reactivity of the scaffold and is a critical parameter in establishing structure-activity relationships (SAR). For example, the para orientation in certain benzonitrile derivatives is essential for their ability to inhibit the aromatase enzyme, while the reactivity of the amino group is modulated by the electron-withdrawing effect of the nitrile group, an effect that varies significantly between the ortho, meta, and para positions.[3][6]

Chapter 2: The Nitrile Group as a Strategic Bioisostere

Principles of Bioisosterism in Drug Design

Bioisosterism is a cornerstone strategy in medicinal chemistry that involves replacing a functional group within a lead compound with another group of similar size, shape, and electronic character.[7][11][12] The goal is to fine-tune the molecule's properties to enhance efficacy, improve its pharmacokinetic (ADME) profile, reduce toxicity, or circumvent existing patents, all while maintaining the crucial interactions with the biological target.[11][12][13]

The Nitrile Pharmacophore: Mimicking Key Functional Groups

The nitrile group is an excellent non-classical bioisostere for the carbonyl group.[6] Its strong dipole moment and ability to act as a hydrogen bond acceptor allow it to mimic the polar interactions of a ketone or amide carbonyl in an enzyme's active site.[5][6] This mimicry is central to the mechanism of action for numerous drugs. For instance, in non-steroidal aromatase inhibitors, the nitrile nitrogen of letrozole or anastrozole is believed to coordinate with the heme iron of the enzyme, an interaction critical for its inhibitory activity.[6]

Impact on Pharmacokinetics: Enhancing Metabolic Stability and ADME Profiles

Incorporating a nitrile group can significantly improve a drug candidate's metabolic profile.[14][15] As a strongly electron-withdrawing group, it can deactivate an adjacent aromatic ring to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6] This can increase the drug's half-life and oral bioavailability. Furthermore, replacing metabolically labile groups with a stable nitrile is a proven strategy to enhance a compound's overall drug-like properties, a critical step in advancing a lead compound toward clinical trials.[7][11]

Chapter 3: Therapeutic Applications Across Disease Modalities

The versatility of the aminobenzonitrile scaffold is best illustrated by the sheer breadth of its therapeutic applications. Derivatives have yielded approved drugs and promising clinical candidates across numerous disease areas.

Oncology: Targeting Uncontrolled Proliferation

The scaffold is a frequent feature in anticancer agents, primarily due to its utility in the design of enzyme inhibitors.[5]

  • Kinase Inhibition : Many kinase inhibitors, which target the dysregulated signaling pathways common in cancer, incorporate the aminobenzonitrile motif.[16][17] It serves as a key building block for inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in tumorigenesis.[5][18][19]

  • Aromatase Inhibition : As mentioned, compounds like anastrozole and letrozole, which are cornerstone treatments for estrogen-receptor-positive breast cancer, are arylnitrile derivatives where the nitrile is essential for activity.[6]

  • Other Mechanisms : Derivatives have also been developed as inhibitors of tubulin polymerization, thymidylate synthase, and the PD-1/PD-L1 immune checkpoint interaction.[5][20]

Table 2: Representative Anticancer Agents Derived from Benzonitrile Scaffolds

Compound/Class Target(s) Mechanism of Action Disease Indication(s)
Anastrazole Aromatase Blocks estrogen synthesis Breast Cancer[6]
Gefitinib EGFR Tyrosine Kinase Inhibits signaling for cell proliferation Non-Small Cell Lung Cancer[19]
Bicalutamide Androgen Receptor Androgen receptor antagonist Prostate Cancer[21]
Tankyrase Inhibitors Tankyrase Halts tumorigenesis Investigational[5]

| 2-Phenylacrylonitriles | Tubulin | Inhibits microtubule polymerization, leading to apoptosis | Investigational[5] |

Metabolic Disorders: The Rise of DPP-4 Inhibitors

In the treatment of type 2 diabetes, α-amino nitrile-containing compounds have proven to be highly effective inhibitors of dipeptidyl peptidase-4 (DPP-4).[6] This enzyme is responsible for degrading incretin hormones, which stimulate insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control.

The mechanism involves the nucleophilic attack of a serine residue in the DPP-4 active site on the electrophilic nitrile carbon.[6] This forms a stable, reversible covalent intermediate, leading to potent and sustained inhibition.[6] Marketed drugs such as Vildagliptin and Saxagliptin are prime examples of this class.[6]

DPP4_Inhibition cluster_0 Physiological Pathway cluster_1 Therapeutic Intervention GLP1 GLP-1 (Incretin) Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Degraded by Insulin Insulin Secretion Pancreas->Insulin Inactive Inactive GLP-1 DPP4->Inactive Drug Aminonitrile Inhibitor (e.g., Vildagliptin) Drug->DPP4 Inhibits

Caption: Mechanism of DPP-4 inhibition by aminonitrile-based drugs.

Infectious Diseases: A Scaffold for Novel Antimicrobials and Antivirals

The aminobenzonitrile scaffold has been successfully leveraged to combat a range of pathogens.

  • Antiviral : 4-Aminobenzonitrile is a crucial starting material for the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] Other derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells.[5]

  • Antibacterial : N,N-disubstituted 2-aminobenzothiazoles, derived from aminobenzonitrile precursors, have shown potent activity against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[22]

  • Anthelmintic : A class of amino-acetonitrile derivatives (AADs) has been discovered that shows high efficacy against parasitic nematodes, including strains that are resistant to existing classes of anthelmintics.[23]

Chapter 4: Navigating Structure-Activity Relationships (SAR)

Understanding how subtle changes to the aminobenzonitrile scaffold affect biological activity is paramount for successful drug design.

General Principles: How Structural Modifications Influence Potency

SAR studies consistently show that the type and position of substituents on the aromatic ring are critical determinants of potency and selectivity.[17][22] Halogenation (e.g., with fluorine or chlorine) can modulate lipophilicity and electronic properties, often leading to enhanced binding affinity or improved metabolic stability.[14][17] The steric bulk of substituents can dictate whether a compound fits into a target's binding pocket.

Case Study: SAR of Aminobenzothiazoles as S. aureus Inhibitors

Research on a series of 2-aminobenzothiazole inhibitors of S. aureus provides a clear example of SAR principles.[22] The parent compound showed potent activity. However, removing a chlorine atom from the benzothiazole ring resulted in a 2- to 3-fold loss in activity.[22] Complete removal of both the chloro and methyl substituents led to a substantial loss of activity, highlighting the importance of these specific decorations for target engagement.[22] Interestingly, moving the chloro group from the 6- to the 5-position had a negligible effect on activity, indicating some positional tolerance in that region of the molecule.[22]

Chapter 5: Key Experimental Methodologies

Translating the potential of the aminobenzonitrile scaffold into tangible results requires robust experimental protocols. The following methodologies represent self-validating systems for synthesis and evaluation.

Synthesis and Derivatization: A Foundational Protocol

Protocol: Synthesis of a Quinazolinone Scaffold from 2-Aminobenzonitrile

This protocol describes a versatile method for creating quinazolinone derivatives, which are themselves important scaffolds in medicinal chemistry.[10][24] The causality is clear: the nitrile group of the starting material is first hydrolyzed to an amide, which then undergoes a cyclization reaction.

  • Hydrolysis of Nitrile to Amide (One-Pot) :

    • Rationale : To prepare the necessary amide functionality for the subsequent cyclization step. This is achieved in situ.

    • Procedure : To a solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol), add a strong base such as sodium hydroxide (2-3 eq).

    • Heat the mixture under reflux for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC). The intermediate is the sodium salt of 2-aminobenzamide. Do not isolate.

  • Cascade Reaction and Cyclization :

    • Rationale : To react the in situ-generated aminobenzamide with a suitable coupling partner to form the heterocyclic quinazolinone ring system.

    • Procedure : Cool the reaction mixture slightly. Add the second reactant, for example, an aldehyde or a reagent like calcium carbide in the presence of a mediator like K₂S, as described in specific literature.[10]

    • Continue to heat under reflux for 8-12 hours until TLC analysis indicates the formation of the desired product.

  • Work-up and Purification :

    • Rationale : To isolate and purify the final product from the reaction mixture.

    • Procedure : Cool the reaction to room temperature. Neutralize the mixture with an acid (e.g., dilute HCl) until the pH is ~7.

    • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinazolinone derivative.

  • Characterization :

    • Rationale : To confirm the structure and purity of the synthesized compound.

    • Procedure : Confirm the identity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Evaluation: A General Kinase Inhibition Assay

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold standard for screening kinase inhibitors.

  • Kinase Reaction Setup :

    • Rationale : To allow the kinase to phosphorylate its substrate in the presence of the test compound.

    • Procedure : In a 384-well plate, add 2.5 µL of the test compound (aminobenzonitrile derivative) at various concentrations.

    • Add 2.5 µL of a solution containing the target kinase and its specific substrate in a kinase reaction buffer containing ATP and MgCl₂.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition :

    • Rationale : To terminate the kinase reaction and deplete the remaining unconsumed ATP. This is crucial to ensure that the light-producing reaction in the next step is solely dependent on the amount of ADP generated.

    • Procedure : Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition :

    • Rationale : To convert the ADP generated in the first step into ATP, which then drives a luciferase reaction to produce a luminescent signal. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Procedure : Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis :

    • Rationale : To quantify the kinase inhibition.

    • Procedure : Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow Visualization

The journey from a simple scaffold to a clinical candidate is a complex, multi-stage process.

DrugDiscoveryWorkflow Scaffold Aminobenzonitrile Scaffold Library Compound Library Synthesis Scaffold->Library Derivatization HS HS Library->HS Assay HTS High-Throughput Screening (HTS) Hit Hit Identification HTS->Hit LeadGen Lead Generation (SAR Studies) Hit->LeadGen Initial SAR LeadOpt Lead Optimization (ADME/Tox) LeadGen->LeadOpt Iterative Design & Synthesis Candidate Preclinical Candidate LeadOpt->Candidate Selection Clinical Clinical Trials Candidate->Clinical

Caption: A typical drug discovery workflow starting from the aminobenzonitrile scaffold.

Chapter 6: Future Perspectives and Conclusion

The aminobenzonitrile scaffold is far from being a relic of historical drug discovery; its relevance continues to grow. Its unique electronic properties make it an attractive component for the design of covalent inhibitors, where the nitrile group can activate an adjacent Michael acceptor. Furthermore, its synthetic accessibility makes it a valuable building block for more complex modalities like Proteolysis Targeting Chimeras (PROTACs).

References

  • The Crucial Role of 4-Aminobenzonitrile in Modern Pharmaceutical Synthesis. (URL: )
  • Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitrile and calcium carbide mediated by K2S - Organic Chemistry Frontiers (RSC Publishing). (URL: )
  • Navigating the Synthesis and Characterization of Novel Compounds from Substituted Aminobenzonitriles: A Compar
  • Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine - ChemicalBook. (URL: )
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  • What is 4-Aminobenzonitrile and its Applic
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  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PubMed Central. (URL: [Link])

  • Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem. (URL: )
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  • Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC - NIH. (URL: [Link])

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. (URL: [Link])

  • Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem. (URL: [Link])

  • Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. (URL: )
  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv - Brieflands. (URL: [Link])

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (URL: [Link])

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  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: )
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  • Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC - NIH. (URL: [Link])

  • Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. (URL: [Link])

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  • Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones - PubMed. (URL: [Link])

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Methodological & Application

Application Note: A Step-by-Step Guide to the Synthesis of 2-Amino-5-methoxybenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, step-by-step protocol for the synthesis of 2-Amino-5-methoxybenzonitrile hydrochloride (CAS No: 115661-38-6), a valuable building block in medicinal chemistry and organic synthesis. The described pathway begins with the readily available starting material, 4-methoxyaniline, and proceeds through a logical sequence of protection, nitration, reduction, and cyanation via a Sandmeyer reaction, culminating in deprotection and salt formation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction and Significance

2-Amino-5-methoxybenzonitrile is a substituted benzonitrile that serves as a key intermediate in the synthesis of various pharmacologically active molecules. The strategic placement of the amino, methoxy, and nitrile functional groups on the aromatic ring provides multiple reaction sites for constructing more complex molecular architectures, particularly heterocyclic systems found in many therapeutic agents. The hydrochloride salt form enhances the compound's stability and handling characteristics.

This guide outlines a robust and scalable synthetic route, emphasizing safety, efficiency, and high purity of the final product. The chosen pathway leverages well-established and reliable chemical reactions, including a key Sandmeyer cyanation step, which is a powerful method for introducing a nitrile group onto an aromatic ring.[1][2]

Compound Profile:

Property Value
IUPAC Name 2-amino-5-methoxybenzonitrile hydrochloride
CAS Number 115661-38-6[3]
Molecular Formula C₈H₈N₂O · HCl
Molecular Weight 184.66 g/mol

| Appearance | Expected to be an off-white to light-colored solid |

Overall Synthetic Strategy

The synthesis is designed as a multi-step sequence to ensure high regioselectivity and yield. The logic involves protecting the highly reactive amino group of the starting material, 4-methoxyaniline, to direct the subsequent electrophilic nitration. This is followed by a series of functional group transformations to build the target molecule.

Synthesis_Workflow A 4-Methoxyaniline B N-(4-methoxyphenyl)acetamide A->B Step 1: Acetylation (Protection) C N-(4-methoxy-2-nitrophenyl)acetamide B->C Step 2: Nitration D 4-Methoxy-2-nitroaniline C->D Step 3: Deprotection (Hydrolysis) E 5-Methoxy-2-aminobenzonitrile D->E Step 4: Sandmeyer Reaction (Diazotization & Cyanation) F 2-Amino-5-methoxybenzonitrile Hydrochloride E->F Step 5: Salt Formation

Caption: Proposed synthetic workflow for 2-Amino-5-methoxybenzonitrile Hydrochloride.

Detailed Experimental Protocols

Safety First

This synthesis involves the use of hazardous materials, including strong acids, toxic cyanides, and flammable solvents. Always perform these reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.[4][5][6] Refer to the Safety Data Sheet (SDS) for each reagent before use.

Step 1: Acetylation of 4-Methoxyaniline (Protection)

Principle: The amino group of 4-methoxyaniline is protected as an acetamide. This is a crucial step to prevent oxidation and control the regioselectivity of the subsequent electrophilic nitration. The acetyl group moderates the activating effect of the amine and directs the incoming nitro group primarily to the ortho position.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Molar Equiv.
4-Methoxyaniline 123.15 24.6 g 1.0
Acetic Anhydride 102.09 22.5 mL 1.2
Glacial Acetic Acid - 100 mL -

| Ice-cold Water | - | 500 mL | - |

Equipment:

  • 500 mL Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid in the round-bottom flask.

  • Cool the solution to 0-5 °C using an ice bath while stirring.

  • Add acetic anhydride (1.2 eq) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours. Monitor completion by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate (N-(4-methoxyphenyl)acetamide) by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum. The yield should be nearly quantitative.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

Principle: A nitro group is introduced onto the aromatic ring via electrophilic aromatic substitution. The acetamido group directs the nitration to the position ortho to itself and meta to the methoxy group.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Molar Equiv.
N-(4-methoxyphenyl)acetamide 165.19 33.0 g 1.0
Concentrated Sulfuric Acid (98%) - 100 mL -

| Fuming Nitric Acid (>90%) | - | 10.5 mL | 1.2 |

Equipment:

  • 500 mL Three-neck flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

Procedure:

  • Carefully add N-(4-methoxyphenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid in the three-neck flask, cooled in an ice-salt bath to maintain a temperature of 0-5 °C. Stir until all solid has dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.2 eq) to 20 mL of chilled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the acetamide solution, ensuring the internal temperature does not exceed 10 °C.[7]

  • After the addition, continue stirring the mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Collect the yellow precipitate (N-(4-methoxy-2-nitrophenyl)acetamide) by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum.

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide (Deprotection)

Principle: The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amino group, yielding 4-methoxy-2-nitroaniline.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Molar Equiv.
N-(4-methoxy-2-nitrophenyl)acetamide 210.18 Product from Step 2 1.0
Ethanol - 150 mL -
Concentrated Hydrochloric Acid - 75 mL -

| 10% Sodium Hydroxide Solution | - | As needed | - |

Equipment:

  • 500 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Suspend the N-(4-methoxy-2-nitrophenyl)acetamide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's completion by TLC.[8]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-methoxy-2-nitroaniline.

Step 4: Sandmeyer Reaction: Synthesis of 2-Amino-5-methoxybenzonitrile

Principle: This is the key step to introduce the nitrile group. The primary aromatic amine (4-methoxy-2-nitroaniline) is first converted to a diazonium salt using sodium nitrite in an acidic medium.[9] This intermediate is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a nitrile group, releasing nitrogen gas. This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2]

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Molar Equiv.
4-Methoxy-2-nitroaniline 168.15 Product from Step 3 1.0
Concentrated HCl - 50 mL -
Sodium Nitrite (NaNO₂) 69.00 7.2 g 1.05
Copper(I) Cyanide (CuCN) 89.56 9.9 g 1.1
Sodium Cyanide (NaCN) 49.01 5.4 g 1.1
Water - As needed -

| Toluene | - | 100 mL | - |

Equipment:

  • 1 L Three-neck flask

  • Mechanical stirrer, thermometer, dropping funnel

  • Ice-salt bath

Procedure:

  • Diazonium Salt Formation:

    • Suspend 4-methoxy-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water.

    • Slowly add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. A clear solution of the diazonium salt should form.

  • Copper(I) Cyanide Solution Preparation:

    • In a separate 1 L flask, dissolve copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care.

    • Warm the solution gently if needed to fully dissolve the salts, then cool to room temperature.

  • Cyanation Reaction:

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, heat the reaction mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.[10]

    • Cool the mixture to room temperature.

  • Work-up and Purification:

    • Extract the product into toluene (2 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Amino-5-methoxybenzonitrile.[11]

Step 5: Formation of 2-Amino-5-methoxybenzonitrile Hydrochloride

Principle: The final free base is converted to its hydrochloride salt to improve its stability and handling properties. This is achieved by treating a solution of the amine with hydrochloric acid.

Materials and Reagents:

Reagent M.W. ( g/mol ) Amount Molar Equiv.
2-Amino-5-methoxybenzonitrile 148.16 Product from Step 4 1.0
Ethyl Acetate - As needed -

| HCl in Ethyl Acetate (or Diethyl Ether) | - | ~2 M solution | ~1.1 |

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filtration apparatus

Procedure:

  • Dissolve the purified 2-Amino-5-methoxybenzonitrile from Step 4 in a minimum amount of ethyl acetate.

  • While stirring, slowly add a 2 M solution of HCl in ethyl acetate (1.1 eq) dropwise.

  • A precipitate should form immediately or upon further stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethyl acetate or diethyl ether.

  • Dry the final product, 2-Amino-5-methoxybenzonitrile hydrochloride, under vacuum.

Characterization of Final Product

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.[12]

AnalysisExpected Result for 2-Amino-5-methoxybenzonitrile
Appearance Off-white to light brown crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~7.10 (d, 1H), ~6.95 (s, 1H), ~6.80 (dd, 1H), ~5.0-6.0 (br s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃). Note: The -NH₂ protons will become a broader singlet (-NH₃⁺) in the hydrochloride salt, and aromatic peaks will shift slightly.
IR (KBr, cm⁻¹) 3450-3200 (N-H stretch), 2220-2240 (C≡N stretch), 1620-1580 (N-H bend), 1250-1200 (C-O stretch).[13]
Mass Spec. (m/z) [M+H]⁺ calculated for C₈H₈N₂O: 149.07.
Purity (HPLC) >98%

References

  • BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • PubChem. 2-Amino-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
  • SynArchive. Sandmeyer Reaction. [Link]

Sources

The Versatile Intermediate: Application Notes on the Synthesis of Heterocyclic Scaffolds from 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-methoxybenzonitrile in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and agrochemical development, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast array of biologically active molecules, and their synthesis is a cornerstone of drug discovery and materials science.[1][2] 2-Amino-5-methoxybenzonitrile, a readily available and versatile building block, has emerged as a strategic intermediate for the synthesis of a diverse range of heterocyclic systems. Its unique arrangement of a nucleophilic amino group, an electrophilic nitrile moiety, and a methoxy-activated aromatic ring provides a powerful platform for a variety of cyclization strategies.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-Amino-5-methoxybenzonitrile in heterocyclic synthesis. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and explore the biological relevance of the resulting heterocyclic scaffolds. Our focus is to not only present synthetic procedures but to also offer insights into the causality behind experimental choices, thereby empowering researchers to adapt and innovate in their own synthetic endeavors.

Core Synthetic Strategies and Applications

The strategic positioning of the amino and nitrile groups in an ortho relationship on the benzene ring makes 2-Amino-5-methoxybenzonitrile an ideal precursor for a variety of condensation and cyclization reactions. The electron-donating methoxy group at the 5-position further influences the reactivity of the aromatic ring, often directing the regiochemical outcome of electrophilic substitution and enhancing the nucleophilicity of the amino group.

Herein, we explore three major classes of heterocyclic synthesis utilizing 2-Amino-5-methoxybenzonitrile:

  • Synthesis of Quinolines and Quinazolines: Leveraging the reactivity of the aminonitrile moiety to construct the core of these important bicyclic systems.

  • Formation of Benzimidazoles: Utilizing the ortho-diamine-like reactivity of 2-Amino-5-methoxybenzonitrile derivatives in condensation reactions.

  • Thorpe-Ziegler Cyclization: Exploring the intramolecular cyclization of dinitriles derived from the title compound to form unique heterocyclic ketones.

I. The Friedländer Annulation: A Gateway to Substituted 7-Methoxyquinolines

The Friedländer synthesis is a classical and highly effective method for the construction of quinoline rings.[3][4] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] While 2-Amino-5-methoxybenzonitrile itself is not a ketone, its nitrile group can be considered a latent carbonyl equivalent, or the reaction can be adapted to proceed through different mechanistic pathways.

A more direct application involves the reaction of 2-Amino-5-methoxybenzonitrile with β-ketoesters. This acid-catalyzed condensation and subsequent cyclization provides a direct route to highly functionalized 4-hydroxy-7-methoxyquinoline-3-carbonitriles, which are valuable precursors for a variety of bioactive molecules.

Mechanistic Rationale

The reaction is believed to proceed through an initial Knoevenagel condensation between the β-ketoester and the aromatic ring, activated by the amino group, followed by an intramolecular nucleophilic attack of the amino group onto the ester carbonyl, leading to cyclization and dehydration. The methoxy group at the 5-position of the starting material results in a 7-methoxy substituted quinoline, a common motif in pharmacologically active compounds.

Friedlander_Mechanism cluster_reactants Reactants cluster_product Product A 2-Amino-5-methoxy- benzonitrile + β-Ketoester B Knoevenagel Adduct A->B Acid Catalyst (e.g., H+) C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydration C->D Elimination of H2O E 4-Hydroxy-7-methoxy- quinoline-3-carbonitrile D->E

Caption: Proposed workflow for Friedländer synthesis of 7-methoxyquinolines.

Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carbonitrile

This protocol describes a general procedure for the Friedländer annulation of 2-Amino-5-methoxybenzonitrile with ethyl acetoacetate.

Materials:

  • 2-Amino-5-methoxybenzonitrile

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowex-50W

  • Diphenyl ether (solvent)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Amino-5-methoxybenzonitrile (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Add polyphosphoric acid (PPA) as a catalyst and solvent, or alternatively, use a high-boiling solvent like diphenyl ether with a catalytic amount of an acid catalyst such as Dowex-50W.

  • Heat the reaction mixture to 180-250 °C (the optimal temperature will depend on the catalyst and solvent system) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the acid.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and then with cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-hydroxy-7-methoxyquinoline-3-carbonitrile.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-methoxybenzonitrileEthyl acetoacetatePPAPPA1803~75-85
2-Amino-5-methoxybenzonitrileEthyl benzoylacetateDowex-50WDiphenyl ether2502~70-80

II. Synthesis of 7-Methoxyquinazolinones: A Cyclocondensation Approach

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[3] 2-Amino-5-methoxybenzonitrile serves as an excellent precursor for the synthesis of 7-methoxy-substituted quinazolinones through cyclocondensation reactions with one-carbon sources like formic acid or formamide.

Mechanistic Rationale

The synthesis of 7-methoxy-4-quinazolone from 2-Amino-5-methoxybenzonitrile and formic acid involves an initial N-formylation of the amino group to form N-(2-cyano-4-methoxyphenyl)formamide. This intermediate then undergoes an acid-catalyzed intramolecular cyclization where the formyl oxygen is protonated, followed by nucleophilic attack of the nitrile nitrogen onto the formyl carbon. Subsequent tautomerization leads to the stable quinazolinone ring system.

Quinazolinone_Synthesis cluster_reactants Reactants cluster_product Product A 2-Amino-5-methoxy- benzonitrile + Formic Acid B N-Formylation A->B Heat C Intramolecular Cyclization B->C Acid Catalyst D Tautomerization C->D E 7-Methoxy-4-quinazolone D->E

Caption: Workflow for the synthesis of 7-methoxy-4-quinazolone.

Experimental Protocol: Synthesis of 7-Methoxy-4-quinazolone

This protocol details the one-pot synthesis of 7-methoxy-4-quinazolone from 2-Amino-5-methoxybenzonitrile and formic acid.

Materials:

  • 2-Amino-5-methoxybenzonitrile

  • Formic acid (85-98%)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place 2-Amino-5-methoxybenzonitrile (1.0 eq).

  • Add an excess of formic acid (e.g., 10-15 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water.

  • Neutralize the solution with a base, such as a concentrated ammonium hydroxide solution, until a precipitate forms.

  • Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.

  • The crude product can be purified by recrystallization from ethanol or a similar solvent to afford pure 7-methoxy-4-quinazolone.

Data Presentation:

Reactant 1ReagentSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-methoxybenzonitrileFormic AcidFormic Acid1105~80-90
2-Amino-5-methoxybenzonitrileFormamideFormamide160-1804~75-85

III. Synthesis of 6-Methoxybenzimidazoles: A Phillips-Ladenburg Approach

Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications.[5] The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. While 2-Amino-5-methoxybenzonitrile is not a diamine, the nitrile group can be hydrolyzed to a carboxylic acid, or the reaction can be carried out with aldehydes in the presence of an oxidizing agent.

A common strategy involves the condensation of an o-phenylenediamine with an aldehyde. While 2-Amino-5-methoxybenzonitrile itself is not a diamine, it can be a precursor to one. However, a more direct approach involves the reaction with aldehydes under oxidative conditions.

Mechanistic Rationale

The reaction of 2-Amino-5-methoxybenzonitrile with an aldehyde in the presence of an oxidant, such as sodium bisulfite, is proposed to proceed through the initial formation of a Schiff base between the amino group and the aldehyde. This is followed by an intramolecular cyclization involving the nitrile group, and subsequent oxidative aromatization to yield the benzimidazole ring.

Benzimidazole_Synthesis cluster_reactants Reactants cluster_product Product A 2-Amino-5-methoxy- benzonitrile + Aldehyde B Schiff Base Formation A->B C Intramolecular Cyclization B->C D Oxidative Aromatization C->D Oxidant (e.g., NaHSO3) E 2-Substituted-6-methoxy- benzimidazole D->E

Caption: Synthetic workflow for 2-substituted-6-methoxybenzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl-6-methoxybenzimidazoles

This protocol outlines a general procedure for the synthesis of 2-aryl-6-methoxybenzimidazoles from 2-Amino-5-methoxybenzonitrile and aromatic aldehydes.

Materials:

  • 2-Amino-5-methoxybenzonitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium bisulfite (NaHSO₃) or another suitable oxidant

  • Dimethylformamide (DMF) or another high-boiling polar solvent

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-methoxybenzonitrile (1.0 eq) and the aromatic aldehyde (1.1 eq) in DMF.

  • Add sodium bisulfite (2.0 eq) to the solution.

  • Heat the reaction mixture to 120-140 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • The precipitated solid is collected by filtration and washed with water.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to give the pure 2-aryl-6-methoxybenzimidazole.

Data Presentation:

Reactant 1AldehydeOxidantSolventTemp (°C)Time (h)Yield (%)
2-Amino-5-methoxybenzonitrileBenzaldehydeNaHSO₃DMF1308~60-75
2-Amino-5-methoxybenzonitrile4-ChlorobenzaldehydeNaHSO₃DMF13010~65-80

Conclusion and Future Outlook

2-Amino-5-methoxybenzonitrile has proven to be a highly valuable and versatile intermediate in the synthesis of a wide range of heterocyclic compounds. The methodologies presented in this application note, including the Friedländer annulation for quinolines, cyclocondensation for quinazolinones, and oxidative cyclization for benzimidazoles, highlight the strategic utility of this building block. The presence of the methoxy group not only influences the electronic properties of the starting material but also provides a handle for further functionalization in the final heterocyclic products, a feature of significant interest in drug discovery programs.

The protocols detailed herein are intended to serve as a practical guide for researchers, providing a solid foundation for the synthesis of these important heterocyclic scaffolds. The continued exploration of new reaction conditions, including the use of microwave irradiation and novel catalytic systems, will undoubtedly expand the synthetic utility of 2-Amino-5-methoxybenzonitrile even further. As the demand for novel bioactive molecules continues to grow, the importance of versatile and strategically functionalized intermediates like 2-Amino-5-methoxybenzonitrile will only increase, solidifying its role as a key player in the ever-evolving field of heterocyclic chemistry.

References

  • Elziaty, A. (2018). Synthesis of Bioactive Heterocycles from 6-Amino-4-(2-chloro-5-nitrophenyl)- 3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Asian Journal of Organic & Medicinal Chemistry, 3(1), pp. 23–28. [Link]

  • Synthesis of Bioactive Heterocycles. (2022). ScholarWorks @ UTRGV. [Link]

  • Green synthesis of biologically active heterocycles of medicinal importance: a review. (2021). ResearchGate. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Center for Biotechnology Information. [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019). IntechOpen. [Link]

  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. (2021). SciELO. [Link]

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (2017). MDPI. [Link]

  • Metal-free synthesis of quinazolinone from 2-amino benzonitrile in the presence of formic acid as a C1 source. (2023). ResearchGate. [Link]

  • Thorpe-Ziegler Reaction. (n.d.). Chem-Station. [Link]

  • Thorpe reaction. (n.d.). Wikipedia. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. (2019). National Center for Biotechnology Information. [Link]

  • Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (2019). Oriental Journal of Chemistry. [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. (2024). Brieflands. [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth technical guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-Amino-5-methoxybenzonitrile. This method is designed to be stability-indicating, ensuring that the analyte can be accurately quantified in the presence of its potential impurities and degradation products. The narrative explains the causality behind experimental choices, from method development to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for quality control and stability testing of this important chemical intermediate.

Method Development Rationale: A First-Principles Approach

The development of a robust and reliable HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 2-Amino-5-methoxybenzonitrile (CAS 23842-82-2) is an aromatic compound featuring a primary amine, a methoxy group, and a nitrile group.[4][5] This unique combination of functional groups dictates its chromatographic behavior.

1.1 Analyte Characterization:

  • Structure and Properties: With a molecular formula of C₈H₈N₂O and a molecular weight of 148.16 g/mol , the molecule possesses moderate polarity.[4] Its structure contains both hydrogen bond donors (the amino group) and acceptors (amino, methoxy, and nitrile groups), suggesting good interaction with polar solvents.

  • Solubility: It is reported to be slightly soluble in chloroform and methanol and is expected to be soluble in common HPLC mobile phase constituents like acetonitrile and methanol.[6]

  • UV Absorbance: The benzonitrile core, substituted with auxochromic amino and methoxy groups, results in strong UV absorbance. A UV scan would typically reveal one or more absorbance maxima between 200-400 nm, making UV detection a highly suitable and sensitive choice for quantification.

Based on these properties, a reversed-phase HPLC method is the logical choice. The nonpolar stationary phase (e.g., C18) will interact with the aromatic ring, while the polar mobile phase will elute the compound. The gradient elution of a polar organic solvent (like acetonitrile or methanol) with an aqueous buffer will allow for the effective separation of the main component from impurities with varying polarities.

Detailed HPLC Protocol for Purity Analysis

This section outlines the finalized experimental conditions for the purity assessment of 2-Amino-5-methoxybenzonitrile.

2.1 Equipment and Reagents:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 2-Amino-5-methoxybenzonitrile reference standard (≥99.5% purity).

  • HPLC-grade acetonitrile (ACN).

  • HPLC-grade water.

  • Formic acid (or Trifluoroacetic acid), analytical grade.

2.2 Chromatographic Conditions:

All quantitative parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the basic amine group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-20 min: 20% to 80% BA gradient is essential to elute potential nonpolar impurities and ensure a clean column after each run.
20-25 min: 80% B (hold)
25-26 min: 80% to 20% B
26-30 min: 20% B (equilibration)
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection Wavelength 254 nm (or λmax)A common wavelength for aromatic compounds; use of a PDA detector is recommended to monitor peak purity.

2.3 Preparation of Solutions:

  • Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Amino-5-methoxybenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 2-Amino-5-methoxybenzonitrile sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol (per ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3][7] A comprehensive validation protocol ensures the reliability of the generated results.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Analyte Characterization & Initial Method Scouting Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Analysis (System Suitability) Robustness->Routine

Caption: A logical workflow for HPLC method development and validation.

3.1 Specificity and Forced Degradation Studies:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are a critical part of demonstrating specificity for a stability-indicating method.[8][9][10]

  • Protocol: Subject the sample solution (approx. 100 µg/mL) to the following stress conditions to achieve 5-20% degradation of the active ingredient:[11]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

  • Acceptance Criteria: The method is considered specific if the main peak is free from co-eluting peaks (as determined by PDA peak purity analysis) in all stressed samples, and there is adequate resolution between the main peak and any degradation products formed.

3.2 Linearity:

  • Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

3.3 Accuracy:

  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

3.4 Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the six replicate preparations should be ≤ 2.0%.

3.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be experimentally verified by analyzing a standard at the determined concentration and showing acceptable precision and accuracy.

3.6 Robustness:

  • Protocol: Intentionally make small, deliberate variations in the method parameters and evaluate the effect on the results. Parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH or composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the minor changes.

Data Interpretation and System Suitability

4.1 Purity Calculation:

The purity of the sample is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

4.2 System Suitability Testing (SST):

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (from 5 replicate injections of the working standard)

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and scientifically sound procedure for the purity assessment of 2-Amino-5-methoxybenzonitrile. The comprehensive method development rationale and the detailed validation protocol, grounded in ICH guidelines, ensure that the method is fit for its intended purpose in a regulated research and development or quality control environment. The stability-indicating nature of the assay guarantees that the purity results are accurate even in the presence of degradation products, which is essential for monitoring the stability of the compound over time.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Forced degradation as an integral part of HPLC stability-indicating method development. ResearchGate. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Quality Guidelines. ICH. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • 2-Amino-5-methoxybenzonitrile. PubChem. [Link]

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Application Note: Unambiguous NMR Assignment of 2-Amino-5-methoxybenzonitrile Using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment of 2-amino-5-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science. We detail a systematic approach employing a suite of standard NMR experiments, including ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC. The causality behind experimental choices and the logic of spectral interpretation are explained to provide researchers, scientists, and drug development professionals with a robust protocol for the structural elucidation of this and similar substituted aromatic compounds.

Introduction

2-Amino-5-methoxybenzonitrile is a substituted aromatic compound with the molecular formula C₈H₈N₂O[1][2][3]. Its structural characterization is a critical step in quality control and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution[4][5]. This guide presents a detailed workflow for the complete assignment of all proton and carbon signals of 2-amino-5-methoxybenzonitrile, leveraging the power of two-dimensional NMR techniques to resolve ambiguities inherent in one-dimensional spectra of substituted benzenes.

The substitution pattern of the benzene ring in 2-amino-5-methoxybenzonitrile, with its electron-donating amino and methoxy groups and electron-withdrawing nitrile group, leads to a complex and informative set of chemical shifts and coupling constants. Understanding these substituent effects is key to predicting and interpreting the resulting NMR spectra[6][7].

Predicted NMR Spectral Features

The chemical shifts in the NMR spectra of 2-amino-5-methoxybenzonitrile are primarily influenced by the electronic properties of the substituents on the benzene ring. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance, which tends to shield the ortho and para positions, shifting their signals to a higher field (lower ppm). Conversely, the nitrile (-CN) group is electron-withdrawing, deshielding the attached carbons and protons.

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is crucial for acquiring high-quality NMR data.

  • Compound: 2-Amino-5-methoxybenzonitrile (Purity >95%)

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing the exchangeable amine protons[8][9][10][11].

  • Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of the chosen deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse (zg30)

    • Spectral width: -2 to 12 ppm

    • Number of scans: 16-32

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C{¹H} NMR:

    • Pulse sequence: Proton-decoupled single pulse (zgpg30)

    • Spectral width: 0 to 180 ppm

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin coupling networks, particularly within the aromatic ring.

    • Pulse sequence: Standard COSY (cosygpqf)

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations[12][13].

    • Pulse sequence: Edited HSQC for multiplicity information (hsqcedetgpsisp2.2), which can distinguish CH/CH₃ from CH₂ signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which are critical for assigning quaternary carbons and linking different spin systems[13][14].

    • Pulse sequence: Standard HMBC (hmbcgplpndqf) optimized for a J-coupling of 8 Hz.

Data Analysis and Full Assignment

The following section details the logical process for assigning the NMR signals of 2-amino-5-methoxybenzonitrile based on the suite of NMR experiments.

Workflow for NMR Signal Assignment

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_assign Final Assignment H1_NMR ¹H NMR: - Identify proton signals - Integrate for proton count - Analyze multiplicity (J-coupling) HSQC HSQC: - Correlate each proton to its directly attached carbon H1_NMR->HSQC Proton signals COSY COSY: - Identify coupled aromatic protons (H-3, H-4, H-6) H1_NMR->COSY Aromatic protons C13_NMR ¹³C{¹H} NMR: - Identify carbon signals - Note quaternary carbons (low intensity) C13_NMR->HSQC Carbon signals HMBC HMBC: - Link protons to carbons 2-3 bonds away - Key for assigning C-1, C-2, C-5, and -CN HSQC->HMBC Directly-bonded pairs COSY->HMBC Spin system identified Structure Unambiguous Assignment of 2-Amino-5-methoxybenzonitrile HMBC->Structure Long-range correlations establish full connectivity

Caption: Key HMBC correlations for the assignment of quaternary carbons in 2-amino-5-methoxybenzonitrile.

Results and Discussion

The following tables summarize the complete and unambiguous NMR assignments for 2-amino-5-methoxybenzonitrile in CDCl₃.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~6.95d~2.51HH-6
~6.80dd~8.5, 2.51HH-4
~6.65d~8.51HH-3
~4.20br s-2H-NH₂
3.78s-3H-OCH₃

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~155.0C-5
~148.0C-2
~120.0-CN
~118.5C-4
~117.0C-6
~115.0C-3
~100.0C-1
55.6-OCH₃

Conclusion

This application note has outlined a systematic and reliable methodology for the complete ¹H and ¹³C NMR assignment of 2-amino-5-methoxybenzonitrile. By combining 1D NMR with 2D correlation experiments such as COSY, HSQC, and HMBC, a self-validating dataset can be generated, leading to an unambiguous structural elucidation. This comprehensive approach is broadly applicable to the characterization of other polysubstituted aromatic compounds, providing a critical tool for researchers in synthetic chemistry, drug discovery, and materials science.

References

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Application Note: A Researcher's Guide to Functional Group Identification using Fourier Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique in modern research, particularly within the pharmaceutical and chemical industries.[1][2] Its power lies in its ability to provide a unique molecular "fingerprint" of a sample, enabling rapid and non-destructive identification of chemical functional groups.[3][4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a deeper understanding and fostering robust, reliable results. We will cover the fundamental principles, detailed protocols for sample handling, systematic data acquisition, and a logical workflow for spectral interpretation, with a focus on applications critical to pharmaceutical development.[5]

The Principle: How Molecules Interact with Infrared Light

At its core, FTIR spectroscopy measures the interaction of infrared radiation with matter.[4][6] Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies.[7][8] When infrared radiation is passed through a sample, molecules will absorb the radiation at frequencies that correspond to their natural vibrational frequencies.[7][9]

An FTIR spectrometer does not measure one frequency at a time. Instead, it utilizes an interferometer—typically a Michelson interferometer—to collect a signal containing all infrared frequencies simultaneously.[10][11] This raw signal, called an interferogram, is a plot of signal intensity versus time. A mathematical process known as a Fourier Transform is then applied by a computer to convert this complex signal into a familiar spectrum of intensity versus wavenumber (cm⁻¹).[4][11][12] The resulting spectrum provides a unique pattern of absorption bands that is characteristic of the molecule's structure.[7]

Instrumentation: The Anatomy of an FTIR Spectrometer

Understanding the instrument's components is key to appreciating its function and potential sources of error. The entire process, from light emission to spectral generation, is a coordinated system.

`dot graph "FTIR_Instrumentation_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];

// Node Definitions Source [label="IR Source\n(e.g., Globar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Interferometer [label="Michelson Interferometer\n(Modulates IR Beam)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="Sample Compartment\n(Interaction with Sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detector [label="Detector\n(Measures Interferogram)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Computer [label="Computer\n(Fourier Transform)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spectrum [label="Final IR Spectrum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges (Workflow) Source -> Interferometer [label="Broadband IR"]; Interferometer -> Sample [label="Modulated Beam"]; Sample -> Detector [label="Transmitted/\nReflected Beam"]; Detector -> Computer [label="Interferogram Signal"]; Computer -> Spectrum [label="FFT Algorithm"]; } ` Diagram 1: A simplified workflow of an FTIR Spectrometer.

The primary components include:

  • IR Source: A glowing black-body element, like a Globar, emits continuous broadband infrared radiation.[7][9]

  • Interferometer: This is the heart of the FTIR. It splits the IR beam, sends it down two different optical paths (one with a moving mirror), and then recombines the beams to create constructive and destructive interference.[10] This process encodes the spectral information into the interferogram.

  • Sample Compartment: Here, the modulated IR beam interacts with the sample.[2]

  • Detector: A detector (e.g., pyroelectric or MCT) measures the intensity of the interferogram signal.[7][9]

  • Computer: The computer digitizes the interferogram and performs the Fourier Transform to generate the final spectrum.[9]

Sample Preparation: The Foundation of a Quality Spectrum

The quality of an FTIR spectrum is critically dependent on the sample preparation technique. The chosen method depends on the physical state of the sample (solid, liquid, or gas) and the analytical objective.[13] Attenuated Total Reflectance (ATR) has become the most common technique due to its simplicity and lack of required sample preparation.[13][14]

G

Protocol 1: Attenuated Total Reflectance (ATR)

Principle: ATR is a surface-sensitive technique. The IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe).[15] At the crystal-sample interface, the beam undergoes total internal reflection, creating an "evanescent wave" that penetrates a few micrometers into the sample.[16][17] This shallow penetration depth makes it ideal for strongly absorbing or opaque samples.[17]

Step-by-Step Protocol:

  • Background Collection: Ensure the ATR crystal surface is impeccably clean. Use a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Collect a background spectrum of the clean, empty crystal. This is crucial to ratio out the instrument and environmental (e.g., CO₂, H₂O) absorbances.

  • Sample Application (Solids): Place a small amount of the solid powder or film directly onto the center of the ATR crystal.[16]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. Good contact between the sample and the crystal is essential for a high-quality spectrum.[18]

  • Sample Application (Liquids/Pastes): Place a single drop of the liquid or a small amount of paste onto the crystal, ensuring it covers the measurement area.[16] Pressure is generally not required for liquids.

  • Collect Spectrum: Acquire the sample spectrum using optimized acquisition parameters (see Section 4).

  • Cleaning: Thoroughly clean the crystal surface immediately after analysis to prevent cross-contamination.

Protocol 2: Potassium Bromide (KBr) Pellet (Transmission)

Principle: This classic transmission method involves dispersing a solid sample within an IR-transparent matrix, typically potassium bromide (KBr).[13] The mixture is pressed under high pressure to form a transparent pellet through which the IR beam can pass.

Step-by-Step Protocol:

  • Prepare Materials: Gently heat KBr powder in an oven to remove absorbed moisture, which causes strong O-H bands in the spectrum. Store in a desiccator.

  • Grind Sample: In an agate mortar and pestle, grind approximately 1-2 mg of the solid sample until it has a fine, glossy appearance. The particle size should be less than the IR wavelength (~2 microns) to minimize light scattering.[19]

  • Mix with KBr: Add ~100-200 mg of the dry KBr powder to the mortar. Mix gently but thoroughly with the ground sample to ensure homogeneity.[18]

  • Press the Pellet: Transfer the mixture to a pellet press die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.[18] A cloudy pellet often indicates insufficient grinding, trapped moisture, or inadequate pressure.

  • Analysis: Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum should be collected on the empty sample compartment.

Protocol 3: Diffuse Reflectance (DRIFTS)

Principle: DRIFTS is designed for powdered or rough-surfaced solid samples.[20][21] The IR beam illuminates the sample, and the diffusely scattered light (light that penetrates the sample and reflects off multiple particles) is collected by mirrors and directed to the detector.[20][22] It is highly sensitive to surface species, making it valuable for catalysis and reaction monitoring.[21]

Step-by-Step Protocol:

  • Sample Preparation: If the sample is too absorbent, it can be diluted by mixing with a non-absorbing powder like KBr. The particle size should be small (< 5 µm) to minimize scattering effects.[20]

  • Load Sample Cup: Fill the sample cup provided with the DRIFTS accessory with the powdered sample. Level the surface smoothly with a spatula without compacting it too tightly, as this can alter the reflective properties.[23]

  • Background Collection: Collect a background spectrum using the non-absorbing diluent (e.g., KBr) as the reference material.

  • Collect Spectrum: Replace the reference with the sample cup and collect the sample spectrum. The data is often converted using the Kubelka-Munk equation to create a spectrum that is linear with concentration.[21]

Data Acquisition and Spectral Interpretation

Optimizing Acquisition Parameters

Before any measurement, key parameters must be set to balance acquisition time with data quality.[24]

  • Number of Scans: Co-adding multiple scans improves the signal-to-noise ratio (SNR). A typical starting point is 16 or 32 scans. Increasing scans improves SNR but also increases measurement time.[25]

  • Resolution: This defines how well the instrument can distinguish between adjacent peaks. A resolution of 4 cm⁻¹ is sufficient for most routine functional group identification. Higher resolution (e.g., 2 or 1 cm⁻¹) may be needed for gas-phase studies or resolving complex bands but increases noise and acquisition time.[24]

  • Spectral Range: For mid-IR analysis, the typical range is 4000 to 400 cm⁻¹.[3][7]

A Systematic Approach to Interpreting Spectra

Interpreting an FTIR spectrum is a systematic process, not a random search for peaks. The spectrum is best analyzed by dividing it into distinct regions.[3]

G

  • Start with the Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹): This high-frequency region is typically uncluttered and contains characteristic stretching vibrations for key functional groups.[8][26][27]

    • ~3600-3200 cm⁻¹: Look for broad peaks, indicative of O-H stretching (alcohols, phenols, carboxylic acids) or N-H stretching (amines, amides).[8] The broadness is due to hydrogen bonding.

    • ~3100-2800 cm⁻¹: Sharp peaks in this region are almost always from C-H stretching. Their exact position can indicate the hybridization of the carbon (sp³ <3000 cm⁻¹, sp² >3000 cm⁻¹, sp ~3300 cm⁻¹).[28]

    • ~1820-1650 cm⁻¹: A strong, sharp absorption band here is a clear indicator of a carbonyl (C=O) group.[3][8] This is one of the most reliable peaks in an IR spectrum. Its precise location helps differentiate between aldehydes, ketones, carboxylic acids, esters, and amides.

  • Analyze the Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains a complex array of peaks resulting from bending vibrations and C-C, C-O, and C-N single bond stretches.[8][28] While difficult to assign each peak individually, the overall pattern is unique to a specific molecule.[3]

    • Causality: This region is called the "fingerprint" because even minor structural differences between molecules (like isomers) will result in significant changes here, whereas their diagnostic regions may look very similar.

    • Application: Use this region to confirm the presence of functional groups identified in the diagnostic region and to match the entire spectral pattern against a reference library for positive compound identification.[3][26]

Table of Characteristic IR Absorption Frequencies
Functional GroupVibration TypeWavenumber (cm⁻¹)Intensity & Shape
Alcohols/Phenols O-H stretch3600 - 3200Strong, Broad
C-O stretch1260 - 1050Strong, Sharp
Carboxylic Acids O-H stretch3300 - 2500Very Strong, Very Broad
C=O stretch1760 - 1690Strong, Sharp
Amines N-H stretch3500 - 3300Medium (1 or 2 peaks)
Alkanes C-H stretch2960 - 2850Strong, Sharp
Alkenes =C-H stretch3100 - 3010Medium, Sharp
C=C stretch1680 - 1640Medium to Weak
Alkynes ≡C-H stretch~3300Strong, Sharp
C≡C stretch2260 - 2100Medium to Weak
Aldehydes C=O stretch1740 - 1720Strong, Sharp
(O=)C-H stretch2830 - 2695Medium (often 2 peaks)
Ketones C=O stretch1750 - 1680Strong, Sharp
Esters C=O stretch1750 - 1735Strong, Sharp
C-O stretch1300 - 1000Strong, Sharp
Amides C=O stretch1690 - 1630Strong, Sharp
N-H stretch3500 - 3100Medium, Broad

Applications & Method Validation in Drug Development

In the highly regulated pharmaceutical industry, FTIR is an indispensable tool.[1] Its speed and reliability are leveraged across the development pipeline.

  • Raw Material Verification: Quickly confirm the identity and quality of incoming active pharmaceutical ingredients (APIs) and excipients.[5][11]

  • Drug-Excipient Compatibility: Monitor for changes in spectral features that indicate unwanted chemical interactions between the drug and formulation components.[5][29]

  • Quality Control: Ensure batch-to-batch consistency and detect impurities or degradation products.[5][29]

  • Counterfeit Drug Detection: The unique fingerprint of a legitimate drug formulation can be rapidly compared against a suspect sample.[5][29]

For use in a GMP environment, FTIR methods must be validated to ensure they are fit for purpose.[30] Validation protocols, guided by pharmacopoeias (USP, EP, JP) and standards like ASTM E1252, assess parameters such as accuracy, precision, linearity, and specificity.[31][32][33] Instrument performance qualification (IQ/OQ/PQ) is also a regulatory requirement.[33][34]

Conclusion

FTIR spectroscopy is a powerful and versatile analytical technique that provides invaluable information about the chemical structure of materials. By understanding the fundamental principles of IR absorption, mastering the appropriate sample handling protocols, and applying a systematic approach to spectral interpretation, researchers can confidently identify functional groups and characterize materials. This robust methodology is critical for accelerating research, ensuring product quality, and maintaining regulatory compliance in the pharmaceutical and chemical sciences.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (n.d.). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Taylor & Francis Online. Retrieved from [Link]

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  • AZoM.com. (2024, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [https://www.azom.com/article.aspx?ArticleID=22 интерпретировать-ftir-результаты-руководство-для-начинающих]([Link] интерпретировать-ftir-результаты-руководство-для-начинающих)

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Soil Fertility, Oregon State University. (2021, February). Procedure for Spectra Acquisition via DRIFTS. Retrieved from [Link]

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  • Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]

  • Specac Ltd. (n.d.). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

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  • Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • Montrose Environmental Group. (2021, August 9). What Methods and Regulations Accept FTIR Analysis?. Retrieved from [Link]

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  • Patsnap. (2024, July 15). FTIR Signal Processing: From Interferogram to Spectrum. Retrieved from [Link]

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  • Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Retrieved from [Link]

  • eralytics. (n.d.). ASTM E2412. Retrieved from [Link]

  • Journal of Pharma and Biomedics. (2024, June 25). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Retrieved from [Link]

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Application Note: Strategic Derivatization of 2-Amino-5-methoxybenzonitrile for the Generation of Diverse Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of core scaffolds is paramount to the successful development of novel therapeutics. 2-Amino-5-methoxybenzonitrile emerges as a highly valuable and versatile starting material for the synthesis of compound libraries.[1] Its structure is endowed with three key functional groups—a nucleophilic primary amine, a versatile nitrile, and an electron-donating methoxy group—that provide multiple handles for chemical modification.[2][3] This arrangement, particularly the ortho-positioning of the amino and nitrile groups, makes it an excellent precursor for constructing complex heterocyclic systems, which are prevalent in a vast array of biologically active molecules.[4][5]

This guide provides a detailed exploration of key derivatization reactions for 2-Amino-5-methoxybenzonitrile. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of diverse and pharmacologically relevant compound libraries. The protocols herein are presented not merely as procedural steps, but with causal explanations for experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview of Derivatization Pathways

The reactivity of 2-Amino-5-methoxybenzonitrile can be logically dissected based on its primary functional groups. The amino group offers a readily accessible point for nucleophilic attack, while the synergistic relationship between the amino and nitrile groups facilitates elegant cyclization cascades. Furthermore, the aromatic ring itself can be functionalized, opening avenues for late-stage diversification through cross-coupling technologies.

G cluster_start Starting Material cluster_amine Amino Group Derivatization cluster_cyclization Nitrile/Amino Cyclization cluster_ring Aromatic Ring Functionalization A 2-Amino-5-methoxybenzonitrile B Amides A->B Acylation C Sulfonamides A->C Sulfonylation D Ureas / Thioureas A->D Isocyanates/ Isothiocyanates E Quinazolines & Fused Heterocycles A->E Cyclocondensation F Electrophilic Halogenation (e.g., 6-Bromo derivative) A->F EAS (e.g., Br₂) G Biaryl Compounds (via Suzuki Coupling) F->G Pd-Catalyzed Cross-Coupling H Aryl Amines (via Buchwald-Hartwig) F->H Pd-Catalyzed Cross-Coupling

Figure 1: Key derivatization pathways originating from 2-Amino-5-methoxybenzonitrile.

I. Derivatization of the Primary Amino Group

The primary amino group is the most nucleophilic site on the molecule, making it the focal point for a variety of reliable and high-yielding transformations.

A. Acylation and Sulfonylation: Crafting Amides and Sulfonamides

Amide and sulfonamide linkages are fundamental in medicinal chemistry, prized for their metabolic stability and ability to participate in hydrogen bonding.

Rationale: The reaction of the amine with an acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent) is a robust method for introducing a wide array of side chains. The choice of acylating or sulfonylating agent directly dictates the physicochemical properties of the final product.

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction Type Reagent Example Base Solvent Typical Conditions Product Class
Acylation Benzoyl chloride Pyridine or Et₃N DCM or THF 0 °C to RT, 2-4 h N-(2-cyano-4-methoxyphenyl)benzamide

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | DCM | RT, 4-12 h | N-(2-cyano-4-methoxyphenyl)-4-methylbenzenesulfonamide |

Protocol 1: General Procedure for Acylation

Materials:

  • 2-Amino-5-methoxybenzonitrile (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-Amino-5-methoxybenzonitrile in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine) to the stirred solution.

  • Add the acyl chloride dropwise over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction and prevent side product formation.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

B. Urea and Thiourea Formation

Urea and thiourea motifs are privileged structures in medicinal chemistry, known for their strong hydrogen bonding capabilities and frequent appearance in kinase inhibitors and other targeted therapies.

Rationale: The reaction of the primary amine with an isocyanate or isothiocyanate is a highly efficient and atom-economical method for generating ureas and thioureas, respectively.[6] This reaction typically proceeds without the need for a catalyst and offers a straightforward way to link the core scaffold to another aromatic or aliphatic group.

Protocol 2: General Procedure for Thiourea Synthesis

Materials:

  • 2-Amino-5-methoxybenzonitrile (1.0 equiv)

  • Aryl or alkyl isothiocyanate (1.05 equiv)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

  • Dissolve 2-Amino-5-methoxybenzonitrile in THF in a round-bottom flask.

  • Add the isothiocyanate in one portion at room temperature.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. Monitor by TLC. Insight: The reaction is often clean, and the product may precipitate from the reaction mixture upon formation or cooling.

  • If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

II. Cyclization Reactions: Building Fused Heterocyclic Systems

The ortho-disposition of the amino and nitrile functionalities is a classic structural alert for the synthesis of fused nitrogen-containing heterocycles, such as quinazolines.[4] These scaffolds are central to numerous FDA-approved drugs.

Rationale: This transformation typically involves a condensation reaction with an aldehyde or a related carbonyl compound, followed by an intramolecular cyclization where the amine nitrogen attacks the nitrile carbon (or a derivative thereof).

G cluster_workflow Quinazoline Synthesis Workflow A 2-Amino-5- methoxybenzonitrile C Intermediate Schiff Base (Iminobenzonitrile) A->C Condensation (-H₂O) B Aldehyde (R-CHO) B->C D Tautomerization & Cyclization C->D Intramolecular Attack E Substituted Quinazoline D->E Aromatization

Figure 2: Conceptual workflow for the synthesis of quinazoline derivatives.

Protocol 3: Example Synthesis of a Quinazoline Derivative

Materials:

  • 2-Amino-5-methoxybenzonitrile (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.2 equiv)

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA) (0.1 equiv)

  • Toluene or Xylene

Equipment:

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 2-Amino-5-methoxybenzonitrile, the aldehyde, PTSA, and toluene.

  • Fit the flask with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Causality Note: The removal of water drives the initial imine formation equilibrium towards the product, facilitating the subsequent cyclization.

  • Continue refluxing for 12-24 hours until no more water is collected or TLC indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • The product may crystallize upon cooling. If so, collect by filtration.

  • Otherwise, wash the reaction mixture with aqueous NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Aromatic Ring Functionalization and Cross-Coupling

To achieve greater structural diversity, the aromatic ring can be functionalized, most commonly by electrophilic aromatic substitution, to install a handle for modern cross-coupling reactions.

A. Regioselective Halogenation

Rationale: The directing effects of the substituents on the ring must be considered. The amino and methoxy groups are strong ortho, para-directors, while the nitrile group is a meta-director. The combined effect strongly activates the C6 position for electrophilic aromatic substitution, allowing for highly regioselective reactions.[4] Installing a bromine or iodine atom at this position creates a versatile substrate for subsequent palladium-catalyzed reactions.

B. Palladium-Catalyzed Cross-Coupling Reactions

Once halogenated, the scaffold is primed for powerful C-C and C-N bond-forming reactions.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl halide with a boronic acid or ester to form a biaryl structure, a common feature in pharmaceuticals.[7][8] The reaction is known for its broad functional group tolerance and reliable performance.[9][10][11]

  • Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with a primary or secondary amine.[12][13] It provides access to diaryl amines or N-alkyl anilines, significantly expanding the chemical space of the library.[14]

G cluster_workflow Halogenation to Cross-Coupling Workflow A 2-Amino-5-methoxybenzonitrile B 6-Bromo-2-amino-5- methoxybenzonitrile A->B Bromination (NBS or Br₂) C Suzuki Product (Biaryl) B->C Ar-B(OH)₂ Pd Catalyst, Base D Buchwald-Hartwig Product (Aryl Amine) B->D R₂NH Pd Catalyst, Base

Figure 3: A two-step sequence for library diversification via halogenation and palladium-catalyzed cross-coupling.

Protocol 4: General Procedure for Suzuki-Miyaura Coupling

(Note: This protocol assumes prior synthesis of the 6-bromo derivative.)

Materials:

  • 6-Bromo-2-amino-5-methoxybenzonitrile (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1)

Equipment:

  • Schlenk flask or microwave vial

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating plate with magnetic stirring

Procedure:

  • To a Schlenk flask, add the bromo-benzonitrile, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Insight: This is critical as the Pd(0) active catalyst is oxygen-sensitive.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

2-Amino-5-methoxybenzonitrile is a powerful and economically viable scaffold for the construction of diverse compound libraries. By systematically applying reactions to its primary amine, leveraging its latent ability to form fused heterocycles, and functionalizing the aromatic ring for cross-coupling, researchers can rapidly generate a multitude of unique chemical entities. The protocols and strategies outlined in this guide provide a robust framework for unlocking the synthetic potential of this versatile building block, accelerating hit-to-lead campaigns in drug discovery.

References

  • Vertex AI Search. (n.d.). Agrochemical Synthesis: The Role of 2-Amino-5-methoxybenzonitrile. Retrieved January 16, 2026.
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  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry.
  • BenchChem. (n.d.). 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity.
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  • BenchChem. (n.d.). 2-Amino-5-methoxy-4-methylbenzonitrile | 959137-58-7.
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  • National Center for Biotechnology Information. (2011).
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  • Biblioteka Nauki. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • BenchChem. (2025). An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.
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  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Journal of Chemistry. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved January 16, 2026, from [Link]

  • PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
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The Strategic Role of 2-Amino-5-methoxybenzonitrile in the Synthesis of Triazolopyrimidine Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-methoxybenzonitrile emerges as a pivotal starting material in the synthesis of high-value agrochemicals, particularly within the triazolopyrimidine class of herbicides. This versatile scaffold, characterized by its strategically positioned amino, methoxy, and nitrile functional groups, provides a robust entry point for the construction of complex heterocyclic systems that are the hallmark of modern herbicides. This comprehensive guide delineates the application of 2-Amino-5-methoxybenzonitrile in the synthesis of a key intermediate for triazolopyrimidine herbicides, such as penoxsulam. We provide a detailed, field-proven protocol, elucidate the underlying chemical principles, and present a logical workflow for its utilization in agrochemical research and development.

Introduction: The Significance of Substituted Benzonitriles in Agrochemicals

The relentless pursuit of novel and effective crop protection agents is a cornerstone of modern agriculture. Benzonitrile derivatives are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides.[1] Their utility stems from the versatile reactivity of the nitrile group and the potential for diverse substitutions on the aromatic ring, which allows for the fine-tuning of biological activity and physicochemical properties. 2-Amino-5-methoxybenzonitrile (CAS No: 23842-82-2), with its unique substitution pattern, is an exemplary building block for the synthesis of nitrogen-containing heterocycles, which are prevalent in many commercial agrochemicals.[2]

The triazolopyrimidine sulfonanilides are a significant class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids.[3][4] Herbicides like penoxsulam and florasulam belong to this class and are vital for controlling a broad spectrum of weeds in various crops. The synthesis of the core triazolopyrimidine structure of these herbicides often involves the construction of a substituted aminotriazolopyrimidine intermediate. This guide will focus on the synthetic pathway from 2-Amino-5-methoxybenzonitrile to a key intermediate, 2-amino-5,8-dimethoxy[2][5][6]triazolo[1,5-c]pyrimidine, a direct precursor in the synthesis of penoxsulam.[2][6]

Physicochemical Properties of 2-Amino-5-methoxybenzonitrile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development and scale-up.

PropertyValueReference
CAS Number 23842-82-2[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Appearance Solid[2]
Melting Point 46-47 °C[2]
Purity >97-98%[2]

Synthetic Pathway to a Triazolopyrimidine Herbicide Intermediate

The conversion of 2-Amino-5-methoxybenzonitrile to the crucial herbicide intermediate, 2-amino-5,8-dimethoxy[2][5][6]triazolo[1,5-c]pyrimidine, involves a multi-step synthetic sequence. This pathway is designed based on established organic chemistry principles and analogous transformations reported in the patent literature for similar heterocyclic systems. The overall workflow is depicted below.

Synthetic_Pathway A 2-Amino-5-methoxybenzonitrile B Guanidine Intermediate A->B  Guanidinylation   C Aminopyrimidine Intermediate B->C  Cyclization   D Hydrazinopyrimidine Intermediate C->D  Hydrazinolysis   E Triazolopyrimidine Intermediate D->E  Ring Closure   F 2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine E->F  Rearrangement & Methoxylation  

Caption: Synthetic workflow from 2-Amino-5-methoxybenzonitrile to the target herbicide intermediate.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the triazolopyrimidine intermediate. Each step is designed to be self-validating, with explanations for the choice of reagents and conditions.

Step 1: Synthesis of N-(2-cyano-4-methoxyphenyl)guanidine (Guanidine Intermediate)

Principle: The initial step involves the conversion of the primary amino group of 2-Amino-5-methoxybenzonitrile into a guanidine functionality. This is a crucial transformation that introduces the necessary nitrogen atoms for the subsequent pyrimidine ring formation. The reaction of an amine with cyanamide is a common method for the synthesis of guanidines.

Materials:

  • 2-Amino-5-methoxybenzonitrile (1.0 eq)

  • Cyanamide (1.2 eq)

  • Concentrated Hydrochloric Acid

  • Isopropanol

  • Sodium Hydroxide solution (10% w/v)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-5-methoxybenzonitrile in isopropanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Add cyanamide portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with a 10% sodium hydroxide solution until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-cyano-4-methoxyphenyl)guanidine.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Step 2: Synthesis of 2,4-Diamino-5-methoxypyrimidine (Aminopyrimidine Intermediate)

Principle: This step involves an intramolecular cyclization of the guanidine intermediate to form the pyrimidine ring. The nitrile group and the guanidine functionality react under basic conditions to form the diaminopyrimidine core.

Materials:

  • N-(2-cyano-4-methoxyphenyl)guanidine (1.0 eq)

  • Sodium ethoxide (1.5 eq)

  • Ethanol

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

  • Add N-(2-cyano-4-methoxyphenyl)guanidine to the sodium ethoxide solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,4-Diamino-5-methoxypyrimidine.

Characterization: The structure of the aminopyrimidine intermediate should be confirmed using spectroscopic methods (NMR, IR, MS).

Step 3: Synthesis of 2-Amino-4-hydrazino-5-methoxypyrimidine (Hydrazinopyrimidine Intermediate)

Principle: The introduction of a hydrazine group is essential for the formation of the triazole ring in the subsequent step. This is achieved by the selective displacement of one of the amino groups of the diaminopyrimidine with hydrazine.

Materials:

  • 2,4-Diamino-5-methoxypyrimidine (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Ethylene glycol

Procedure:

  • In a round-bottom flask, suspend 2,4-Diamino-5-methoxypyrimidine in ethylene glycol.

  • Add hydrazine hydrate to the suspension.

  • Heat the reaction mixture to 120-130 °C for 12-16 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • The product will precipitate. Filter the solid, wash thoroughly with water, and dry to obtain 2-Amino-4-hydrazino-5-methoxypyrimidine.

Characterization: Purity and structure confirmation should be performed using appropriate analytical techniques.

Step 4 & 5: Synthesis of 2-Amino-5,8-dimethoxy[2][5][6]triazolo[1,5-c]pyrimidine (Final Intermediate)

Principle: This final two-step sequence involves the formation of the triazole ring followed by a rearrangement and methoxylation. The hydrazinopyrimidine is first cyclized with a one-carbon synthon, such as cyanogen bromide, to form a triazolo[4,3-c]pyrimidine. This intermediate then undergoes a Dimroth rearrangement in the presence of a methoxide source to yield the more stable [1,5-c] isomer and introduce the second methoxy group.[2][6]

Materials:

  • 2-Amino-4-hydrazino-5-methoxypyrimidine (1.0 eq)

  • Cyanogen bromide (1.1 eq)

  • Methanol

  • Sodium methoxide (2.5 eq)

Procedure:

  • Ring Closure: Dissolve 2-Amino-4-hydrazino-5-methoxypyrimidine in methanol. Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in methanol to the cooled solution.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • Rearrangement and Methoxylation: To the reaction mixture, add a solution of sodium methoxide in methanol dropwise.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford 2-amino-5,8-dimethoxy[2][5][6]triazolo[1,5-c]pyrimidine.

Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its melting point compared with literature values.

Application in Agrochemical Synthesis: The Final Step to Penoxsulam

The synthesized intermediate, 2-amino-5,8-dimethoxy[2][5][6]triazolo[1,5-c]pyrimidine, is a direct precursor to the herbicide penoxsulam. The final step involves the sulfonylation of the amino group with 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride.[2][7]

Final_Step cluster_0 Sulfonylation Reaction A 2-Amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine C Penoxsulam A->C B 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride B->C

Caption: Final sulfonylation step to produce the herbicide Penoxsulam.

This reaction is typically carried out in the presence of a base, such as pyridine or a non-nucleophilic base, in an aprotic solvent like acetonitrile.[2][7] The successful synthesis of the key intermediate from 2-Amino-5-methoxybenzonitrile, as detailed in this guide, provides a clear and viable pathway for the production of this important agrochemical.

Conclusion

2-Amino-5-methoxybenzonitrile stands out as a highly valuable and versatile building block in the synthesis of complex agrochemicals. The detailed protocols provided herein demonstrate a logical and efficient synthetic route to a key intermediate for triazolopyrimidine herbicides. The strategic placement of functional groups in 2-Amino-5-methoxybenzonitrile allows for a controlled and high-yielding construction of the desired heterocyclic core. This guide serves as a practical resource for researchers and professionals in the agrochemical industry, enabling the exploration and development of novel crop protection solutions.

References

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  • WO/2001/098305 PROCESS FOR THE PREPARATION OF 2-AMINO-5,8-DIMETHOXY[2][5][6]TRIAZOLO[1,5-c]PYRIMIDINE - WIPO Patentscope. Available from: [Link]

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Application Notes and Protocols: The Strategic Role of 2-Amino-5-methoxybenzonitrile as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminobenzonitriles are foundational scaffolds in medicinal chemistry, serving as versatile precursors for a multitude of heterocyclic compounds, particularly those designed as kinase inhibitors.[1] This guide focuses on the strategic application of 2-amino-5-methoxybenzonitrile in the synthesis of quinazoline-based kinase inhibitors. While its isomer, 2-amino-4-methoxy-5-nitrobenzonitrile, is famously used in the synthesis of Gefitinib, an EGFR inhibitor, 2-amino-5-methoxybenzonitrile offers a more direct route to certain quinazoline cores by avoiding the requisite nitro-group reduction step.[2][3] We provide a detailed examination of the underlying chemical principles, a comparative case study with a related precursor, and robust, step-by-step protocols for the synthesis of a core quinazolinone structure and its subsequent elaboration into potential kinase inhibitors.

Introduction: The 2-Aminobenzonitrile Scaffold in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule kinase inhibitors have, therefore, become a cornerstone of modern targeted therapy.[5] Among the various heterocyclic systems used to construct these inhibitors, the quinazoline scaffold is preeminent.[6] Many FDA-approved drugs, such as Gefitinib, Erlotinib, and Afatinib, are built upon a 4-anilinoquinazoline core, which effectively mimics the adenine portion of ATP to competitively inhibit kinase activity.[7][8]

The synthetic gateway to this privileged quinazoline structure is often a substituted 2-aminobenzonitrile.[9] The strategic arrangement of an amino group ortho to a nitrile group provides the necessary functionality for cyclization reactions that form the fused pyrimidine ring of the quinazoline system. The specific substituents on the benzene ring, such as the methoxy group in 2-amino-5-methoxybenzonitrile, are crucial for modulating the physicochemical properties and biological activity of the final inhibitor, influencing its potency, selectivity, and pharmacokinetic profile.[10]

Biological Context: Targeting the EGFR Signaling Pathway

To understand the therapeutic rationale, we will use the Epidermal Growth Factor Receptor (EGFR) pathway as a representative example. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12] These pathways are critical for regulating cell proliferation, survival, and differentiation.[13] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling and tumor growth.[2] Kinase inhibitors like Gefitinib are designed to block the ATP-binding site of EGFR, thereby preventing its activation and halting these downstream oncogenic signals.[14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Blocks ATP Binding Site EGF EGF (Ligand) EGF->EGFR Binds

Figure 1: Simplified EGFR signaling cascade and the inhibitory action of a kinase inhibitor.

Synthetic Strategy: From Aminobenzonitrile to Quinazoline Core

The primary transformation involves the cyclization of the 2-aminobenzonitrile scaffold to form a quinazolin-4(3H)-one. A classic and robust method for this is the reaction with formamide, which serves as the source for the C2 and N3 atoms of the quinazoline ring.[15]

Case Study: Synthesis of Gefitinib Precursor

The synthesis of Gefitinib prominently features the use of 2-amino-4-methoxy-5-nitrobenzonitrile.[2] A critical step in this multi-stage synthesis is the reduction of the nitro group to a diamine, which is then cyclized. While effective, this adds steps to the overall process. By starting with 2-amino-5-methoxybenzonitrile, we can potentially access related quinazoline scaffolds more directly.

Synthetic_Logic cluster_gefitinib Gefitinib Pathway (Illustrative) cluster_direct Proposed Direct Pathway A 2-Amino-4-methoxy- 5-nitrobenzonitrile B 2,5-Diamino- 4-methoxybenzonitrile A->B Nitro Reduction (e.g., SnCl2/HCl) C Quinazolinone Intermediate B->C Cyclization D Gefitinib C->D Further Steps X 2-Amino- 5-methoxybenzonitrile Y 7-Methoxyquinazolin- 4(3H)-one X->Y Direct Cyclization (e.g., Formamide) Z Kinase Inhibitor Scaffold Y->Z Elaboration

Figure 2: Comparison of synthetic logic for quinazoline core formation.

Experimental Protocols

Safety Precaution: All protocols should be performed by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. 2-Amino-5-methoxybenzonitrile is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[16][17]

Protocol 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one from 2-Amino-5-methoxybenzonitrile

This protocol details the direct one-pot cyclization to form the core quinazolinone ring system.

Causality and Insights:

  • Reagents: Formamide acts as both the solvent and the reagent, providing the single carbon atom (from formic acid decomposition) and nitrogen atom needed to form the pyrimidine ring. Ammonium formate can be added to facilitate the reaction.[15]

  • Temperature: High temperatures (170-190 °C) are required to drive the condensation and cyclization, which involves the loss of water and ammonia.

  • Work-up: The product is often insoluble in the hot formamide and precipitates upon cooling, allowing for a simple isolation by filtration. Methanol is used to wash the crude product and remove residual formamide.

Materials:

  • 2-Amino-5-methoxybenzonitrile (1.0 eq)

  • Formamide (10-15 volumes)

  • Ammonium formate (optional, 0.2 eq)

  • Methanol (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller and magnetic stirrer

  • Filtration apparatus

Procedure:

  • Combine 2-amino-5-methoxybenzonitrile (e.g., 14.8 g, 0.1 mol) and formamide (150 mL) in a round-bottom flask.

  • Heat the mixture with stirring to 180-190 °C under a nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid cake thoroughly with cold methanol (2 x 50 mL) to remove any remaining formamide.

  • Dry the product under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 80-90%.[15] The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Elaboration to a 4-Chloroquinazoline Intermediate

The quinazolinone must be activated for subsequent coupling reactions. This is achieved by converting the C4-hydroxyl group (in its tautomeric form) to a chloro group, creating a reactive site for nucleophilic aromatic substitution (SNAr).

Causality and Insights:

  • Reagents: Thionyl chloride (SOCl₂) is a common and effective chlorinating agent for this transformation. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Conditions: The reaction is typically run at reflux to ensure complete conversion. Anhydrous conditions are important as thionyl chloride reacts with water.

  • Work-up: The excess thionyl chloride is a volatile liquid and can be removed by distillation or rotary evaporation. The crude product is then typically precipitated by pouring the reaction mixture into ice-water.

Materials:

  • 7-Methoxyquinazolin-4(3H)-one (1.0 eq)

  • Thionyl chloride (SOCl₂) (5-10 volumes)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 mL per gram of starting material)

  • Toluene or Dichloromethane (for azeotropic removal)

  • Ice-water mixture

  • Filtration apparatus

Procedure:

  • Suspend 7-methoxyquinazolin-4(3H)-one (e.g., 17.6 g, 0.1 mol) in thionyl chloride (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases).

  • Add a catalytic amount of DMF (1-2 mL) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. The suspension should become a clear solution as the reaction progresses.

  • After completion (monitored by TLC), cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. Add toluene (50 mL) and evaporate again to azeotropically remove the last traces of SOCl₂.

  • Very slowly and carefully, pour the resulting crude oil/solid onto crushed ice with vigorous stirring. A precipitate will form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral, then dry under vacuum.

  • Expected Outcome: 4-Chloro-7-methoxyquinazoline as a solid. This intermediate is often used directly in the next step without extensive purification.

Protocol 3: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor Scaffold

This final step involves the SNAr reaction between the 4-chloroquinazoline intermediate and a substituted aniline to install the key pharmacophore for kinase hinge-binding.

Causality and Insights:

  • Reaction Type: This is a nucleophilic aromatic substitution where the aniline nitrogen attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride.

  • Solvent: Isopropanol or other polar protic solvents are commonly used. They effectively solvate the reactants and the hydrochloride salt byproduct that forms.

  • pH: The reaction generates HCl, which protonates the product. A final basic work-up or direct crystallization of the hydrochloride salt can be employed for isolation.

Materials:

  • 4-Chloro-7-methoxyquinazoline (1.0 eq)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 4-chloro-7-methoxyquinazoline (e.g., 19.5 g, 0.1 mol) and the desired substituted aniline (e.g., 16.0 g, 0.11 mol) in isopropanol (200 mL).

  • Heat the solution to reflux for 2-4 hours. A precipitate (the hydrochloride salt of the product) will typically form as the reaction proceeds.

  • Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold isopropanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the product under vacuum to yield the final 4-anilinoquinazoline derivative as its hydrochloride salt.

  • Expected Outcome: The desired kinase inhibitor scaffold. Purity can be assessed by HPLC, and the structure confirmed by NMR and MS. Further purification can be achieved by recrystallization.

Data Presentation: Structure-Activity Relationship (SAR)

The power of this synthetic platform lies in the ability to readily create analogues by varying the aniline coupling partner in Protocol 3. The resulting compounds can be screened in kinase inhibition assays to build a structure-activity relationship (SAR).

Table 1: Representative in vitro Inhibitory Activity of Hypothetical 4-Anilino-7-methoxyquinazoline Derivatives against EGFR (Note: This data is illustrative, based on known SAR trends for EGFR inhibitors.[4][18])

Compound IDR¹ (Aniline Substitution)EGFR IC₅₀ (nM)
1a 3-chloro-4-fluoro5.5
1b 3-ethynyl2.1
1c 3-bromo10.2
1d 4-fluoro85.0
1e (unsubstituted)250.0

This illustrative data highlights that small changes to the aniline moiety, such as the introduction of small, electron-withdrawing groups at the meta-position (like chloro or ethynyl), can significantly enhance inhibitory potency against the target kinase.

Conclusion

2-Amino-5-methoxybenzonitrile is a strategically valuable precursor for the synthesis of kinase inhibitors, particularly those based on the clinically validated quinazoline scaffold. By leveraging a direct cyclization strategy, it offers an efficient alternative to more complex routes that require manipulation of other functional groups. The protocols provided herein offer a robust and logical framework for synthesizing a 7-methoxyquinazolinone core and elaborating it into a diverse library of potential 4-anilinoquinazoline-based kinase inhibitors. This approach enables medicinal chemists and drug discovery professionals to rapidly generate novel compounds for biological screening and lead optimization programs.

References

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  • HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
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Application Notes and Protocols: A Guide to Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale and Power of TLC in Reaction Monitoring

In the realm of synthetic chemistry, the ability to monitor the progress of a chemical reaction is paramount. It allows for the determination of the reaction's endpoint, the identification of product formation, and the detection of any potential side products. Among the various analytical techniques available, Thin Layer Chromatography (TLC) stands out for its simplicity, speed, and cost-effectiveness.[1][2][3] This guide provides a comprehensive protocol for utilizing TLC to effectively monitor the progress of chemical reactions, ensuring the integrity and success of your synthetic endeavors.

The fundamental principle of TLC lies in the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[4][5] The stationary phase is a thin layer of an adsorbent material, typically silica gel or alumina, coated onto a solid support like a glass or aluminum plate.[4][5][6] The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action.[4][6] As the mobile phase ascends, it carries the components of the spotted reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[4][7] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the polar stationary phase and travel shorter distances, yielding a lower Rf.[8]

This differential migration allows for the visual separation of the starting materials, products, and any intermediates or byproducts, providing a real-time snapshot of the reaction's progress.[1][9]

Part 1: The Core Protocol - A Step-by-Step Guide to Reaction Monitoring with TLC

This section details the essential steps for monitoring a chemical reaction using TLC. The causality behind each experimental choice is explained to provide a deeper understanding of the technique.

Preparation of the TLC Plate and Chamber

Scientific Rationale: Proper preparation is crucial for obtaining reproducible and reliable results. A clean, well-prepared TLC plate and a saturated developing chamber are the cornerstones of a successful TLC experiment.

Protocol:

  • Plate Selection and Preparation:

    • Choose a TLC plate of a suitable size. For routine reaction monitoring, a small plate (e.g., 2.5 cm x 5 cm) is often sufficient.[10]

    • Using a pencil, gently draw a faint origin line approximately 0.5-1 cm from the bottom of the plate.[7] Caution: Do not use a pen, as the ink components can chromatograph along with your sample.[7][11]

    • Mark the lanes on the origin line where you will spot your samples. It is common practice to have at least three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane containing both the starting material and the reaction mixture.[7][12][13]

  • Developing Chamber Preparation:

    • Select a developing chamber (a beaker with a watch glass or a dedicated TLC tank) that can accommodate your TLC plate.[14]

    • Pour the chosen solvent system (mobile phase) into the chamber to a depth of about 0.5 cm, ensuring the solvent level is below the origin line on the TLC plate.[15]

    • To ensure the chamber atmosphere is saturated with solvent vapors, you can line the inside of the chamber with a piece of filter paper that is wetted by the solvent.[4][15] This saturation prevents the evaporation of the solvent from the TLC plate surface during development, which can lead to inconsistent results.[15] Close the chamber and allow it to equilibrate for a few minutes.[2]

Solvent System (Mobile Phase) Selection

Scientific Rationale: The choice of the mobile phase is the most critical variable in TLC.[15] The polarity of the solvent system directly influences the separation of the components in the reaction mixture. The ideal solvent system will provide a good separation of the starting material and the product, with Rf values ideally between 0.2 and 0.8.[7][16]

Protocol:

  • Initial Solvent Selection:

    • Start with a solvent system of intermediate polarity. A common starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10][17]

    • The University of Rochester provides a useful starting point for solvent systems based on the polarity of the compounds being analyzed.[17]

  • Optimization:

    • If the spots remain at the origin (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent.[16]

    • If the spots travel with the solvent front (high Rf), the solvent system is too polar. Increase the proportion of the less polar solvent.[16]

    • Run several trial TLCs with varying solvent ratios to find the optimal system that gives the best separation between the starting material and the expected product.[6]

Sample Application (Spotting)

Scientific Rationale: Proper spotting technique is essential for achieving sharp, well-defined spots and, consequently, good separation. Overloading the plate can lead to streaking and poor resolution.[6][11]

Protocol:

  • Sample Preparation:

    • If the reaction is being run in a volatile organic solvent, a small aliquot can be taken directly from the reaction mixture.[18]

    • If the reaction is in a high-boiling solvent (e.g., DMF, DMSO), it is advisable to perform a micro-workup of the aliquot to remove the non-volatile solvent before spotting.[18]

    • Prepare a dilute solution of the starting material in a volatile solvent for the reference lane.

  • Spotting the Plate:

    • Use a capillary tube or a micropipette to apply a small amount of each sample to its designated lane on the origin line.[1][19]

    • Touch the spotter to the plate briefly and allow the solvent to evaporate completely before applying more sample to the same spot if necessary.[11][19] The goal is to create small, concentrated spots.[7]

    • For the co-spot lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of it.[12]

Plate Development

Scientific Rationale: The development process is where the separation of the mixture's components occurs. Allowing the solvent to travel an appropriate distance up the plate ensures optimal resolution.

Protocol:

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the prepared developing chamber, ensuring that the origin line is above the solvent level.[6][14]

    • Close the chamber and allow the solvent to ascend the plate via capillary action.[6][14] Do not disturb the chamber during this process.

    • When the solvent front has reached approximately 0.5 to 1 cm from the top of the plate, remove the plate from the chamber.[6][14]

  • Marking the Solvent Front:

    • Immediately after removing the plate, use a pencil to mark the position of the solvent front.[6][20] This is crucial for the subsequent calculation of Rf values.

Visualization

Scientific Rationale: Since most organic compounds are colorless, visualization techniques are required to see the separated spots on the TLC plate.[6] The choice of visualization method depends on the nature of the compounds being analyzed.

Protocol:

  • Non-Destructive Visualization (UV Light):

    • Many commercial TLC plates contain a fluorescent indicator that glows under short-wave UV light (254 nm).[21][22]

    • Compounds that absorb UV light will appear as dark spots on a fluorescent background.[21][22]

    • Gently circle the visible spots with a pencil while viewing under the UV lamp.[23]

  • Destructive Visualization (Staining):

    • If the compounds are not UV-active, a chemical stain is required.[22]

    • Common staining solutions include:

      • Iodine: Place the dried plate in a chamber containing a few crystals of iodine. Organic compounds will form yellow-brown spots.[22][23] This method is often semi-destructive as the spots may fade over time.[23]

      • Potassium Permanganate: This stain is useful for visualizing compounds that can be oxidized, such as alkenes, alkynes, and alcohols.[21]

      • p-Anisaldehyde: A good general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[21]

      • Phosphomolybdic Acid: An excellent stain for detecting hydroxyl groups, which often appear as blue spots.[24]

    • To stain, dip the plate into the staining solution using forceps, then gently heat the plate with a heat gun until the spots appear.[23]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare TLC Plate (Draw Origin Line) D Spot Samples (SM, RM, Co-spot) A->D B Prepare Developing Chamber (Add Solvent & Saturate) E Develop Plate B->E C Select & Optimize Solvent System C->B Determines Mobile Phase D->E F Dry Plate & Mark Solvent Front E->F G Visualize Spots (UV Light, Stains) F->G H Interpret Results & Calculate Rf Values G->H

Interpretation of Results

Scientific Rationale: The developed and visualized TLC plate provides a wealth of information about the reaction's progress. By comparing the lanes, one can deduce the extent of the reaction.

Protocol:

  • Analyzing the Chromatogram:

    • Reaction Not Started: The reaction mixture lane (RM) will show only the spot corresponding to the starting material (SM).

    • Reaction in Progress: The RM lane will show a spot for the SM and a new spot for the product. The co-spot lane will show two distinct spots if the product has a different Rf from the SM.

    • Reaction Complete: The RM lane will show that the SM spot has disappeared, and only the product spot is visible.[7]

    • Formation of Byproducts: The presence of additional spots in the RM lane indicates the formation of side products.

  • Calculating the Retention Factor (Rf):

    • The Rf value is a quantitative measure of a compound's migration and is calculated using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Measure the distance from the origin line to the center of each spot and to the solvent front.

    • Rf values are characteristic of a compound in a specific solvent system and can be used for identification purposes.

ScenarioStarting Material (SM) LaneReaction Mixture (RM) LaneCo-spot LaneInterpretation
t = 0 One spotSame spot as SMOne spotReaction has not yet started.
t = intermediate One spotTwo spots (SM and Product)Two distinct spotsReaction is in progress.
t = final One spotOne spot (Product)Two distinct spotsReaction is complete.
Side Reaction One spotMultiple spots (SM, Product, Byproducts)Multiple spotsReaction is producing byproducts.

Part 2: Advanced Considerations and Troubleshooting

Choosing the Right Visualization Method

The selection of an appropriate visualization technique is critical for accurately interpreting TLC results.

Visualization_Decision A Are compounds UV-active? B Yes A->B Yes C No A->C No D Use UV Lamp (254 nm) B->D E Are compounds oxidizable? C->E F Yes E->F Yes G No E->G No H Use KMnO4 or Phosphomolybdic Acid Stain F->H I Use a general stain (p-Anisaldehyde or Iodine) G->I

Common Problems and Troubleshooting
ProblemPossible Cause(s)Solution(s)
Spots are streaked Sample is overloaded.[6][11]Dilute the sample and re-spot.
The compound is highly polar and interacting strongly with the stationary phase.Add a small amount of a polar solvent like acetic acid or methanol to the mobile phase.
Rf values are too high or too low The mobile phase is too polar or not polar enough.Adjust the solvent system polarity as described in section 1.2.
No spots are visible The sample concentration is too low.[11]Concentrate the sample or spot multiple times in the same location.
The compound is not UV-active and the wrong stain was used.Try a different, more general stain.
The solvent level in the developing chamber was above the origin line.[11]Ensure the origin line is above the solvent level when preparing the chamber.
Solvent front is crooked The adsorbent has flaked off the side of the plate.[6]Handle plates carefully to avoid damaging the stationary phase.
The plate is touching the side of the chamber or the filter paper.[11]Ensure the plate is centered in the chamber and not touching the sides.

Conclusion

Thin Layer Chromatography is an indispensable tool for the modern synthetic chemist. Its simplicity, rapidity, and low cost make it the go-to method for monitoring the progress of chemical reactions. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently and accurately track their reactions, leading to improved outcomes and a deeper understanding of the chemical transformations they are studying.

References

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  • Frontier, A. (2026). Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. Retrieved from [Link]

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  • Unknown. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

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  • JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

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  • University of Rochester. (n.d.). Troubleshooting: TLC. Department of Chemistry. Retrieved from [Link]

  • alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Blogs. Retrieved from [Link]

  • BrainKart. (2018, March 23). Choice Of Solvent System in Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • Research and Reviews. (2022, July 12). Analytical Procedure of Thin Layer Chromatography Technique. Retrieved from [Link]

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Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-5-methoxybenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-5-methoxybenzonitrile hydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations crucial for transitioning from laboratory to pilot or production scale. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors. It emphasizes process safety, optimization, and analytical validation to ensure a robust and reproducible synthesis.

Introduction and Strategic Importance

2-Amino-5-methoxybenzonitrile is a versatile aromatic building block. The presence of an amino group, a nitrile moiety, and a methoxy group on the benzene ring offers multiple reactive sites for constructing complex molecular architectures.[3][4][5] Its hydrochloride salt form is often preferred for its improved stability and handling characteristics. The successful and safe scale-up of its synthesis is a critical step in the supply chain for various commercial products.

This guide details a well-established synthetic route via a Sandmeyer reaction, focusing on the critical parameters that govern the safety, yield, and purity of the final product when moving to larger scales.

Proposed Synthetic Pathway: The Sandmeyer Reaction

The synthesis of 2-Amino-5-methoxybenzonitrile is effectively achieved from the readily available starting material, 4-methoxyaniline. The process involves two primary stages: diazotization of the aniline followed by a cyanide substitution (Sandmeyer reaction). The final step is the formation of the hydrochloride salt.

G cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_salt_formation Step 3: Salt Formation A 4-Methoxyaniline B In situ Diazonium Salt A->B  NaNO₂, aq. HCl  0-5 °C C 2-Amino-5-methoxybenzonitrile (Free Base) B->C  CuCN, NaCN  Heat D 2-Amino-5-methoxybenzonitrile HCl (Final Product) C->D  HCl in IPA/EtOAc

Figure 1: Proposed synthetic workflow for 2-Amino-5-methoxybenzonitrile hydrochloride.

Critical Scale-Up and Safety Considerations

Transitioning a synthesis from the bench to a multi-kilogram scale introduces significant challenges, primarily related to heat transfer, mass transfer, and safety. The deteriorating surface-area-to-volume ratio in larger reactors makes heat removal from exothermic events less efficient, increasing the risk of thermal runaway.[6]

Reagent Selection and Handling
  • 4-Methoxyaniline: Source a high-purity grade. Impurities can lead to side reactions and complicate purification.

  • Sodium Nitrite (NaNO₂): A strong oxidizer. Store away from organic materials. Use freshly prepared aqueous solutions.

  • Copper(I) Cyanide (CuCN) / Sodium Cyanide (NaCN): EXTREMELY TOXIC. All handling must be performed in a well-ventilated area or fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including cyanide-specific gloves and respirators.[7][8][9][10] A dedicated quenching station with sodium hypochlorite (bleach) solution must be readily available to neutralize any spills or residual cyanide.

Diazotization Step: Managing an Unstable Intermediate

The formation of the diazonium salt is highly exothermic and the product itself is thermally unstable, posing a significant explosion risk if isolated or allowed to warm.[6][11]

  • Temperature Control: This is the single most critical parameter. The reaction must be maintained between 0-5 °C. On a large scale, this requires a reactor with efficient cooling capacity and a reliable monitoring system. Ice addition, common in labs, is impractical and difficult to control at scale; external cooling jackets are necessary.[11][12]

  • Controlled Addition: The aqueous sodium nitrite solution must be added subsurface and slowly to the acidic aniline slurry. This prevents localized high concentrations and temperature spikes.[12]

  • Monitoring: The presence of nitrous acid can be monitored with starch-iodide paper to ensure a slight excess is maintained without adding a large, potentially hazardous surplus.

Sandmeyer Reaction: Controlling Exotherms and Gas Evolution

The reaction of the diazonium salt with the copper cyanide solution is also exothermic and involves the vigorous evolution of nitrogen gas.

  • Venting: The reactor must be equipped with an adequately sized vent to handle the rapid release of N₂ gas. A pressure-equalizing dropping funnel or a dedicated vent line is essential.

  • Controlled Transfer: The cold diazonium salt solution should be added slowly to the heated cyanide solution. Reversing the addition (adding hot cyanide to the diazonium salt) is a serious safety hazard and should never be done.

  • Foaming and Emulsions: The reaction can sometimes produce foam or emulsions, which can be problematic during work-up. The addition of an anti-foaming agent or a solvent like toluene can help break these down.[11][12]

G start Exothermic Event Detected (Temp > 10 °C) action1 Stop Reagent Addition Immediately start->action1 check1 Is Temperature Still Rising? action1->check1 action2 Engage Emergency Cooling System check1->action2 Yes end_safe Resume Process with Slower Addition Rate check1->end_safe No check2 Is Temperature Under Control? action2->check2 action3 Prepare for Emergency Quench Procedure check2->action3 No check2->end_safe Yes end_abort Abort Run & Investigate Root Cause action3->end_abort

Figure 2: Decision workflow for managing a thermal excursion during scale-up.

Detailed Scale-Up Protocol (1.0 mole scale)

Disclaimer: This protocol is for informational purposes only and should be adapted and validated by qualified personnel. All operations should be conducted under a stringent process hazard analysis (PHA).

Materials and Equipment
Reagent/MaterialCAS No.QuantityMolar Eq.
4-Methoxyaniline104-94-9123.15 g1.0
Concentrated HCl (~37%)7647-01-0300 mL~3.6
Sodium Nitrite (NaNO₂)7632-00-072.5 g1.05
Copper(I) Cyanide (CuCN)544-92-3108.0 g1.2
Sodium Cyanide (NaCN)143-33-964.0 g1.3
Toluene108-88-3500 mL-
Ethyl Acetate (EtOAc)141-78-61.5 L-
Isopropanol (IPA)67-63-0500 mL-
Water (Deionized)7732-18-5~3.0 L-

Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, pressure-equalizing dropping funnel, and nitrogen inlet/outlet connected to a scrubber.

Step-by-Step Procedure

Part A: Diazotization

  • Charge the 5 L reactor with 4-methoxyaniline (123.15 g) and 1 L of water.

  • Begin stirring and cool the reactor jacket to -5 °C.

  • Slowly add concentrated HCl (300 mL) to the slurry, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, cool the resulting solution to 0-2 °C.

  • In a separate beaker, dissolve sodium nitrite (72.5 g) in 250 mL of water.

  • Add the sodium nitrite solution dropwise to the reactor via the dropping funnel over 60-90 minutes, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the cold diazonium salt solution for an additional 30 minutes.

Part B: Sandmeyer Reaction

  • In a separate 10 L reactor, prepare the cyanide solution. (EXTREME CAUTION) . Charge CuCN (108.0 g), NaCN (64.0 g), and 500 mL of water. Heat the mixture to 60-70 °C with stirring until a clear solution is formed.

  • Add toluene (500 mL) to the hot cyanide solution.

  • Slowly transfer the cold diazonium salt solution from the first reactor into the hot cyanide solution over 1-2 hours. The internal temperature should be maintained at 60-70 °C. Vigorous N₂ evolution will occur.

  • After the addition is complete, continue stirring at 70 °C for 1 hour until gas evolution ceases.

Part C: Work-up and Isolation of Free Base

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a large separatory funnel. Separate the organic (top) layer.

  • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

  • Combine all organic layers and wash with 10% NaOH solution (2 x 200 mL) followed by brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-5-methoxybenzonitrile as an oil or low-melting solid.

Part D: Hydrochloride Salt Formation and Purification

  • Dissolve the crude product in ethyl acetate (500 mL).

  • While stirring, slowly add a solution of HCl in isopropanol (~5-6 M) until the pH of the solution is ~1-2 (test with wet pH paper).

  • A precipitate will form. Continue stirring for 1 hour at room temperature, then cool to 0-5 °C for another hour to maximize precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with cold ethyl acetate (2 x 100 mL).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of analytical methods.[13][14]

AnalysisSpecification
Appearance Off-white to light tan crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~7.5-7.0 (m, 3H, Ar-H), 6.5-6.0 (br s, 3H, NH₃⁺), 3.75 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~158, 134, 120, 118, 117, 115, 100, 56
FTIR (KBr, cm⁻¹)ν ~3200-2800 (N-H, C-H), 2220 (C≡N), 1610, 1510 (C=C), 1250 (C-O)
Melting Point Literature values vary; typically >200 °C with decomposition
Purity (HPLC) ≥98.0%

Conclusion

The scale-up synthesis of 2-Amino-5-methoxybenzonitrile hydrochloride is a well-defined but hazardous process that demands rigorous control over reaction conditions. The primary challenges—management of exothermic events and safe handling of highly toxic cyanides—can be successfully overcome through careful process design, robust engineering controls, and strict adherence to safety protocols. The procedures and considerations outlined in this document provide a solid foundation for developing a safe, efficient, and scalable manufacturing process for this important chemical intermediate.

References

  • Piil, T. H., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%. Available at: [Link]

  • ResearchGate. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • Organic-chemistry.org. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • Semantic Scholar. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

  • Moody, C. J., & Bagley, M. C. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile. Available at: [Link]

  • Agrochemical Synthesis. The Role of 2-Amino-5-methoxybenzonitrile. Available at: [Link]

  • Patsnap. Synthesis method for 2-methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
  • Google Patents. Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride.
  • National Institutes of Health (NIH). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available at: [Link]

  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • ChemRxiv. Large-Scale Amino-Mesyloxylation Using Tethered Nitreniums. Available at: [Link]

  • ResearchGate. Analytical methods for chemical constituents. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting byproduct formation in 2-Amino-5-methoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction to the Synthesis and its Challenges

2-Amino-5-methoxybenzonitrile is a valuable building block in medicinal chemistry and agrochemical development.[1] Its synthesis, while conceptually straightforward, often involves nucleophilic aromatic substitution (SNAr), Sandmeyer, or palladium-catalyzed cyanation reactions, each with a unique profile of potential side reactions. The presence of multiple functional groups—an amine, a methoxy ether, and a nitrile—on the aromatic ring presents a delicate balance of reactivity that must be carefully managed to prevent the formation of undesired impurities.

This guide provides a question-and-answer-based troubleshooting framework to address specific issues you may encounter, helping you to optimize your reaction conditions and improve the purity and yield of your target compound.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My reaction is showing a significant amount of a byproduct with a mass corresponding to the starting aryl halide. What is causing this incomplete conversion?

Answer:

This is a common issue, particularly in palladium-catalyzed cyanation reactions. The root cause is often related to catalyst deactivation or suboptimal reaction conditions.

Probable Causes and Mechanistic Explanation:

  • Catalyst Poisoning: Cyanide ions are notorious for their ability to strongly coordinate to and poison palladium catalysts, thereby inhibiting the catalytic cycle.[2][3] This is a frequent cause of stalled or incomplete reactions.

  • Insufficient Catalyst Loading or Activity: The palladium catalyst, especially if using a heterogeneous catalyst like Pd/C, may have low activity, or the loading may be insufficient for the scale of your reaction.

  • Poor Solubility of Cyanide Source: In solid-liquid phase reactions, the cyanide salt (e.g., Zn(CN)₂, KCN) may not be sufficiently soluble in the reaction solvent to participate effectively in the transmetalation step of the catalytic cycle.

  • Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for the oxidative addition of the aryl halide to the palladium center, which is often the rate-limiting step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for hydrolysis byproducts.

Experimental Protocol: Anhydrous Reaction Setup

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvents: Use freshly distilled solvents or commercially available anhydrous solvents.

  • Reagents: Dry solid reagents in a vacuum oven before use.

  • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon). Use septa and cannulation techniques for liquid transfers.

  • Execution: Maintain the inert atmosphere throughout the course of the reaction.

Frequently Asked Questions (FAQs)

Q1: I am considering a Sandmeyer reaction to introduce the nitrile group. What are the common byproducts I should watch out for?

A1: The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a powerful transformation but can lead to several byproducts. [4][5][6][7]The most common include:

  • Phenols: Formed by the reaction of the diazonium salt with water. This can be minimized by running the reaction at low temperatures and under anhydrous conditions where possible.

  • Aryl Halides: If the starting material is an aryl amine that is converted to a diazonium salt in the presence of halide ions (e.g., from HCl or HBr), you can get competitive substitution by the halide.

  • Azo Compounds: Diazonium salts can couple with electron-rich aromatic compounds (including the starting aniline) to form colored azo dyes. This is more prevalent if the pH is not sufficiently acidic.

Q2: Can the position of the amino and methoxy groups influence the likelihood of byproduct formation?

A2: Absolutely. The electronic nature of the substituents and their positions relative to the reacting site are critical in nucleophilic aromatic substitution reactions. The amino group is a strong electron-donating group, while the methoxy group is also electron-donating. These groups activate the ring towards electrophilic substitution but can deactivate it towards nucleophilic attack unless there is a strong electron-withdrawing group present. In the case of a cyanation reaction on a halo-precursor, the success of the reaction will depend on the nature of the halogen and the reaction conditions. Positional isomers of byproducts are less likely in this specific substrate due to the defined starting material, but incomplete reaction or side reactions on the existing functional groups are the primary concern.

Q3: How can I best purify my 2-Amino-5-methoxybenzonitrile to remove these byproducts?

A3: The choice of purification method will depend on the nature of the impurities.

  • Column Chromatography: This is often the most effective method for separating closely related compounds. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If your crude product is relatively pure (>90%), recrystallization can be an excellent method for removing minor impurities. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen.

  • Acid-Base Extraction: This can be useful for removing acidic (e.g., the carboxylic acid or phenolic byproducts) or basic impurities. The desired product is a weak base and can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and re-extracting.

By understanding the potential reaction pathways for byproduct formation and systematically troubleshooting your experimental setup, you can significantly improve the outcome of your 2-Amino-5-methoxybenzonitrile synthesis.

References

  • Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

  • O-Demethylation. Chem-Station Int. Ed. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]

  • l-Proline-Promoted Rosenmund-von Braun Reaction | Request PDF. ResearchGate. [Link]

  • Sandmeyer reaction. chemeurope.com. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ACS Publications. [Link]

  • Rosenmund-von Braun Reaction. SynArchive. [Link]

  • 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002. PubChem. [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. NIH. [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • Rosenmund–von Braun reaction. Wikipedia. [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry. [Link]

  • RECENT ADVANCES IN CYANATION REACTIONS. SciELO. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • 2-Amino-5-bromo-4-methoxy-benzoic acid methyl ester. ChemBK. [Link]

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Technical Support Center: Optimizing Reaction Yield for Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields. Substituted benzonitriles are crucial intermediates in the production of pharmaceuticals, agrochemicals, and various functional materials.[1] Achieving high yields and purity is paramount for efficient and cost-effective synthesis.

This resource provides a structured approach to troubleshooting common issues encountered during the synthesis of these valuable compounds. We will delve into the nuances of the most prevalent synthetic routes, explaining the causality behind experimental choices to empower you with the knowledge to overcome synthetic challenges.

Core Synthetic Strategies at a Glance

The synthesis of substituted benzonitriles is primarily achieved through a few robust and versatile methods. Understanding the fundamentals of each is key to effective troubleshooting.

  • Cyanation of Aryl Halides: A powerful transition-metal-catalyzed cross-coupling reaction to introduce a cyano group onto an aromatic ring.[1]

  • Sandmeyer Reaction: A classic method converting anilines to benzonitriles via a diazonium salt intermediate.[1][2]

  • Dehydration of Benzamides: A direct route involving the removal of a water molecule from a primary benzamide.[1]

  • Synthesis from Benzaldehydes: One-pot procedures that convert benzaldehydes to benzonitriles, often through an oxime intermediate.[1]

Below, we address common problems and solutions for each of these core strategies in a question-and-answer format.

Section 1: Cyanation of Aryl Halides

Transition metal-catalyzed cyanation is a preferred method due to its broad functional group tolerance.[1] Palladium, nickel, and copper are the most frequently used metals.[1][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My palladium-catalyzed cyanation of an aryl bromide is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low yields in palladium-catalyzed cyanation often stem from catalyst deactivation or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Poisoning by Cyanide: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, leading to catalyst deactivation.[5][6]

    • Solution: Employ a cyanide source with lower solubility, such as zinc cyanide (Zn(CN)₂), which maintains a low concentration of free cyanide.[7] Alternatively, using potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic option that can give good to excellent yields.[8] A continuous, slow addition of the cyanide source can also improve catalyst efficiency.[5]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[9]

    • Solution: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands like DPPF (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[7] For sterically hindered substrates, consider ligands designed for challenging couplings.

  • Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts reaction rates and yields.

    • Solution: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[7][10] Ensure the temperature is optimal for the specific catalyst system and substrate. For instance, a practical method using Pd/C with dppf and Zn(CN)₂ in DMAc proceeds efficiently at 110°C.[7] However, milder conditions (room temperature to 40°C) have been developed for some systems, particularly in aqueous media.[11]

Q2: I'm attempting to cyanate an electron-rich aryl chloride, but the reaction is not proceeding. What adjustments should I make?

A2: Aryl chlorides are generally less reactive than aryl bromides and iodides. Their cyanation requires a more active catalyst system.

  • Catalyst System: Standard palladium catalysts may not be sufficiently active for the oxidative addition of aryl chlorides.

    • Solution: Nickel-based catalysts have emerged as a powerful alternative for the cyanation of aryl chlorides, often enabling the reaction to proceed under milder conditions.[3] Systems employing NiCl₂ with ligands like XantPhos and a reductant can be effective.[3] Alternatively, highly effective palladium catalysts with specific ligands, such as Pd/CM-phos, have been developed for the cyanation of aryl chlorides at temperatures around 70°C.[8]

  • Reaction Additives: Certain additives can promote the reaction.

    • Solution: The addition of a co-catalyst like a zinc or copper salt can sometimes overcome catalyst deactivation by cyanide.[5] For nickel-catalyzed reactions, adding sodium bromide (NaBr) can facilitate the cyanation of more challenging substrates like aryl chlorides.[12]

Visualizing the Catalytic Cycle:

Palladium_Cyanation cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(CN)L2 Ligand Exchange (CN⁻ for X⁻) X⁻ X⁻ Ar-Pd(II)(X)L2->X⁻ Ar-Pd(II)(CN)L2->Pd(0)L2 Reductive Elimination (Ar-CN) Ar-CN Ar-CN Ar-Pd(II)(CN)L2->Ar-CN Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 CN⁻ CN⁻ CN⁻->Ar-Pd(II)(CN)L2

Caption: Palladium-catalyzed cyanation cycle.

Section 2: The Sandmeyer Reaction

The Sandmeyer reaction is a two-stage process: the diazotization of an aniline followed by a copper(I) cyanide-mediated cyanation.[2][13]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sandmeyer reaction is producing a low yield of the desired benzonitrile, and I'm observing a lot of dark, tarry side products. What's going wrong?

A1: Low yields and side product formation in the Sandmeyer reaction often point to issues in one of the two critical steps.[13]

  • Incomplete or Decomposed Diazonium Salt: The formation and stability of the diazonium salt are highly temperature-sensitive.

    • Causality: Diazonium salts are thermally labile and will decompose if the temperature is not strictly controlled, leading to the formation of phenols and other byproducts.[13]

    • Solution: Maintain the temperature of the diazotization reaction between 0-5°C using an ice-salt bath.[13][14] The diazonium salt solution should be used immediately after preparation and kept cold.[13]

  • Issues with the Cyanation Step: The reaction with copper(I) cyanide is also critical.

    • Causality: The quality of the CuCN and the reaction pH are important factors.[13] An inactive catalyst will result in poor conversion.

    • Solution: Use freshly prepared or high-quality copper(I) cyanide. Ensure the pH of the reaction mixture is appropriate for the specific substrate. The addition of the cold diazonium salt solution to the CuCN solution should be done slowly and with vigorous stirring to control the reaction rate and temperature.[14]

Q2: What are the most common side products in a Sandmeyer reaction for benzonitriles, and how can I minimize them?

A2: The primary side products are phenols, biaryl compounds, and azo compounds.[13]

  • Phenols: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures.

    • Minimization: Strictly maintain a low temperature (0-5°C) during both the diazotization and cyanation steps.[13]

  • Biaryl Compounds: Result from the coupling of two aryl radicals.

    • Minimization: Ensure efficient trapping of the aryl radical by the cyanide species. This is often achieved by using an adequate concentration of the copper cyanide reagent.

  • Azo Compounds: Formed when the diazonium salt couples with unreacted aniline or other electron-rich aromatic species.

    • Minimization: Ensure complete diazotization of the starting aniline by using a slight excess of sodium nitrite and sufficient acid.

Visualizing the Sandmeyer Reaction Workflow:

Sandmeyer_Workflow cluster_diazotization Diazotization (0-5°C) cluster_cyanation Cyanation cluster_side_reactions Potential Side Reactions Aniline Aniline Diazonium_Salt Diazonium_Salt Aniline->Diazonium_Salt NaNO₂, HCl Benzonitrile Benzonitrile Diazonium_Salt->Benzonitrile CuCN Phenol Phenol Diazonium_Salt->Phenol H₂O, Heat Azo_Compound Azo_Compound Diazonium_Salt->Azo_Compound Unreacted Aniline Benzamide_Dehydration Benzamide Substituted Benzamide Benzonitrile Substituted Benzonitrile Benzamide->Benzonitrile Water H₂O Benzamide->Water - H₂O Dehydrating_Agent Dehydrating Agent (e.g., P₄O₁₀, SOCl₂) Dehydrating_Agent->Benzonitrile

Caption: The dehydration of benzamide to benzonitrile.

Section 4: Synthesis from Benzaldehydes

One-pot conversions from benzaldehydes are an efficient way to synthesize benzonitriles, often proceeding through an oxime intermediate which is then dehydrated. [15][16]

Frequently Asked questions (FAQs) & Troubleshooting

Q1: I am trying a one-pot synthesis of a benzonitrile from a substituted benzaldehyde and hydroxylamine, but the yield is low. How can I optimize this reaction?

A1: The efficiency of this one-pot reaction depends on both the formation of the intermediate aldoxime and its subsequent dehydration.

  • Reaction Conditions: The solvent, temperature, and any catalysts play a significant role.

    • Solution: Formic acid can act as both a solvent and a catalyst in this transformation, often giving high yields. [17]In some protocols, a deep eutectic mixture of choline chloride and urea can serve as an efficient and environmentally friendly catalyst under solvent-free conditions. [15]Increasing the reaction temperature can significantly enhance the reaction rate and yield, but should be optimized to avoid side reactions. [16][18]

  • Substituent Effects: The electronic nature of the substituents on the benzaldehyde can affect reactivity.

    • Causality: Electron-withdrawing groups on the aromatic ring generally increase the reactivity of the aldehyde and can lead to higher yields. [16][18] * Solution: For substrates with electron-donating groups, longer reaction times or higher temperatures may be necessary to achieve complete conversion.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general procedure for the cyanation of aryl bromides using Pd/C as a catalyst. [7]

  • To a reaction vial, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), Pd/C (2 mol %), and dppf (4 mol %).

  • Add zinc formate dihydrate (10 mol %) to the vial.

  • Add DMAc (dimethylacetamide) as the solvent and seal the vial.

  • Place the vial in a preheated oil bath at 110°C.

  • Stir the reaction mixture for the required time (monitor by TLC or GC).

  • After cooling, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure benzonitrile. [7]

Protocol 2: Sandmeyer Synthesis of Benzonitrile

This is a general procedure for the cyanation of anilines. [13][14] Part A: Diazotization

  • In a flask, dissolve aniline (1.0 equiv.) in a mixture of concentrated HCl and water.

  • Cool the resulting solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature between 0-5°C with vigorous stirring.

  • After the addition is complete, stir the mixture for another 15 minutes. The resulting benzenediazonium chloride solution should be kept cold and used immediately. [13] Part B: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

  • Cool the cyanide solution to 0-5°C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature until nitrogen evolution ceases.

  • Work-up and purify the product, which may involve distillation or extraction. [13]

References
  • Groß, T., & Beller, M. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • BenchChem. (2025). Troubleshooting low yield in Benzonitrile synthesis. BenchChem Technical Support.
  • MDPI. (2023). Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(15), 5789.
  • BenchChem. (2025). Minimizing impurity formation in nitrile compound synthesis. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production.
  • Wang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24903-24907.
  • Clark, J. (2023).
  • SynArchive. (n.d.). Rosenmund-von Braun Reaction.
  • BenchChem. (2025). Improving reaction yield for nitrile synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Raveendran, R., & T. T, D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33941-33963.
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  • Organic Chemistry Portal. (n.d.).
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  • Royal Society of Chemistry. (2014).
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  • Maligres, P. E., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 8-11.
  • Organic Chemistry Portal. (n.d.).
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  • ResearchGate. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
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  • National Institutes of Health. (2022).
  • Stambuli, J. P., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (2021).
  • Guidechem. (n.d.). How to prepare and apply Benzonitrile? - FAQ.
  • Sciencemadness Discussion Board. (2016). Benzonitrile in different ways.
  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
  • ResearchGate. (2019).

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Technical Support Center: Recrystallization Protocol for Purifying Crude 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 2-Amino-5-methoxybenzonitrile via recrystallization. Here, we move beyond simple step-by-step instructions to explain the underlying scientific principles, empowering you to troubleshoot and optimize the process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallization for purifying 2-Amino-5-methoxybenzonitrile?

A1: Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures.[1] The core principle is that the desired compound and its impurities exhibit different solubility profiles. For 2-Amino-5-methoxybenzonitrile, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at room or lower temperatures.[1] As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1]

Q2: How do I select an appropriate recrystallization solvent for 2-Amino-5-methoxybenzonitrile?

A2: While a specific, experimentally validated solvent for 2-Amino-5-methoxybenzonitrile is not prominently available in the literature, we can make an educated selection based on its structural features—a polar aromatic amine with a nitrile and a methoxy group. Structurally similar compounds, such as other substituted aminobenzonitriles, are often recrystallized from polar protic solvents.[2][3] Ethanol, methanol, or a mixture of ethanol and water are excellent starting points for solvent screening.[4] A good solvent will exhibit poor solubility at room temperature but high solubility near its boiling point. A small-scale test with a few milligrams of your crude product in different solvents is highly recommended to determine the optimal choice.

Q3: My purified 2-Amino-5-methoxybenzonitrile is colored. How can I remove the color?

A3: A persistent color, often yellow or brown, in the recrystallized product indicates the presence of colored impurities. These are frequently polar, conjugated organic molecules that can co-crystallize with your product. To address this, a decolorization step using activated charcoal can be incorporated into the protocol. After dissolving the crude compound in the hot solvent, a small amount of activated charcoal is added to the solution. The charcoal, with its high surface area, adsorbs the colored impurities. A subsequent hot gravity filtration removes the charcoal, yielding a colorless solution from which pure, colorless crystals can be obtained upon cooling.[3]

Q4: What is the expected melting point of pure 2-Amino-5-methoxybenzonitrile?

A4: The purity of your recrystallized 2-Amino-5-methoxybenzonitrile can be assessed by its melting point. A pure compound will have a sharp melting point range. The reported melting point for this compound is in the range of 46-47°C.[5] A broad or depressed melting point of your purified product typically indicates the presence of residual impurities.

Detailed Recrystallization Protocol for 2-Amino-5-methoxybenzonitrile

This protocol is designed based on the principles of recrystallization and data from structurally analogous compounds. It is crucial to perform a preliminary solvent test to confirm the suitability of the chosen solvent system for your specific crude material.

Materials and Equipment:
  • Crude 2-Amino-5-methoxybenzonitrile

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Heating source (hot plate or water bath)

  • Gravity filtration setup (funnel, fluted filter paper)

  • Vacuum filtration setup (Büchner funnel, filter flask, vacuum source)

  • Ice bath

  • Glass stirring rod

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution B 2. Decolorization (Optional) A->B Add Activated Charcoal C 3. Hot Gravity Filtration A->C If no decolorization is needed B->C Remove Charcoal & Insolubles D 4. Crystallization C->D Cool Filtrate E 5. Isolation D->E Collect Crystals F 6. Drying E->F Wash with Cold Solvent G Pure Crystals F->G Solvent_Selection Start Start: Crude 2-Amino-5-methoxybenzonitrile Test_Solvent Select a potential solvent (e.g., Ethanol, Methanol, Water) Start->Test_Solvent Solubility_RT Test solubility at Room Temperature Test_Solvent->Solubility_RT Insoluble_RT Sparingly soluble or insoluble Solubility_RT->Insoluble_RT Yes Soluble_RT Soluble Solubility_RT->Soluble_RT No Solubility_Hot Test solubility in hot solvent Soluble_Hot Soluble Solubility_Hot->Soluble_Hot Yes Insoluble_Hot Insoluble Solubility_Hot->Insoluble_Hot No Insoluble_RT->Solubility_Hot Bad_Solvent Poor Recrystallization Solvent Soluble_RT->Bad_Solvent Good_Solvent Good Recrystallization Solvent Soluble_Hot->Good_Solvent Insoluble_Hot->Bad_Solvent

Caption: Decision workflow for selecting a suitable recrystallization solvent.

References

  • Agrochemical Synthesis: The Role of 2-Amino-5-methoxybenzonitrile. [Link]

  • What is the synthetic route of 4-Aminobenzonitrile. Bloom Tech. [Link]

  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences. [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Stack Exchange. [Link]

  • Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. PrepChem. [Link]

  • Recrystallization: Figure 1. Structure of Aniline. Scribd. [Link]

  • 2-Amino-5-methoxybenzonitrile. PubChem. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Method of 2-aminobenzonitrile synthesis.
  • Can anyone help me to find a procedures for recrystallize aniline-HCl? ResearchGate. [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. [Link]

  • Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. ResearchGate. [Link]

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Technical Support Center: Optimizing Column Chromatography for Benzonitrile Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the unique challenges associated with separating benzonitrile isomers. This guide is structured to address your questions logically, moving from fundamental concepts to specific troubleshooting scenarios and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for planning a successful separation of benzonitrile isomers.

Q1: Why is separating positional isomers like o-, m-, and p-benzonitrile so challenging?

A1: The primary challenge lies in the subtle structural and physicochemical similarities between positional isomers.[1] Molecules like ortho-, meta-, and para-benzonitrile have the same molecular weight and formula, differing only in the substitution pattern on the benzene ring. This results in very small differences in polarity, hydrophobicity, and spatial arrangement. Consequently, they interact with the stationary phase in a very similar manner, leading to poor resolution or co-elution.[1][2] Achieving separation requires a chromatographic system with high selectivity, capable of discriminating based on these minor differences.

Q2: Should I use normal-phase or reversed-phase chromatography for benzonitrile isomers?

A2: While reversed-phase (RP) is the most common mode of chromatography, normal-phase (NP) chromatography often provides superior selectivity for positional isomers .[3][4][5]

  • Normal-Phase (NP): Uses a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[6][7] Separation is driven by polar interactions (like hydrogen bonding and dipole-dipole forces), which can be highly sensitive to the small differences in charge distribution among isomers.[7] NP is particularly effective for compounds soluble in organic solvents.[5]

  • Reversed-Phase (RP): Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[6][7] Separation is based on hydrophobic interactions. While versatile, standard RP columns may lack the specific interactions needed to resolve molecules with very similar hydrophobicity.

For benzonitrile isomers, starting with a normal-phase approach is highly recommended. If an RP system must be used, specialized stationary phases are critical.

Q3: What is the best stationary phase for separating aromatic isomers like benzonitriles?

A3: Standard C18 columns are often ineffective. To resolve aromatic isomers, you need a stationary phase that offers alternative separation mechanisms beyond simple hydrophobicity. The best choices are columns that facilitate π-π interactions, dipole-dipole interactions, and shape selectivity.[8][9]

Stationary PhasePrimary Interaction MechanismsIdeal For
Pentafluorophenyl (PFP) π-π, dipole-dipole, ion-exchange, shape selectivity.[8][10]Highly recommended for benzonitrile isomers. Excellent for separating halogenated compounds, positional isomers, and those with differing shapes.[8][9]
Phenyl-Hexyl π-π, weak hydrophobic interactions.[10][11]Good alternative to PFP. The phenyl groups provide π-π interactions to differentiate aromatic analytes.[11]
Biphenyl Enhanced π-π interactions, shape selectivity.Can provide superior peak widths and resolution for structural isomers compared to C18.[12]
Bare Silica / Alumina Adsorption, polar interactions (dipole-dipole, H-bonding).The standard for normal-phase chromatography. Its high polarity is effective at differentiating isomers with slight polarity differences.[13]

Q4: How do I choose the initial mobile phase for my separation?

A4: The choice of mobile phase is critical and should be guided by Thin-Layer Chromatography (TLC) analysis.[14]

  • For Normal-Phase (Silica): Start with a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate.[1] The goal is to find a solvent ratio that gives a retention factor (Rf) of approximately 0.2-0.4 for the isomer mixture on a TLC plate. This generally provides a good starting point for column separation.

  • For Reversed-Phase (PFP, Phenyl, etc.): Begin with a high percentage of the weak solvent (water or buffer) and a low percentage of the organic modifier (acetonitrile or methanol).[15] For example, start with 90:10 water:acetonitrile. The choice of organic modifier matters; methanol can sometimes enhance π-π interactions with phenyl-based columns, potentially improving selectivity compared to acetonitrile.[10][16]

Q5: What is the difference between isocratic and gradient elution, and which is better for isomers?

A5: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition over time, typically by increasing the concentration of the stronger solvent.[17][18]

For difficult isomer separations, a shallow gradient elution is often superior to an isocratic method .[19][20][21]

  • Isocratic Elution: Simple and reproducible, making it ideal for separating compounds with similar retention behaviors.[17] However, for isomers that are very close, it may not provide enough resolving power.

  • Gradient Elution: By slowly increasing the solvent strength, a gradient can sharpen peaks and improve the resolution between closely eluting compounds.[17][20] A very shallow, slow gradient is particularly effective for isomers.[19] In some cases, introducing an isocratic hold at a low organic phase concentration before the gradient can further enhance separation.[19]

Q6: How does temperature affect the separation of isomers?

A6: Temperature is a powerful but often underutilized parameter for optimizing separations.

  • Improved Selectivity: In general, improved separations of isomers are often possible at reduced column temperatures.[22] Lowering the temperature can enhance the subtle intermolecular interactions that drive separation, thereby increasing selectivity.

  • Reduced Run Time: Conversely, increasing the column temperature decreases mobile phase viscosity, which lowers backpressure and allows for faster flow rates, reducing analysis time.[23][24][25]

  • Reproducibility: Temperature fluctuations are a common cause of shifting retention times.[24][26] Maintaining a stable and controlled column temperature is essential for achieving reproducible results.[25]

For isomer separations, it is recommended to start at ambient temperature and then explore the effect of slightly lower temperatures (e.g., 15-20°C) to see if resolution improves.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Problem: Poor or No Separation (Co-elution)

Q: My benzonitrile isomers are eluting as a single peak. What should I do first?

A: This is the most common challenge. A systematic approach is required.

  • Confirm Stationary Phase Suitability: If you are using a standard C18 column, it likely lacks the necessary selectivity. Switch to a PFP or Phenyl-Hexyl column for reversed-phase, or a silica column for normal-phase.[8][9][10]

  • Optimize the Mobile Phase:

    • Switch to Gradient Elution: If you are using an isocratic method, develop a shallow gradient. Start with a low percentage of the strong solvent and increase it very slowly (e.g., a 0.5-1% increase per minute).[19]

    • Change the Organic Modifier (RP): If using acetonitrile, try methanol, or vice-versa. The change in solvent selectivity can sometimes resolve co-eluting peaks.[10]

    • Change Solvent System (NP): If using hexane/ethyl acetate, try switching to a system with a different solvent selectivity, such as hexane/diethyl ether or dichloromethane/hexane.[1]

  • Adjust the Temperature: Try lowering the column temperature. This can increase selectivity for some isomers, though it will also increase run time and backpressure.[22][24]

  • Reduce the Flow Rate: Slower flow rates allow more time for the isomers to interact with the stationary phase, which can improve resolution.[27]

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My isomer peaks are showing significant tailing. What are the common causes and solutions?

A: Peak tailing is often caused by unwanted secondary interactions or column issues.

  • Check for Sample Overload: Injecting too much sample is a common cause of peak distortion. Reduce the sample concentration or injection volume.

  • Sample Solvent Mismatch: The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase.[26] Dissolving the sample in a strong solvent can cause distorted peaks. If solubility is an issue, use the "dry loading" method.[27][28]

  • Secondary Silanol Interactions (RP): For amine-containing benzonitrile isomers, free silanol groups on the silica surface can cause tailing. Use a mobile phase with a low pH (e.g., 2.5-3.5 using formic or phosphoric acid) to protonate the amine and minimize these interactions.[10]

  • Column Contamination/Void: The column inlet frit may be blocked, or a void may have formed at the top of the column bed.[26][29] Try back-flushing the column or, if the problem persists, replace it. Using a guard column can prevent this.[29]

Problem: Irreproducible Results / Shifting Retention Times

Q: My retention times are drifting between runs. How can I improve reproducibility?

A: Lack of reproducibility is often due to insufficient system equilibration or environmental factors.

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase before each injection. For gradient methods, this is especially critical.[29] Allow at least 10-15 column volumes of the starting mobile phase to pass through the column before injecting.

  • Control the Temperature: Fluctuations in ambient lab temperature can cause retention times to drift.[26] Use a column oven to maintain a constant temperature.[24]

  • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phases daily and keep solvent bottles covered.[26]

  • Check for Leaks: Ensure all fittings in the system are tight and there are no leaks, as this can affect flow rate and pressure stability.

Problem: Compound Not Eluting or Very Slow Elution

Q: My compound seems to be stuck on the column. What's wrong?

A: This typically indicates that the mobile phase is too weak to elute the compound.

  • Increase Mobile Phase Polarity (NP): Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1]

  • Decrease Mobile Phase Polarity (RP): Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.

  • Check for Compound Precipitation: The compound may have precipitated at the head of the column if it has poor solubility in the mobile phase.[29] This often requires column cleaning or replacement. Using the dry loading technique can prevent this.[27]

  • Suspect Decomposition: The compound may have decomposed on an active stationary phase like silica.[28]

Problem: Low Recovery / Suspected Decomposition

Q: I'm getting a low yield of my purified isomers. Could my compound be decomposing on the column?

A: This is possible, especially with sensitive molecules on acidic stationary phases like silica gel.

  • Perform a Stability Test: Use a 2D TLC experiment to check if your compound is stable on the stationary phase.[27][28] Spot your compound on a TLC plate, run it in one direction, let it dry completely, and then run it again in the perpendicular direction with the same solvent. If new spots appear or the original spot streaks, the compound is likely unstable.

  • Deactivate the Stationary Phase: If using silica gel, its acidity can be neutralized by pre-treating it with a base like triethylamine. This can be done by adding a small amount (e.g., 0.1-1%) of triethylamine to the mobile phase.

  • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or a bonded-phase column (like Diol) for normal-phase separation.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Method Development Workflow

This protocol outlines a logical flow for developing a separation method from scratch.

  • Information Gathering: Understand the properties of your benzonitrile isomers (structure, polarity).

  • TLC Analysis (Method Scouting):

    • Prepare a TLC plate (silica gel is a good starting point for normal-phase).

    • Prepare dilute solutions of your isomer mixture.

    • Spot the mixture on the plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 95:5 Hexane:EtOAc, 90:10, 80:20, etc.).

    • Identify the solvent system that provides the best separation with Rf values between 0.2 and 0.4. This will be the starting point for your column's mobile phase.[14]

  • Column Selection & Packing:

    • Choose an appropriate stationary phase (e.g., PFP for RP, Silica for NP).

    • Select a column size appropriate for your sample amount.[30]

    • Pack the column carefully using either a slurry (wet) or dry packing method to avoid air bubbles and cracks.[31]

  • Sample Loading:

    • Dissolve the sample in a minimal amount of the initial mobile phase.[27]

    • If solubility is low, perform a dry load: dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[27]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If separation is poor, switch to a shallow gradient, slowly increasing the polarity.

    • Collect small, uniform fractions as the eluent drips from the column.[14]

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified isomers.

    • Combine the pure fractions of each isomer and evaporate the solvent.

Protocol 2: Sample Preparation and Loading (Wet vs. Dry Loading)

Proper sample loading is critical to achieving a high-resolution separation.

A. Wet Loading (Preferred for good solubility)

  • Dissolve your crude sample in the absolute minimum volume of the initial eluting solvent (mobile phase).[27] Using a more polar solvent for dissolution can be done but is risky and can degrade the separation.[27]

  • Using a pipette, carefully and evenly apply the concentrated sample solution to the top surface of the packed column bed. Try not to disturb the surface.[27]

  • Open the stopcock and allow the sample to absorb onto the stationary phase until the liquid level is just at the top of the bed.

  • Carefully add a small layer of fresh eluting solvent, and then fill the column reservoir to begin the elution.

B. Dry Loading (Recommended for poor solubility or large sample volumes)

  • Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane, acetone).

  • Add a small amount of dry silica gel (approximately 5-10 times the mass of your sample) to the solution in a round-bottom flask.[27]

  • Gently swirl the flask to ensure the sample is thoroughly mixed with the silica.

  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[27]

  • Carefully layer this powder onto the top of the packed column bed.

  • Gently tap the column to settle the powder and add a protective layer of sand on top.

  • Fill the column with the mobile phase and begin elution.

Section 4: Data & Visualization

Diagram 1: Method Development Workflow

MethodDevelopment cluster_prep Phase 1: Preparation & Scouting cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Optimization Info Gather Isomer Info TLC TLC Analysis (Find initial mobile phase) Info->TLC StationaryPhase Select Stationary Phase (e.g., PFP, Silica) TLC->StationaryPhase Pack Pack Column StationaryPhase->Pack Load Load Sample (Wet or Dry Load) Pack->Load Elute Elute Column (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Optimize Optimize & Repeat? Analyze->Optimize Result Pure Isomers Combine->Result Optimize->TLC Poor Separation

Caption: A systematic workflow for developing a column chromatography method.

Diagram 2: Troubleshooting Decision Tree for Poor Separation

Troubleshooting Start Problem: Poor Isomer Separation CheckStationary Is stationary phase suitable for isomers? (e.g., PFP, Phenyl, Silica) Start->CheckStationary CheckMobile Is mobile phase optimized? CheckStationary->CheckMobile Yes Sol_ChangeStationary Action: Switch to PFP, Phenyl, or Silica column. CheckStationary->Sol_ChangeStationary No (e.g., on C18) CheckConditions Are conditions optimized? CheckMobile->CheckConditions Yes Sol_ShallowGradient Action: Use a shallow gradient. CheckMobile->Sol_ShallowGradient No (Isocratic) Sol_ChangeSolvent Action: Change organic modifier (e.g., ACN to MeOH). CheckMobile->Sol_ChangeSolvent Partially Sol_Temp Action: Lower the temperature. CheckConditions->Sol_Temp Temp Not Optimized Sol_Flow Action: Reduce the flow rate. CheckConditions->Sol_Flow Flow Rate High

Caption: A decision tree for troubleshooting poor separation of isomers.

References

  • Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Welch Materials. [Link]

  • ResearchGate. The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?[Link]

  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. [Link]

  • PubMed. Separation of aromatic isomers on cyclophane-bonded stationary phases. [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Chromatography. (2024, February 29). What are the effects of changes in column temperature?[Link]

  • University of South Alabama. Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?[Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Labstat. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link]

  • How to run column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Scribd. Column Chromatography Guide. [Link]

  • Chemistry For Everyone. (2025, January 30). What Is Normal Phase And Reverse Phase Chromatography?[Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • Waters. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Amino-5-methoxybenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield improvement of 2-Amino-5-methoxybenzonitrile hydrochloride. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters governing the yield and purity of this important chemical intermediate. 2-Amino-5-methoxybenzonitrile is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1]

This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address the challenges you may encounter.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured to provide solutions to specific problems encountered during the synthesis of 2-Amino-5-methoxybenzonitrile hydrochloride.

Issue 1: Low Overall Yield of 2-Amino-5-methoxybenzonitrile

Question: My synthesis of 2-Amino-5-methoxybenzonitrile from 5-Methoxy-2-nitrobenzonitrile consistently results in a low yield. What are the likely causes and how can I improve it?

Answer: A low yield in the reduction of 5-Methoxy-2-nitrobenzonitrile is a common challenge. The primary causes often revolve around incomplete reaction, side reactions, or suboptimal work-up procedures. Let's break down the potential issues and their solutions.

Potential Cause 1: Inefficient Reduction of the Nitro Group

The choice and handling of the reducing agent are critical. While several methods exist, the reduction using tin(II) chloride (SnCl₂) in an acidic medium is a widely adopted and effective method.[2]

  • Suboptimal Reagent Stoichiometry: An insufficient amount of SnCl₂ will lead to incomplete conversion of the starting material.

  • Solution: Ensure you are using a sufficient excess of the reducing agent. A molar ratio of 3-4 equivalents of SnCl₂ to the nitrobenzonitrile is often recommended to drive the reaction to completion.[3]

  • Incorrect Solvent System: The solvent plays a crucial role in the solubility of both the starting material and the reagents.

  • Solution: A mixture of ethyl acetate and methanol (e.g., a 4:1 ratio) is often effective for this reduction.[4] For the SnCl₂ reduction, a combination of concentrated hydrochloric acid and acetic acid is a common choice.[5][6]

  • Inadequate Reaction Temperature and Time: The reduction of a nitro group requires sufficient thermal energy to proceed at a reasonable rate.

  • Solution: Heating the reaction mixture to reflux (around 60-80°C) is typically necessary.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is often in the range of 1-4 hours.[2][6]

Potential Cause 2: Side Reactions

Several side reactions can occur, consuming your starting material or product and thus lowering the yield.

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to a primary amide or a carboxylic acid.

  • Solution: While acidic conditions are necessary for the SnCl₂ reduction, prolonged reaction times or excessively high temperatures should be avoided. During the work-up, careful neutralization of the acid is crucial.

  • Over-reduction: While less common for the nitrile group under these conditions, aggressive reducing agents or harsh conditions could potentially affect other functional groups.

  • Solution: Stick to well-established and selective reducing agents like SnCl₂. Catalytic hydrogenation with Pd/C is also an option but may require careful optimization to avoid reduction of the nitrile.[6]

Potential Cause 3: Product Loss During Work-up and Purification

The isolation of the final product is a step where significant losses can occur.

  • Incomplete Extraction: 2-Amino-5-methoxybenzonitrile has some solubility in water, especially under acidic conditions where it is protonated.

  • Solution: After neutralizing the reaction mixture to a basic pH (pH 8-9), ensure thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[2][7] Performing multiple extractions (e.g., 3 times) will maximize the recovery of the product from the aqueous layer.[2]

  • Improper Purification: The choice of purification method can significantly impact the final yield.

  • Solution: Column chromatography is a common method for purifying the crude product.[3][5][6] Selecting the right solvent system for chromatography is key to separating the desired product from impurities. Recrystallization is another effective purification technique if a suitable solvent can be found.[7][8]

Issue 2: Formation of the Hydrochloride Salt Results in a Sticky or Oily Product

Question: When I attempt to form the hydrochloride salt of 2-Amino-5-methoxybenzonitrile, I get an oil or a sticky solid instead of a crystalline product. Why is this happening and how can I obtain a solid salt?

Answer: The formation of an oil or a non-crystalline solid during salt formation is a common issue, often related to the purity of the freebase, the solvent used, and the method of HCl addition.

Potential Cause 1: Impurities in the Freebase

Even small amounts of impurities can inhibit crystallization.

  • Solution: Ensure the 2-Amino-5-methoxybenzonitrile freebase is of high purity before attempting salt formation. Purification by column chromatography or recrystallization is highly recommended. The presence of residual starting material or side products can act as a "crystallization poison."

Potential Cause 2: Inappropriate Solvent Choice

The solvent system is critical for obtaining a crystalline salt.

  • Solution: The ideal solvent should dissolve the freebase but have low solubility for the hydrochloride salt, thus promoting precipitation.

    • Good choices: Anhydrous diethyl ether, isopropanol, or a mixture of ethyl acetate and hexane are often good starting points.

    • Solvents to avoid: Solvents that are too polar may dissolve the salt, preventing it from precipitating.

Potential Cause 3: Method of HCl Addition

The way in which hydrochloric acid is introduced can influence the physical form of the salt.

  • Solution:

    • Gaseous HCl: Bubbling dry HCl gas through a solution of the freebase in an anhydrous solvent is often the most effective method for obtaining a crystalline solid.

    • HCl in an organic solvent: Using a solution of HCl in a solvent like diethyl ether or isopropanol is a more convenient alternative. Add the HCl solution dropwise to a stirred solution of the freebase.

    • Aqueous HCl: Using concentrated aqueous HCl is generally not recommended as the presence of water can lead to the formation of oils or hydrates.

Issue 3: Presence of Persistent Impurities in the Final Product

Question: My final 2-Amino-5-methoxybenzonitrile hydrochloride product is contaminated with impurities that are difficult to remove. What are these impurities likely to be and how can I get rid of them?

Answer: Persistent impurities often co-purify with the desired product due to similar physical properties. Identifying the potential impurities is the first step to developing an effective purification strategy.

Potential Impurities and Their Origins:

  • Unreacted Starting Material (5-Methoxy-2-nitrobenzonitrile): This is a common impurity if the reduction reaction is incomplete.

  • Hydrolysis Products (2-Amino-5-methoxybenzamide or 2-Amino-5-methoxybenzoic acid): These can form if the nitrile group hydrolyzes during the reaction or work-up.

  • Isomers: Depending on the synthetic route, isomeric impurities may be present.

Strategies for Removal:

  • Recrystallization: This is a powerful technique for removing small amounts of impurities. Experiment with different solvent systems to find one that selectively dissolves the desired product at elevated temperatures and allows it to crystallize upon cooling, leaving the impurities in the mother liquor.

  • Column Chromatography: If recrystallization is ineffective, column chromatography with a carefully selected eluent system can separate compounds with very similar polarities.[3][5][6]

  • Acid-Base Extraction: If the impurity has a different pKa than your product, you may be able to use liquid-liquid extraction with acidic or basic aqueous solutions to selectively remove it.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of 2-Amino-5-methoxybenzonitrile?

A1: A common and effective starting material is 5-Methoxy-2-nitrobenzonitrile.[4] The synthesis then involves the reduction of the nitro group to an amine.

Q2: Which analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A2: A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): Invaluable for structural confirmation of the final product and identification of any impurities.[7]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Handling of Reagents: Concentrated acids like HCl and reagents like SnCl₂ should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Conditions: The reduction reaction can be exothermic. It is important to control the rate of addition of reagents and to have adequate cooling available.

  • Solvent Handling: Organic solvents should be used in a well-ventilated fume hood.

Q4: Can I use catalytic hydrogenation for the reduction step?

A4: Yes, catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) is a viable alternative for the reduction of the nitro group.[3] However, it's important to carefully control the reaction conditions (hydrogen pressure, temperature, and catalyst loading) to avoid the potential for over-reduction of the nitrile group.

Experimental Protocols

Protocol 1: Reduction of 5-Methoxy-2-nitrobenzonitrile to 2-Amino-5-methoxybenzonitrile

This protocol is a representative procedure and may require optimization for your specific setup.

Materials:

  • 5-Methoxy-2-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Methanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

Procedure:

  • In a round-bottom flask, dissolve 5-Methoxy-2-nitrobenzonitrile (1 equivalent) in a 4:1 mixture of ethyl acetate and methanol.[4]

  • In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

  • Slowly add the SnCl₂ solution to the stirred solution of the nitrobenzonitrile.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by TLC.[2]

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[2]

  • Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9).[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Amino-5-methoxybenzonitrile.

Protocol 2: Formation of 2-Amino-5-methoxybenzonitrile Hydrochloride

Materials:

  • Crude or purified 2-Amino-5-methoxybenzonitrile

  • Anhydrous Diethyl Ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the 2-Amino-5-methoxybenzonitrile in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add the hydrochloric acid solution in diethyl ether dropwise.

  • A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to obtain 2-Amino-5-methoxybenzonitrile hydrochloride.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of 2-Amino-5-methoxybenzonitrile incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No check_reagents Check Reagent Stoichiometry & Purity incomplete_reaction->check_reagents Yes workup_loss Product Loss During Work-up? side_reactions->workup_loss No check_hydrolysis Check for Nitrile Hydrolysis side_reactions->check_hydrolysis Yes optimize_extraction Optimize Extraction pH & Solvent workup_loss->optimize_extraction Yes solution_found Yield Improved workup_loss->solution_found No optimize_conditions Optimize Temperature & Reaction Time check_reagents->optimize_conditions monitor_tlc Monitor by TLC optimize_conditions->monitor_tlc monitor_tlc->side_reactions Reaction Complete check_overreduction Check for Over-reduction check_hydrolysis->check_overreduction check_overreduction->workup_loss Side Reactions Minimized improve_purification Improve Purification Method optimize_extraction->improve_purification improve_purification->solution_found

Caption: A logical workflow for troubleshooting low yield issues.

Key Parameters for Yield Optimization

Yield_Optimization cluster_reaction Reaction Conditions cluster_workup Work-up & Purification yield High Yield & Purity reagent Reagent Stoichiometry (SnCl₂:Substrate Ratio) reagent->yield temp Temperature temp->yield time Reaction Time time->yield solvent_reaction Solvent solvent_reaction->yield ph Extraction pH ph->yield solvent_extraction Extraction Solvent solvent_extraction->yield purification Purification Method purification->yield

Caption: Interconnected parameters influencing the final yield.

References

  • Ye, Z., He, Y., Niu, H., & Li, Z. (2022). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science, 13(31), 8966–8974. Retrieved from [Link]

  • Gawande, M. B., & Kadu, P. B. (2008). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan Journal of Chemistry, 1(4), 844-848.
  • Foley, D., & Bourne, R. (2020). A Brief Introduction to Chemical Reaction Optimization. Organic Process Research & Development, 24(10), 1969-1982.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profile of amino acids?. Retrieved from [Link]

Sources

Common side reactions during the synthesis of aminobenzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Aminobenzonitriles

Welcome to the Technical Support Center for aminobenzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of these critical chemical intermediates. Aminobenzonitriles are versatile building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] However, their synthesis is often plagued by competing reactions that can significantly impact yield and purity.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explains the chemical principles behind the problems, and offers validated protocols to enhance the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of aminobenzonitriles. The most common synthetic routes include the reduction of nitrobenzonitriles, cyanation of anilines (e.g., Sandmeyer reaction), and dehydration of aminobenzamides.[3] Each route has a unique profile of potential side reactions.

Route 1: Reduction of Nitrobenzonitriles

This is one of the most common methods, but achieving chemoselectivity—reducing the nitro group while leaving the nitrile group intact—is the primary challenge.

Q1: My yield of aminobenzonitrile is very low, and I'm isolating a complex mixture. What is the likely cause?

A1: The most probable cause is a lack of chemoselectivity in your reduction method, leading to the over-reduction of the nitrile group. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitro and nitrile groups, the latter typically yielding a primary amine after workup.[4]

Common Side Reactions:

  • Nitrile Reduction: The nitrile group is reduced to a benzylamine.

  • Incomplete Nitro Reduction: Formation of nitroso or hydroxylamine intermediates.

  • Polymerization: Particularly under harsh conditions.[5]

Solutions & Scientific Rationale:

  • Select a Chemoselective Reducing Agent: The key is to use a reagent system that selectively reduces the aromatic nitro group in the presence of the nitrile.

    • Catalytic Hydrogenation: This is often the preferred method. Using catalysts like Platinum on carbon (Pt/C) under low hydrogen pressure can provide excellent selectivity.[6] Palladium on carbon (Pd/C) can sometimes be less selective and may affect the nitrile group.

    • Metal/Acid Systems: Reagents like Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or iron powder in acidic media are classic, cost-effective methods known for their high selectivity in reducing nitro groups while preserving functionalities like nitriles, esters, and aldehydes.[6][7][8]

  • Optimize Reaction Conditions:

    • Temperature: Run the reaction at the lowest effective temperature. For catalytic hydrogenations, this is often room temperature. For metal/acid reductions, gentle heating (e.g., 70 °C for SnCl₂) may be required but should be carefully controlled.[6][8]

    • Pressure (for Hydrogenation): Use low to moderate hydrogen pressure. High pressures can increase the rate of nitrile reduction.

Q2: During the reduction of 4-nitrobenzonitrile, I'm getting a significant amount of a byproduct that is not the desired 4-aminobenzonitrile or the over-reduced benzylamine. What could it be?

A2: You are likely observing intermediates from the incomplete reduction of the nitro group. The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reaction does not go to completion, these species can react further to form dimeric impurities like azoxy or azo compounds, which are often colored.

Solutions & Scientific Rationale:

  • Ensure Sufficient Reducing Agent: Use an adequate stoichiometric excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O) to drive the reaction to completion.[6][8]

  • Increase Reaction Time/Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC). If starting material is consumed but the desired product is not the major spot, consider extending the reaction time or slightly increasing the temperature to push the intermediates through to the final amine.

  • Maintain an Acidic Environment: For reductions using metals like Fe, Zn, or Sn, maintaining an acidic environment is crucial for the reaction mechanism to proceed efficiently to the amine.[7][9]

Diagram: Troubleshooting Low Yield in Nitro Reduction

G start Low Yield of Aminobenzonitrile check_sm Check TLC: Any Starting Material? start->check_sm check_bp Analyze Byproducts (LC-MS, NMR) start->check_bp sm_yes Yes check_sm->sm_yes Incomplete Reaction sm_no No check_sm->sm_no Full Conversion bp_over_reduced Byproduct is Benzylamine Derivative? check_bp->bp_over_reduced bp_dimer Byproduct is Azoxy/Azo (Colored Compound)? check_bp->bp_dimer incomplete_sol Solution: - Increase reaction time - Increase temperature moderately - Add more reducing agent sm_yes->incomplete_sol sm_no->check_bp over_reduced_cause Cause: Non-selective reduction (e.g., LiAlH4, high H2 pressure) bp_over_reduced->over_reduced_cause dimer_cause Cause: Incomplete reduction of intermediates bp_dimer->dimer_cause over_reduced_sol Solution: - Switch to chemoselective agent (SnCl2, Pt/C, Fe/HCl) - Lower H2 pressure over_reduced_cause->over_reduced_sol dimer_sol Solution: - Ensure sufficient reducing agent - Increase reaction time dimer_cause->dimer_sol

Caption: Troubleshooting workflow for low yield in nitrobenzonitrile reduction.

Route 2: Sandmeyer Reaction (from Anilines)

The Sandmeyer reaction provides a route from an amino group to a nitrile via a diazonium salt intermediate. This reaction is notoriously sensitive to conditions.[3][10]

Q3: My Sandmeyer reaction has a very low yield, and I see a lot of dark, insoluble material.

A3: This is a classic issue with the Sandmeyer reaction. The dark material is likely due to side reactions of the unstable diazonium salt.

Common Side Reactions:

  • Decomposition to Phenols: The diazonium salt can react with water, especially at elevated temperatures, to produce phenols.[3]

  • Azo Coupling: The highly reactive diazonium salt can couple with the starting aniline or other electron-rich species in the mixture to form colored azo compounds.[3]

  • Radical Reactions: Uncontrolled decomposition can lead to a variety of radical-based side products.

Solutions & Scientific Rationale:

  • Strict Temperature Control: The diazotization step (formation of the diazonium salt with nitrous acid) MUST be performed at low temperatures, typically 0-5 °C, to prevent premature decomposition.[3][10] The diazonium salt solution should be kept cold and used immediately.

  • Ensure Complete Diazotization: Test for the presence of excess nitrous acid using starch-iodide paper. This confirms that all the starting aniline has been converted, minimizing the chance for azo coupling.[3]

  • Control the Cyanation Step: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution. This maintains a low concentration of the diazonium salt, favoring the desired cyanation reaction over decomposition or coupling. The cyanation step itself may require gentle warming (e.g., 60-70 °C) to proceed, but this should be done carefully after the addition is complete.[10]

Route 3: General Issues & Purification

Q4: My reaction seems to work, but during workup or purification, my product yield drops, or the product discolors. Why?

A4: This suggests either product instability or a workup procedure that is causing a side reaction. Two common culprits are hydrolysis of the nitrile and oxidation of the amine.

Common Side Reactions:

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid.[11] This reaction is catalyzed by strong acid or base, especially at elevated temperatures.[4][12][13]

  • Amine Oxidation: The aromatic amino group is susceptible to air oxidation, which often leads to the formation of colored impurities.[14][15]

Solutions & Scientific Rationale:

  • Neutralize Carefully: During workup, avoid prolonged exposure to strongly acidic or basic conditions. If performing an acid-base extraction, do so quickly and at low temperatures.

  • Work Under Inert Atmosphere: When possible, handle the purified aminobenzonitrile under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[15]

  • Proper Storage: Store the final product in a cool, dark place, preferably under an inert atmosphere, to maintain its purity over time.[14]

Table 1: Summary of Common Side Reactions and Mitigation Strategies

Synthetic RouteCommon Side ReactionPrimary CauseMitigation Strategy
Nitro Reduction Nitrile Over-reductionUse of non-selective reducing agents (e.g., LiAlH₄)Use chemoselective agents (SnCl₂, Pt/C, Fe/HCl).[6][7]
Azo/Azoxy FormationIncomplete reduction of nitro groupEnsure sufficient reducing agent; increase reaction time.
Sandmeyer Reaction Phenol FormationThermal decomposition of diazonium salt in waterMaintain low temperature (0-5 °C) during diazotization.[3][10]
Azo CouplingReaction of diazonium salt with unreacted anilineEnsure complete diazotization; add diazonium salt slowly.[3]
General/Workup Nitrile HydrolysisStrong acid/base, high temperaturePerform workup at low temperature; avoid prolonged exposure to harsh pH.[13]
Amine OxidationExposure to air/lightHandle and store product under an inert atmosphere.[14][15]

Frequently Asked Questions (FAQs)

Q: Which synthetic route is best for my target aminobenzonitrile? A: The choice depends on the availability of starting materials and the substitution pattern of your target molecule.

  • Reduction of Nitrobenzonitriles: Excellent choice if the corresponding nitro compound is commercially available. It is often high-yielding and tolerant of many other functional groups when the correct reducing agent is chosen.

  • Sandmeyer Reaction: Useful if the corresponding aniline is more accessible than the nitro compound. However, it is operationally more demanding due to the instability of the diazonium intermediate.[16]

  • Dehydration of Aminobenzamides: A good option if the amide is readily available. Reagents like thionyl chloride or phenylphosphonic dichloride can be effective, though they may react with the amino group if it is not protected.[3][17]

Q: How do I best purify my final aminobenzonitrile product? A: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: An effective method for removing minor impurities on a larger scale. Water or mixed solvent systems (e.g., toluene/hexane) are often used.[14]

  • Column Chromatography: The most common method for achieving high purity, especially on a research scale. A silica gel column using a gradient of ethyl acetate in hexane is typically effective for separating the moderately polar aminobenzonitriles from non-polar byproducts and highly polar starting materials or salts.[14]

Experimental Protocol: Chemoselective Reduction of 4-Nitrobenzonitrile

This protocol describes a reliable lab-scale synthesis of 4-aminobenzonitrile using tin(II) chloride, a method known for its excellent chemoselectivity.[6][8]

Materials:

  • 4-Nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitrobenzonitrile (1.0 eq).

  • Add Reagents: Add absolute ethanol to dissolve the starting material (approx. 10 mL per gram of nitro compound). To this solution, add SnCl₂·2H₂O (4.0-5.0 eq).

  • Heating: Heat the reaction mixture to 70-75 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Workup - Neutralization: Slowly add saturated NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~7-8. Caution: This will be exothermic and will evolve CO₂. A thick white precipitate of tin salts will form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from hot water or by silica gel column chromatography to yield pure 4-aminobenzonitrile.

Diagram: Key Reaction Pathways

G cluster_0 Desired Reaction: Chemoselective Reduction cluster_1 Side Reaction 1: Over-reduction cluster_2 Side Reaction 2: Hydrolysis Nitro Ar-NO2 (Nitrobenzonitrile) Amine Ar-NH2 (Aminobenzonitrile) Nitro->Amine SnCl2 / EtOH or Pt/C, H2 Nitro2 Ar-NO2 (Nitrobenzonitrile) Benzylamine Ar-CH2NH2 (Benzylamine) Nitro2->Benzylamine LiAlH4 Amine2 Ar-NH2 (Aminobenzonitrile) Amide Ar-CONH2 (Aminobenzamide) Amine2->Amide H3O+ or OH- (Workup)

Caption: Desired vs. common side reaction pathways in aminobenzonitrile synthesis.

References

  • Hydrolysis of nitriles. Lumen Learning. [Link]

  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • An Efficient Method for Chemoselective Reduction of Nitro Compounds Using Bimetallic Fe-Ni NPs/H3PW12O40.×H2O System. SciSpace. [Link]

  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Publishing. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

  • A novel approch towards chemoselective reduction of nitro to amine. ResearchGate. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. National Institutes of Health (NIH). [Link]

  • Exploring the Synthesis Pathways and Chemical Properties of 4-Aminobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. National Institutes of Health (NIH). [Link]

  • Method of 2-aminobenzonitrile synthesis.

Sources

Technical Support Center: Strategies for Stubborn Impurity Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenging purification scenarios. When standard protocols fail, a deeper, mechanism-based approach is required. This document provides in-depth troubleshooting guides, FAQs, and expert protocols to address the removal of stubborn impurities from your final product.

Part 1: Frequently Asked Questions - Diagnosis and Strategy

This section addresses the critical first steps: understanding the nature of the impurity and forming a logical plan of attack.

Q1: My final product purity is stagnant despite repeated purification. How do I identify the stubborn impurity?

A1: An effective purification strategy begins with robust analytical characterization. When an impurity co-elutes or persists, it's crucial to deploy a suite of analytical techniques to understand its structure and properties. This is the foundation for selecting an appropriate removal technique.

  • Initial Step: High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS). HPLC-MS is the workhorse for impurity profiling.[1][] It provides retention time, molecular weight, and fragmentation data, which are crucial first clues to the impurity's identity. If you suspect your impurity is hiding under the main peak, method development is key. Vary the gradient, mobile phase pH, and column chemistry to try and achieve separation.[3]

  • Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy. When MS data is insufficient, NMR is the definitive tool for structural characterization.[1][4] Techniques like 1H, 13C, and 2D-NMR (e.g., COSY, HSQC) can elucidate the exact structure of an unknown impurity, especially if it can be isolated via preparative chromatography.[3]

  • Elemental and Inorganic Analysis: Inductively Coupled Plasma (ICP-MS). If you suspect residual metal catalysts (e.g., Palladium, Ruthenium) from synthesis, ICP-MS is the gold standard for detecting and quantifying trace elemental impurities.[5]

  • Screening with Orthogonal Methods: Run the sample on a completely different chromatographic system (see Q3) to reveal impurities that may be co-eluting in your primary method.[6][7]

Q2: What physicochemical properties typically define an impurity as "stubborn"?

A2: "Stubborn" impurities are those that closely mimic the physical and chemical properties of the Active Pharmaceutical Ingredient (API). This similarity makes separation by standard techniques difficult. Key characteristics include:

  • Structural Analogs: Impurities that are isomers (structural, positional, or stereoisomers) of the API are notoriously difficult to separate.[8]

  • Similar Polarity and Hydrophobicity: If the impurity has a logP value and polarity very close to the API, it will behave almost identically in common chromatographic systems like reversed-phase HPLC.[9]

  • Process-Related Impurities: By-products or intermediates from the synthetic route that share the same core scaffold as the API often present significant purification challenges.[10]

  • Degradation Products: Impurities formed during storage or processing can be structurally very similar to the parent molecule.[11]

The International Council for Harmonisation (ICH) provides stringent guidelines (ICH Q3A) on reporting, identifying, and qualifying such impurities in new drug substances.[12][13][14]

Part 2: Troubleshooting Guides & Advanced Protocols

When standard methods are insufficient, a change in purification strategy is necessary. The following guides detail advanced, field-proven techniques.

Guide 1: Orthogonal Chromatography - Exploiting Different Separation Mechanisms

The Problem: Your primary reversed-phase (RP) HPLC method cannot resolve a key impurity from the main compound peak.

The Causality (Expertise): Reversed-phase chromatography separates molecules based on hydrophobicity.[15][16] If the API and impurity have similar hydrophobicity, they will co-elute. Orthogonal chromatography involves using a second, distinct separation mechanism that exploits a different molecular property, such as charge, shape, or polarity.[6][7][17] Combining two orthogonal methods provides a much higher probability of resolving all components in a mixture.[7]

Workflow Diagram: Orthogonal Method Development

Orthogonal_Workflow start Impurity Co-elution in Primary Method (e.g., RP-HPLC) decision1 Identify Alternative Molecular Property (Charge, Polarity, Chirality) start->decision1 tech1 Ion-Exchange (IEX) for charged compounds decision1->tech1  Is it  ionizable? tech2 HILIC / Normal Phase (NP) for polar compounds decision1->tech2  Different  polarity? tech3 Supercritical Fluid (SFC) for chiral/isomeric compounds decision1->tech3  Is it a  stereoisomer? develop Develop & Optimize Orthogonal Method tech1->develop tech2->develop tech3->develop validate Confirm Separation & Purity Analysis develop->validate end Pure Product Achieved validate->end

Caption: Decision workflow for selecting and developing an orthogonal purification method.

Experimental Protocol: Developing an Ion-Exchange (IEX) Orthogonal Method

This protocol assumes your API and impurity are ionizable and were co-eluting in a reversed-phase C18 column.

  • Assess pKa: Determine the pKa of your API and, if possible, the impurity. The goal is to select a mobile phase pH where the net charge difference between the two molecules is maximized.

  • Select IEX Column:

    • If your compounds are basic (positively charged at low pH), select a Cation Exchange column (e.g., with sulfonate groups).

    • If your compounds are acidic (negatively charged at high pH), select an Anion Exchange column (e.g., with quaternary ammonium groups).[18]

  • Mobile Phase Preparation:

    • Buffer Selection: Choose a buffer system effective at the target pH (e.g., phosphate, acetate). Start with a low ionic strength mobile phase (e.g., 10-20 mM buffer).

    • Elution Solvent: Prepare a high ionic strength version of the same buffer (e.g., 1.0 M NaCl in 10-20 mM buffer).

  • Gradient Development:

    • Equilibrate the IEX column with the low ionic strength buffer.

    • Inject the sample.

    • Run a linear gradient from 0% to 100% of the high ionic strength buffer over 20-30 column volumes.

    • Molecules will elute based on the strength of their ionic interaction with the stationary phase; more highly charged molecules will elute later.[19]

  • Optimization: Adjust the gradient slope and pH to maximize the resolution between the API and the stubborn impurity.

Guide 2: Supercritical Fluid Chromatography (SFC) - The Chiral & Isomer Specialist

The Problem: You need to separate stereoisomers (enantiomers/diastereomers) or structurally similar positional isomers that are inseparable by HPLC.

The Causality (Expertise): SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the main mobile phase component.[20] This mobile phase has low viscosity and high diffusivity, which allows for very high chromatographic efficiency and speed, often 5 times faster than traditional LC.[21][22] SFC is particularly powerful when paired with chiral stationary phases, often achieving separations that are impossible with liquid chromatography.[23][24] The addition of small amounts of organic co-solvents (like methanol) modulates retention.

Experimental Protocol: Chiral SFC Method Development Screen

  • Column Selection: Select a set of 3-4 chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based columns like Lux Cellulose or Amylose series).[24]

  • Mobile Phase: The primary mobile phase is supercritical CO2. The co-solvent is typically methanol, ethanol, or isopropanol.

  • Initial Screening Conditions:

    • Co-solvent: Start with a gradient of 5% to 40% methanol in CO2 over 5-10 minutes.

    • Back Pressure: 120-150 bar.

    • Temperature: 40 °C.

    • Flow Rate: 3-4 mL/min.

  • Analysis: Inject the racemic or impure mixture onto each column under the screening conditions. Identify the column/co-solvent combination that shows the best initial separation (selectivity).

  • Optimization:

    • Co-solvent Percentage: Optimize the percentage of the co-solvent using an isocratic method to maximize resolution.

    • Additive: For acidic or basic compounds, adding a small amount of an additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) to the co-solvent can dramatically improve peak shape and selectivity.

    • Temperature and Pressure: Fine-tune temperature and back pressure to further improve the separation.

Guide 3: Scavenger Resins - Targeted Impurity Removal

The Problem: Your product is contaminated with a specific class of impurity, such as a residual palladium catalyst from a cross-coupling reaction or an unreacted electrophile.

The Causality (Expertise): Scavenger resins are solid supports (polymers) functionalized with groups designed to react irreversibly and selectively with specific types of molecules.[25] This technique transforms a difficult purification problem into a simple filtration step.[25] For example, a resin with bound thiol groups will selectively bind and remove palladium, while an amine-functionalized resin can scavenge excess acid chlorides.[25]

Experimental Protocol: Removing Residual Palladium Catalyst

  • Select the Right Scavenger: Choose a resin with functional groups known to chelate palladium, such as thiol, phosphine, or ethylenediaminetriacetic acid (EDTA) derivatives.[26]

  • Determine Stoichiometry: Calculate the molar amount of residual palladium in your reaction mixture (based on initial loading or ICP-MS data). Plan to use a resin with a 3-5 fold molar excess of scavenging capacity.

  • Scavenging Process:

    • Dissolve the crude product in a suitable solvent (e.g., THF, acetonitrile).

    • Add the selected scavenger resin to the solution.

    • Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by observing the color change of the solution (as the palladium is removed) or by taking small aliquots for analysis.[27]

  • Isolation: Remove the resin by simple filtration, washing it with a small amount of fresh solvent.

  • Analysis: Concentrate the filtrate and analyze for purity and residual palladium content by HPLC and ICP-MS to confirm successful removal.

Guide 4: Recrystallization - The Classic Powerhouse

The Problem: Your solid API has a persistent, closely-related impurity at a low percentage (e.g., 1-5%) that resists chromatographic removal.

The Causality (Expertise): Crystallization is a powerful purification technique that separates compounds based on differences in their solubility in a given solvent system.[28] A well-designed crystallization process can yield extremely high purity material by selectively precipitating the desired compound while leaving impurities behind in the solvent (mother liquor).[29][30] The process is governed by factors like temperature, concentration, and solvent choice.[28]

Troubleshooting Protocol: Optimizing Crystallization for Purity

  • Solvent Screening (The Key to Success):

    • Goal: Find a solvent or solvent system where your API has high solubility at high temperatures but low solubility at low temperatures. The impurity should ideally remain soluble at low temperatures.

    • Procedure: Test the solubility of your impure product in a range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, water) at both room temperature and reflux.

  • Anti-Solvent Crystallization: If a single solvent isn't effective, try an anti-solvent method.[28]

    • Dissolve the product in a "good" solvent where it is highly soluble.

    • Slowly add a miscible "anti-solvent" in which the product is poorly soluble. This will induce precipitation. The impurity will hopefully remain in the solvent mixture.

  • Controlling Nucleation and Growth:

    • Cool Slowly: Rapid cooling traps impurities. A slow, controlled cooling rate allows for the formation of a more ordered, pure crystal lattice.

    • Seeding: Adding a few crystals of pure API to a supersaturated solution can initiate controlled crystallization and often leads to higher purity.

  • Slurry Crystallization: For final polishing, you can slurry the crystallized product in a solvent where it is only sparingly soluble. This can wash away surface impurities and, through dissolution-recrystallization equilibria, can further enhance purity over time.

Part 3: Comparative Analysis of Techniques

TechniquePrimary MechanismBest For...ScalabilityKey Advantage
Orthogonal Chromatography Different molecular interaction (charge, polarity)Structurally similar compounds, confirming peak purityLab to Process ScaleHigh certainty of resolving all components
Supercritical Fluid (SFC) Polarity & Chiral RecognitionStereoisomers, positional isomers, polar compoundsLab to Process ScaleHigh speed, efficiency, and reduced solvent use[22][23]
Scavenger Resins Covalent/Chelating InteractionRemoving specific classes of reagents or catalystsLab to Process ScaleHigh selectivity and simple filtration work-up[25]
Recrystallization Differential SolubilityRemoving small amounts of impurities from a solid APILab to ManufacturingPotentially high purity gain in a single, cost-effective step

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Supercritical Fluid Chiral Separations. (2009). Pharmaceutical Technology. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]

  • What is Solid-Phase Extraction? Phenomenex. [Link]

  • Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2004). LCGC North America. [Link]

  • What is Solid Phase Extraction (SPE)? Organomation. [Link]

  • Applications of the crystallization process in the pharmaceutical industry. (2010). Journal of the Taiwan Institute of Chemical Engineers. [Link]

  • Solid Phase Extraction. Affinisep. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • Crystallization in the pharmaceutical industry. Hilaris Publisher. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies. [Link]

  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. ResearchGate. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2021). YouTube. [Link]

  • Crystallization. APC. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (2020). Organic Process Research & Development. [Link]

  • Reversed-Phase Chromatography: An Overview. (2023). AZoLifeSciences. [Link]

  • Scavenger resin. Wikipedia. [Link]

  • Impurity Identification & Characterization. EAG Laboratories. [Link]

  • Challenges in Pharmaceutical Impurity Characterization & Solutions. SynThink. [Link]

  • Identifying and Quantifying Impurities in Chemical Products. SCION Instruments. [Link]

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024). Technology Networks. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Retention of Acid & Base in Reversed-Phase & Ion Exchange Chromatography. (2022). YouTube. [Link]

  • What is Impurity Characterization. ResolveMass Laboratories Inc.[Link]

  • How To Handle An Emerging And Unexpected Drug Impurity. (2023). Nelson Labs. [Link]

  • How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2024). The Pharma Guidance. [Link]

  • Understanding and Controlling Process Impurities in Pharmaceuticals. SynThink. [Link]

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020). Veeprho. [Link]

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Technical Support Center: Interpreting Complex NMR Spectra in Reactions of 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-amino-5-methoxybenzonitrile and its reaction products. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. The inherent complexity of this molecule, with its multiple reactive sites and the electronic interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nitrile group, can lead to challenging NMR spectra.

This resource provides in-depth, question-and-answer-based troubleshooting guides to address common issues encountered during the NMR analysis of reactions involving 2-amino-5-methoxybenzonitrile.

Section 1: Understanding the Starting Material: 2-Amino-5-methoxybenzonitrile

A thorough understanding of the starting material's NMR spectrum is the foundation for interpreting the spectra of its subsequent reactions.

FAQ 1.1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-Amino-5-methoxybenzonitrile?

Answer:

The chemical shifts for 2-amino-5-methoxybenzonitrile are influenced by the electronic effects of its functional groups. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which tend to shield the aromatic protons, shifting them upfield (to a lower ppm value). Conversely, the nitrile (-CN) group is electron-withdrawing, deshielding nearby protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-5-methoxybenzonitrile

¹H NMR (in CDCl₃) Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic H6.9 - 7.1Doublet1HH-3
Aromatic H6.7 - 6.9Doublet of doublets1HH-4
Aromatic H6.6 - 6.7Doublet1HH-6
Amino (-NH₂)~4.0 - 5.0Broad singlet2H-NH₂
Methoxy (-OCH₃)~3.8Singlet3H-OCH₃
¹³C NMR (in CDCl₃) Predicted δ (ppm) Assignment
Aromatic C~155-160C-5 (attached to -OCH₃)
Aromatic C~145-150C-2 (attached to -NH₂)
Aromatic C~120-125C-4
Aromatic C~115-120C-6
Nitrile C (-CN)~115-120-CN
Aromatic C~110-115C-3
Quaternary C~95-105C-1 (attached to -CN)
Methoxy C (-OCH₃)~55-60-OCH₃

Note: These are predicted values and can vary depending on the solvent, concentration, and instrument used.[1][2]

FAQ 1.2: The -NH₂ protons in my spectrum are very broad, or I can't see them at all. Is this normal?

Answer:

Yes, this is a very common observation for amine protons in ¹H NMR and is due to a combination of two primary factors:

  • Quadrupole Moment of Nitrogen: The most abundant isotope of nitrogen, ¹⁴N, has a nuclear spin of I=1, which gives it an electric quadrupole moment. This quadrupole can induce rapid relaxation in adjacent protons, leading to significant peak broadening.[3]

  • Chemical Exchange: The amine protons are acidic and can undergo rapid exchange with other acidic protons in the sample, such as trace amounts of water, or even with each other.[4][5] This rapid exchange on the NMR timescale averages the magnetic environments, resulting in a broad signal.[4][6][7]

Troubleshooting Steps:

  • D₂O Exchange: To definitively identify the -NH₂ peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The acidic -NH₂ protons will exchange with deuterium, and the peak will either disappear or significantly diminish in intensity.[4][6][8][9][10]

  • Solvent Choice: The rate of proton exchange is highly solvent-dependent.[3][11][12][13] In solvents like DMSO-d₆, which forms strong hydrogen bonds with the amine protons, the exchange rate is often slowed down, resulting in sharper -NH₂ signals.[3][5]

  • Low Temperature: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate enough to sharpen the signals.

FAQ 1.3: The chemical shifts of my aromatic protons are different from the literature values. What could be the cause?

Answer:

Several factors can influence the precise chemical shifts of aromatic protons:

  • Solvent Effects: Aromatic solvents like benzene-d₆ can cause significant shifts (up to 1 ppm) due to anisotropic effects, where the solvent molecules arrange themselves around the solute.[14] It is crucial to use the same solvent as the reference data.[10][13][15]

  • Concentration: At higher concentrations, intermolecular interactions such as hydrogen bonding can alter the electronic environment and thus the chemical shifts.[8][10]

  • pH and Temperature: The protonation state of the amino group can drastically affect the electronic properties of the ring. Any residual acid or base in your sample can alter the chemical shifts. Temperature can also influence hydrogen bonding and conformational dynamics.[14]

Section 2: Troubleshooting Common Reactions

FAQ 2.1: I've performed an N-acylation on 2-amino-5-methoxybenzonitrile. How do I confirm the formation of 2-acetamido-5-methoxybenzonitrile and distinguish it from the starting material?

Answer:

N-acylation will cause significant and predictable changes in the NMR spectrum. Here’s what to look for:

Key Spectral Changes:

  • Appearance of an Acetyl Group: A new singlet integrating to 3 protons will appear, typically in the range of δ 2.0-2.3 ppm. This is the methyl group of the newly formed acetamide.

  • Shift of the Amine Proton: The broad -NH₂ signal (2H) will be replaced by a new, often sharper, singlet for the amide N-H proton (1H). This peak will be significantly downfield, typically in the range of δ 8.0-9.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

  • Shifts in Aromatic Protons: The acylation of the amino group changes its electronic nature from strongly donating to moderately donating. This will cause a downfield shift of the aromatic protons, particularly the one ortho to the amide group (H-3).

Workflow for Spectral Analysis:

Caption: Workflow for confirming N-acylation via ¹H NMR.

FAQ 2.2: My reaction mixture shows multiple sets of aromatic signals. How can I identify the main product, unreacted starting material, and potential side products?

Answer:

This is a common scenario, especially in electrophilic aromatic substitution reactions where isomers can form. A systematic approach is required:

  • Identify the Starting Material: Use the spectrum of your starting material as a reference. If those characteristic peaks are present in your reaction mixture, you can confirm the presence of unreacted 2-amino-5-methoxybenzonitrile.

  • Analyze Integrations: The relative integration of the different sets of signals will give you the molar ratio of the components in the mixture. The set with the largest integration is likely your major product.

  • Look for Characteristic Peaks: Look for new peaks that are characteristic of the expected product. For example, in a nitration reaction, the strong electron-withdrawing nitro group will cause significant downfield shifts of the remaining aromatic protons.[16]

  • Utilize 2D NMR: If the ¹H spectrum is too crowded, 2D NMR techniques are invaluable:

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It helps to trace out the spin systems of the different aromatic rings in your mixture.[9][17]

    • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with the carbons they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is excellent for identifying quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This shows which protons are close in space, which is critical for determining the substitution pattern of isomers.

FAQ 2.3: I performed a nitration and suspect I have a mixture of isomers. How can I differentiate between, for example, 2-amino-5-methoxy-4-nitrobenzonitrile and 2-amino-5-methoxy-6-nitrobenzonitrile?

Answer:

The directing effects of the amino and methoxy groups will favor substitution at the positions ortho and para to them. Given the starting material, positions 4 and 6 are the most likely sites for electrophilic substitution like nitration.[18][19]

Differentiating Isomers using ¹H NMR:

  • Coupling Constants (J-values): The magnitude of the coupling constant between adjacent aromatic protons is dependent on the number of bonds separating them.

    • Ortho coupling (³JHH) is typically 7-10 Hz.

    • Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

    • Para coupling (⁵JHH) is usually close to 0 Hz and often not resolved.

  • NOESY/NOE Difference Spectroscopy: This is the most definitive method. Irradiating a specific proton (e.g., the methoxy protons) will cause an enhancement in the signal of any protons that are physically close in space.

    • In the 4-nitro isomer, you would expect to see an NOE between the methoxy protons at C-5 and the aromatic proton at C-6.

    • In the 6-nitro isomer, you would expect an NOE between the methoxy protons and the aromatic proton at C-4.

Caption: Strategy for differentiating nitrated isomers of 2-amino-5-methoxybenzonitrile.

Section 3: Experimental Protocols

Protocol 3.1: Standard NMR Sample Preparation
  • Mass: Accurately weigh 5-10 mg of your purified compound.[9][16]

  • Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a clean, dry 5 mm NMR tube.[9][16]

  • Dissolution: Ensure the sample is fully dissolved. If not, try a different solvent.[10] The presence of solids will degrade the spectral quality.[9]

  • Filtering: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.[9]

  • Labeling: Clearly label the NMR tube with the sample identification.[9]

Protocol 3.2: Performing a D₂O Exchange Experiment
  • Acquire Initial Spectrum: Follow Protocol 3.1 to acquire a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube securely and shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.[10]

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a new ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peak corresponding to the exchangeable -NH₂ (or -OH, -NH amide) protons should have disappeared or be significantly reduced in the second spectrum.[9]

References

  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (n.d.). Defense Technical Information Center. [Link]

  • 1H-NMR - Broad Peak for NH2. (2019, February 19). ResearchGate. [Link]

  • NMR Spectroscopy Of Amines. (n.d.). JoVE. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • H NMR Spectroscopy. (n.d.). [Link]

  • Broad N-H chemical shift in proton NMR. (2018, April 30). Reddit. [Link]

  • Chemical shifts. (n.d.). [Link]

  • NMR impurities after chromatography. (2023, May 9). Reddit. [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the... (n.d.). ResearchGate. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering. [Link]

  • A guide to 13C NMR chemical shift values. (n.d.). Compound Interest. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. [Link]

  • NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (n.d.). Oriental Journal of Chemistry. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. [Link]

  • 2-Amino-5-methoxybenzonitrile. (n.d.). PubChem. [Link]

  • ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). (n.d.). ResearchGate. [Link]

  • Assignments. (2010, April 26). Mestrelab Resources. [Link]

  • Supporting Information for Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-M. (n.d.). The Royal Society of Chemistry. [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). National Institutes of Health. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • 2-Methoxybenzonitrile - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Practice Problem: Electrophilic Aromatic Substitution Multi-Step Pathway. (2016, May 3). YouTube. [Link]

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Technical Support Center: Navigating the Scale-Up of Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and in-depth insights into the challenges encountered during the scale-up of common benzonitrile synthesis routes. As you transition from bench-scale experiments to pilot or industrial production, new variables and challenges invariably emerge.[1][2] This resource provides troubleshooting guides, FAQs, and detailed protocols to navigate these complexities effectively.

Core Synthesis Routes: Challenges & Troubleshooting

Benzonitrile is a critical intermediate in the manufacturing of pharmaceuticals, dyes, and rubber chemicals.[3] Its production is dominated by two primary methods: the vapor-phase ammoxidation of toluene and the dehydration of benzamide.[4][5] Each route presents unique challenges during scale-up.

Ammoxidation of Toluene

This is the principal industrial method for benzonitrile production, involving the reaction of toluene with ammonia and oxygen at high temperatures over a solid catalyst.[4][5] The process is cost-effective but requires precise control to maintain selectivity and catalyst longevity.

Frequently Asked Questions (FAQs): Ammoxidation

Q1: My benzonitrile yield is consistently low during scale-up. What are the primary factors to investigate?

A1: Low yield in toluene ammoxidation is typically a multifactorial issue stemming from suboptimal reaction conditions or catalyst inefficiency.[6] The key parameters to scrutinize are:

  • Suboptimal Temperature: The reaction is highly temperature-dependent, typically requiring a range of 350-450°C.[7] Too low a temperature results in poor toluene conversion, while excessively high temperatures favor the formation of undesirable byproducts like carbon monoxide and carbon dioxide, reducing selectivity.[6][7]

  • Incorrect Reactant Ratios: The molar ratio of ammonia (NH₃) to toluene is critical. An insufficient amount of ammonia leads to the formation of oxidation byproducts such as benzaldehyde and benzoic acid instead of the desired nitrile.[7] An excess of ammonia is necessary to drive the reaction toward benzonitrile.[8]

  • Catalyst Deactivation: The catalyst is the heart of the process. Its performance can degrade over time, leading to a steady decline in yield. This is often the root cause of diminishing performance in continuous processes.

Q2: I'm observing significant byproduct formation, particularly CO₂ and benzaldehyde. How can I improve selectivity towards benzonitrile?

A2: Improving selectivity requires fine-tuning the process to favor the nitrogen incorporation pathway over complete or partial oxidation.[7]

  • Catalyst Selection: The choice of catalyst is paramount. Mixed metal oxides containing vanadium, often on supports like titania or alumina (e.g., V₂O₅/TiO₂), are common.[7][9] The specific composition and preparation method of the catalyst dramatically influence its selectivity.[6][10]

  • Optimize NH₃/Toluene Ratio: Increasing the concentration of ammonia in the feed stream can suppress the formation of oxygenated byproducts and push the equilibrium towards benzonitrile.[7]

  • Control Oxygen Concentration: While oxygen is a necessary reactant, its partial pressure must be carefully controlled. Excess oxygen can lead to over-oxidation of toluene to CO and CO₂.[7]

Q3: Our catalyst is deactivating rapidly. What are the common causes and mitigation strategies?

A3: Rapid catalyst deactivation is a significant operational and economic challenge. The primary mechanisms are:

  • Coking/Fouling: At high temperatures, organic molecules can decompose and deposit carbonaceous materials (coke) on the catalyst surface, blocking active sites.[7]

  • Sintering: High reaction temperatures can cause the active metal particles on the catalyst support to agglomerate, which reduces the active surface area.[7]

  • Poisoning: Impurities in the feed streams, such as sulfur or chlorine compounds, can irreversibly bind to the catalyst's active sites, rendering them inactive.[7]

To mitigate these issues, ensure high purity of reactants, operate within the optimal temperature window to avoid excessive heat that leads to sintering, and consider periodic catalyst regeneration cycles.

Troubleshooting Workflow: Low Yield in Toluene Ammoxidation

start Low Benzonitrile Yield Detected check_temp Verify Reaction Temperature (350-450°C) start->check_temp temp_ok Temperature in Range? check_temp->temp_ok check_ratio Analyze NH₃/Toluene Molar Ratio ratio_ok Ratio Sufficiently High? check_ratio->ratio_ok check_catalyst Evaluate Catalyst Activity (Compare with fresh catalyst) catalyst_ok Activity as Expected? check_catalyst->catalyst_ok temp_ok->check_ratio Yes adjust_temp Action: Adjust Furnace Controller. Monitor Conversion. temp_ok->adjust_temp No ratio_ok->check_catalyst Yes adjust_ratio Action: Increase NH₃ Flow Rate. Analyze Product Stream. ratio_ok->adjust_ratio No catalyst_issue Suspect Catalyst Deactivation (Coking, Sintering, Poisoning) catalyst_ok->catalyst_issue No end_ok Yield Improved catalyst_ok->end_ok Yes adjust_temp->check_temp adjust_ratio->check_ratio regenerate Action: Initiate Catalyst Regeneration or Replacement. catalyst_issue->regenerate regenerate->end_ok

Caption: Troubleshooting decision tree for low benzonitrile yield in ammoxidation.

Dehydration of Benzamide

The conversion of benzamide to benzonitrile via dehydration is a fundamental transformation in organic synthesis.[11] While straightforward in principle, scaling this reaction introduces challenges related to reagent handling, reaction conditions, and product purification.

Frequently Asked Questions (FAQs): Benzamide Dehydration

Q1: My benzamide dehydration is giving a low yield. What are the common pitfalls?

A1: Low yields in this synthesis often point to incomplete reaction or degradation of the product.[6] Key areas to troubleshoot include:

  • Ineffective Dehydrating Agent: The choice and stoichiometry of the dehydrating agent are crucial. Common reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or sulfamic acid have different activities and require different conditions.[11][12][13] Using an insufficient amount will result in an incomplete reaction.

  • Harsh Reaction Conditions: High temperatures, while often necessary, can lead to the decomposition of the starting material or the final product, resulting in a tarry mixture and reduced yield.[6] Localized overheating is a major concern in large reactors.[2]

  • Presence of Water: The reaction is a dehydration, so it is imperative that all reagents and glassware are anhydrous. Any moisture will consume the dehydrating agent and inhibit the reaction.[6]

Q2: The reaction produces a dark, tarry crude product that is difficult to purify. How can I prevent this?

A2: Tar formation is a common issue, especially at scale, and is usually caused by product or starting material decomposition at high temperatures.[14]

  • Optimize Temperature Control: Ensure uniform heating. For large vessels, a jacketed reactor with good agitation is essential to prevent localized hot spots.[2]

  • Consider Milder Reagents: Some modern dehydrating agents can operate at or below room temperature, minimizing thermal degradation.[6]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress. This helps determine the optimal reaction time, preventing the mixture from being heated longer than necessary.[6]

Q3: What is the best way to purify crude benzonitrile at scale, especially to remove unreacted benzamide and the dehydrating agent byproducts?

A3: A multi-step purification process is typically required.

  • Quenching & Neutralization: The crude reaction mixture should first be carefully quenched, often with a saturated aqueous sodium bicarbonate solution, to neutralize acidic byproducts.[11]

  • Extraction: The benzonitrile is then extracted into an organic solvent like dichloromethane or ether.[11][15]

  • Washing: The organic layer should be washed with brine or dilute sodium carbonate to remove water-soluble impurities.[11][15]

  • Drying and Distillation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[11][16] The final, high-purity benzonitrile is obtained by distillation, preferably under reduced pressure to lower the boiling point and prevent thermal decomposition.[15][16] The boiling point of benzonitrile at 10 mmHg is approximately 69°C.[15][16]

General Scale-Up Issues and Solutions

Reaction Control & Safety

Q: How do I manage the exothermic nature of these reactions during scale-up?

A: Heat dissipation is a critical safety and quality concern.[14] As reactor volume increases, the surface-area-to-volume ratio decreases, making cooling less efficient.[2]

  • Use Jacketed Reactors: Employ reactors with a cooling jacket connected to a circulating bath to maintain precise temperature control.

  • Controlled Reagent Addition: Add highly reactive or exothermic reagents slowly and portion-wise using a dropping funnel or syringe pump. This allows the cooling system to keep pace with heat generation.[14]

  • Adequate Agitation: Ensure efficient stirring to maintain thermal homogeneity throughout the reaction mass and prevent localized temperature spikes.[2]

Q: What are the primary safety precautions for handling the reagents involved?

A: Benzonitrile synthesis involves hazardous materials that require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[4][17]

  • Ventilation: Handle all volatile and toxic chemicals, including benzonitrile itself, in a well-ventilated fume hood to avoid inhalation of vapors.[4][18]

  • Incompatible Materials: Be aware of incompatibilities. Benzonitrile should not be mixed with strong acids, bases, or oxidizing agents.[4][19] Dehydrating agents like P₂O₅ and SOCl₂ are highly reactive with water.

Detailed Experimental Protocols

Protocol 1: Dehydration of Benzamide using P₂O₅

This protocol describes a common lab-scale method for synthesizing benzonitrile from benzamide.

Materials:

  • Benzamide

  • Phosphorus Pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a distillation apparatus, thoroughly mix benzamide and phosphorus pentoxide.

  • Reaction: Heat the mixture gently to initiate the reaction, which is exothermic. Benzonitrile will begin to distill.[6]

  • Collection: Collect the crude benzonitrile distillate.

  • Work-up: Wash the collected distillate with a dilute sodium carbonate solution and then with water to remove acidic impurities.[6]

  • Purification: Dry the benzonitrile over an anhydrous drying agent (e.g., anhydrous calcium chloride) and re-distill under reduced pressure to obtain the pure product.[6]

Protocol 2: Purification of Crude Benzonitrile

This protocol is a general guide for purifying benzonitrile containing common impurities like isonitriles and amines.[15][16]

Procedure:

  • Isonitrile Removal: Treat the crude benzonitrile with concentrated HCl until the characteristic smell of isonitrile is gone. This step also removes basic amine impurities.[15][16]

  • Initial Drying & Washing: Perform a preliminary drying with potassium carbonate (K₂CO₃).[15][16] Then, extract the product into ether, wash with dilute sodium carbonate (Na₂CO₃), and dry the organic layer over anhydrous calcium chloride (CaCl₂).[15]

  • Solvent Removal: Evaporate the ether to yield the crude benzonitrile.

  • Vacuum Distillation: Distill the residue under reduced pressure (e.g., 96°C at 40 mmHg or 69°C at 10 mmHg) to obtain purified benzonitrile.[15][16] For conductivity-grade purity, further treatment with anhydrous AlCl₃ followed by multiple vacuum distillations and fractional crystallization may be employed.[15][16]

General Workflow: Benzamide Dehydration to Pure Benzonitrile

cluster_synthesis Synthesis cluster_workup Work-Up & Purification cluster_analysis Analysis benzamide Benzamide + Dehydrating Agent (e.g., P₂O₅) reaction Heating / Reaction (Anhydrous Conditions) benzamide->reaction Mix crude Crude Benzonitrile (with byproducts) reaction->crude Distill quench Quench & Neutralize (e.g., aq. NaHCO₃) crude->quench extract Solvent Extraction (e.g., CH₂Cl₂) quench->extract wash_dry Wash & Dry (Brine, MgSO₄) extract->wash_dry distill Vacuum Distillation wash_dry->distill pure_bn Pure Benzonitrile distill->pure_bn analysis Characterization (GC, IR, NMR) pure_bn->analysis

Caption: General workflow for the synthesis and purification of benzonitrile.

Data Summary

Table 1: Comparison of Dehydrating Agents for Benzamide
Dehydrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference(s)
Phosphorus Pentoxide (P₂O₅)None (Neat)220-2401-2.5 min (Microwave)90[11][13]
Thionyl Chloride (SOCl₂)DMF5Not SpecifiedHigh[13]
Sulfamic AcidNone (Neat)250-2951.5-2 hrs80[12]
Phosphorus Trichloride (PCl₃)Chloroform0 to RefluxNot SpecifiedGood to Excellent[11]

This guide provides a foundational framework for addressing common issues in the scale-up of benzonitrile synthesis. Successful scaling requires a deep understanding of the underlying chemical principles, meticulous control over reaction parameters, and a proactive approach to troubleshooting.[1]

References

  • Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. J Nanomed Res, 7(3), 200-201. Retrieved from [Link]

  • Purification of Benzonitrile. (n.d.). LookChem. Retrieved from [Link]

  • Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth. (1978). Google Patents.
  • Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. (2020). Sciencemadness.org. Retrieved from [Link]

  • Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. (2013). ResearchGate. Retrieved from [Link]

  • BENZONITRILE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Preparation of benzonitrile. (1956). Google Patents.
  • Production method of benzonitrile. (2007). Google Patents.
  • Synthesis of Benzonitrile. (2021). YouTube. Retrieved from [Link]

  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (2016). New Journal of Chemistry. Retrieved from [Link]

  • How can I purify impure benzonitrile? (2017). ResearchGate. Retrieved from [Link]

  • Benzonitrile. (n.d.). Wikipedia. Retrieved from [Link]

  • BENZONITRILE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Effect of solvent on direct synthesis of benzonitrile (BT). (2019). ResearchGate. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. Retrieved from [Link]

  • Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. (2020). MDPI. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. Retrieved from [Link]

  • The effect of reaction solvent on benzonitrile conversion as a function... (2020). ResearchGate. Retrieved from [Link]

  • Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health. Retrieved from [Link]

  • BENZONITRILE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]

  • Material Safety Data Sheet - Benzonitrile. (2009). Cole-Parmer. Retrieved from [Link]

  • Benzonitrile - Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2021). New Journal of Chemistry. Retrieved from [Link]

  • 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. (1998). The Journal of Organic Chemistry. Retrieved from [Link]

  • Plausible mechanism for synthesis of benzonitrile from benzaldehyde and (NH2OH)2·[HSO3-b-Py]·HSO4. (2019). ResearchGate. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar. Retrieved from [Link]

  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). Presentation at AIChE Annual Meeting. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances. Retrieved from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved from [Link]

  • PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. (2022). IJCRT.org. Retrieved from [Link]

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Minimizing over-nitration in the synthesis of nitrobenzonitrile intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Nitrobenzonitrile Intermediates

A Guide to Minimizing Over-Nitration and Maximizing Selectivity

Welcome to the technical support center for nitrobenzonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with the nitration of benzonitrile and its derivatives. Over-nitration is a common and challenging side reaction in this process. This resource provides in-depth, experience-based answers to frequently encountered problems, focusing on the chemical principles that govern reaction outcomes. Our goal is to empower you to troubleshoot effectively and optimize your synthetic protocols for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing significant amounts of dinitrobenzonitrile alongside my desired mononitrated product. What is the primary cause of this over-reaction?

A: This is the most common issue encountered during the nitration of benzonitrile. The formation of dinitro derivatives is fundamentally linked to the electronics of the substrate and the reaction conditions.

  • Electronic Effects: Benzonitrile has a cyano group (-CN), which is a powerful electron-withdrawing and deactivating group. It directs incoming electrophiles, like the nitronium ion (NO₂⁺), primarily to the meta position.[1] This deactivation makes the first nitration slower than the nitration of benzene itself.[2] However, once the first nitro group is added (forming 3-nitrobenzonitrile), the ring is further deactivated. While this second deactivation makes a subsequent nitration even more difficult, it is not impossible. If the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent), there is sufficient energy to overcome this second activation barrier, leading to dinitration.[3][4]

  • Causality: Think of it as a competition of rates. The rate of the first nitration is inherently faster than the second. Your goal is to choose conditions that make the first reaction proceed at a reasonable rate while the rate of the second reaction remains negligible. Harsh conditions accelerate both reactions, and the selectivity is lost.

Q2: What is the single most critical parameter for controlling over-nitration, and how can I best manage it?

A: Unquestionably, temperature is the most critical parameter for controlling selectivity in aromatic nitration.[3][4]

The Arrhenius equation tells us that reaction rates are exponentially dependent on temperature. The second nitration has a higher activation energy than the first due to the increased deactivation of the ring. Therefore, its rate is more sensitive to changes in temperature.

Practical Troubleshooting for Temperature Control:

  • Maintain Low Temperatures: For the mononitration of benzonitrile, it is crucial to maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.[5] An ice-salt bath may be necessary to achieve temperatures below 0°C for particularly sensitive substrates.[6]

  • Slow, Controlled Addition: The nitration reaction is highly exothermic. Adding the nitrating agent (e.g., mixed acid) too quickly will generate heat faster than your cooling system can remove it, causing localized temperature spikes that drive over-nitration.[6] A slow, dropwise addition using an addition funnel is essential.[5]

  • Efficient Stirring: Poor agitation leads to localized "hot spots" where reactant concentrations and temperature are dangerously high.[6] Ensure vigorous and consistent stirring throughout the entire process to maintain thermal and concentration homogeneity.[6]

  • Monitor Internal Temperature: Do not rely on the temperature of the cooling bath alone. Always use a thermometer to monitor the internal temperature of the reaction mixture.

G

Q3: Which nitrating agent is best for achieving selective mononitration of benzonitrile?

A: The choice of nitrating agent is a balance between reactivity and selectivity. For a deactivated ring like benzonitrile, a sufficiently powerful agent is needed, but overly aggressive systems can easily lead to over-nitration.

Nitrating SystemCompositionTypical ConditionsAdvantagesDisadvantages
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0-10°CCost-effective, well-understood, reliable for generating the required NO₂⁺ electrophile.[2][7]Highly corrosive and exothermic. Requires careful temperature control to prevent over-nitration.[8]
Fuming HNO₃ HNO₃ with dissolved NO₂< 0°CMore potent than standard mixed acid. Can be effective for highly deactivated substrates.Highly aggressive, significantly increases the risk of over-nitration and oxidative side reactions.[2]
Nitrate Salt / H₂SO₄ KNO₃ or NaNO₃ in H₂SO₄0-10°CGenerates anhydrous nitric acid in situ, avoiding the water present in 70% HNO₃ which can be problematic.[9]Can have solubility issues, potentially leading to poor control and thermal spikes if the salt dissolves and reacts too quickly.[9]
HNO₃ / Acetic Anhydride Conc. HNO₃ / (CH₃CO)₂O< 10°CGenerates acetyl nitrate, a milder nitrating agent. Can sometimes offer better selectivity.May not be potent enough for strongly deactivated rings and can introduce other side reactions.

Recommendation: For most lab-scale syntheses of 3-nitrobenzonitrile, the standard mixed acid (H₂SO₄/HNO₃) system provides the best balance of reactivity, cost, and control, provided that temperature and addition rates are strictly managed.

Q4: I've completed the reaction. What is the safest and most effective way to quench the mixture and isolate the product?

A: Proper quenching is critical for both safety and product purity. The goal is to neutralize the highly acidic and reactive mixture safely.

Standard Quenching Protocol:

  • Preparation: Prepare a separate, large beaker containing a substantial amount of crushed ice or an ice-water slurry. The volume should be large enough to dilute the acids and dissipate the heat of dilution effectively.[5][6]

  • Slow Addition: With vigorous stirring, pour the reaction mixture slowly and carefully onto the crushed ice.[6][10] Never add water to the acid mixture , as this can cause dangerous splashing and a violent exothermic event.

  • Precipitation: The crude nitrobenzonitrile product, being poorly soluble in water, should precipitate as a solid.[5]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid (the "filter cake") with several portions of cold deionized water to remove residual acids. Continue washing until the filtrate is neutral to pH paper.[5]

  • Drying: Dry the crude product thoroughly before proceeding with purification (e.g., recrystallization).

Safety Note: Quenching concentrated sulfuric acid is highly exothermic. Performing the quench by adding the acid mixture to ice ensures that the bulk medium has a high heat capacity, preventing a runaway temperature increase.[6]

Protocol & Mechanistic Insight

Detailed Protocol: Selective Mononitration of Benzonitrile

This protocol is a self-validating system designed to favor the formation of 3-nitrobenzonitrile.

  • Reagent Preparation (Nitrating Mixture):

    • In a flask separate from the main reaction vessel, carefully and slowly add 1.1 molar equivalents of concentrated nitric acid (e.g., 70%) to 2-3 volume equivalents of concentrated sulfuric acid.

    • Perform this addition in an ice bath with stirring, ensuring the temperature of the mixture is maintained below 10°C.[6] The sulfuric acid serves as a catalyst and a dehydrating agent to generate the active electrophile, the nitronium ion (NO₂⁺).[7][11][12]

  • Reaction Setup:

    • In the main reaction flask, dissolve 1.0 molar equivalent of benzonitrile in 2-3 volume equivalents of concentrated sulfuric acid.

    • Equip the flask with a magnetic stirrer, a thermometer to monitor the internal temperature, and a dropping funnel containing the prepared nitrating mixture.

    • Cool the reaction flask in an ice-salt bath to an internal temperature of 0°C.

  • Nitration:

    • Begin the dropwise addition of the cold nitrating mixture to the stirred benzonitrile solution.

    • Crucially, control the addition rate to ensure the internal temperature does not rise above 5-10°C. [5] This may take 30-60 minutes.

    • In-Process Check: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. You can monitor the reaction's progress by taking a small aliquot, quenching it in ice, extracting with a solvent like ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS to check for the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture slowly and steadily onto a large volume of crushed ice with vigorous stirring.[5]

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral.[5]

    • Dry the crude solid product.

  • Purification:

    • Purify the crude 3-nitrobenzonitrile by recrystallization, typically from an ethanol/water mixture.[5]

Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway

Understanding the mechanism highlights why selectivity is a challenge.

G cluster_step1 Step 1: Generation of Electrophile (Nitronium Ion) cluster_step2 Step 2: Electrophilic Attack (Rate-Determining Step) cluster_step3 Step 3: Deprotonation & Product Formation cluster_step4 Step 4: Undesired Over-Nitration HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O H2O H₂O Benzonitrile SigmaComplex Benzonitrile->SigmaComplex + NO₂⁺ label_rate1 k₁ (fast) Product 3-Nitrobenzonitrile SigmaComplex_deprot SigmaComplex_deprot->Product - H⁺ Product_over 3-Nitrobenzonitrile SigmaComplex_over Product_over->SigmaComplex_over + NO₂⁺ DNB_Product Dinitrobenzonitrile SigmaComplex_over->DNB_Product - H⁺ label_rate2 k₂ (slow) (Requires Harsh Conditions)

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.[7][11][13]

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[7][12]

  • Nucleophilic Attack: The π-electron system of the benzonitrile ring attacks the nitronium ion. This step is the rate-determining step and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.[7][13]

  • Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the new nitro group, restoring aromaticity and yielding the final 3-nitrobenzonitrile product.[7]

  • Over-nitration: If conditions are too forceful, the 3-nitrobenzonitrile product, despite being heavily deactivated, can undergo a second, slower electrophilic attack by another nitronium ion to form dinitrobenzonitrile isomers.[2]

References

  • In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? (n.d.). Homework.Study.com. Retrieved January 16, 2026, from [Link]

  • Boros, E. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Why is mononitration of phenol carried out at low temperatures? (2024). Chemistry Stack Exchange. Retrieved January 16, 2026, from [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved January 16, 2026, from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • How is 3-Nitrobenzonitrile synthesized. (2023). Bloom Tech. Retrieved January 16, 2026, from [Link]

  • Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved January 16, 2026, from [Link]

  • Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Draw the major product(s) of nitration of benzonitrile. (n.d.). Homework.Study.com. Retrieved January 16, 2026, from [Link]

  • Sharma, R. K., & Gevorgyan, V. (2023). Site-Selective Nitration of Aryl Germanes at Room Temperature. Beilstein Journals. Retrieved January 16, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of Novel 2-Amino-5-methoxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, substituted benzonitriles are crucial structural motifs. The parent compound, 2-Amino-5-methoxybenzonitrile, serves as a valuable starting scaffold for the synthesis of a diverse array of novel molecules with potential therapeutic or industrial applications. However, the synthesis of its derivatives introduces a critical challenge: the unambiguous confirmation of their molecular structure. Isomeric byproducts, unexpected rearrangements, or incomplete reactions can lead to compounds with identical molecular formulas but vastly different chemical, physical, and biological properties.

This guide provides a comprehensive, experience-driven framework for the rigorous structural validation of novel derivatives of 2-Amino-5-methoxybenzonitrile. It moves beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating and trustworthy analytical workflow.

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for structural elucidation is fraught with risk. Each method provides a unique, yet incomplete, piece of the molecular puzzle. A robust validation strategy integrates data from multiple orthogonal techniques to build an unassailable case for the proposed structure. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, with a discussion of the definitive role of X-ray Crystallography.

The core principle of this workflow is to move from foundational characterization to unequivocal proof, a process that ensures efficiency and scientific rigor.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced Structural Elucidation cluster_3 Final Validation Synthesize Synthesize Novel Derivative Purify Purify via Chromatography/Crystallization Synthesize->Purify IR FT-IR Spectroscopy (Functional Group ID) Purify->IR Quick functional group check MS High-Resolution MS (Molecular Formula) Purify->MS Confirm mass and formula NMR 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) Purify->NMR Primary structural backbone XRay Single Crystal X-ray Diffraction (Absolute Structure) Purify->XRay If suitable crystal forms Validation Structure Confirmed IR->Validation If structure is simple and data is unambiguous MS->Validation If structure is simple and data is unambiguous NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity Mapping) NMR->NMR_2D If structure is complex or ambiguous NMR->Validation If structure is simple and data is unambiguous NMR_2D->Validation XRay->Validation Gold Standard Proof

Caption: A logical workflow for the structural validation of novel compounds.

Foundational Analysis: Confirming the Building Blocks

The initial phase of validation focuses on confirming the presence of key functional groups and determining the precise molecular formula.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and powerful technique for identifying the types of covalent bonds present in a molecule.[1] For a derivative of 2-Amino-5-methoxybenzonitrile, we expect to see characteristic absorptions. The value of IR lies in its ability to quickly confirm the survival of core functional groups and the appearance of new ones post-synthesis.

Expected IR Absorptions for the 2-Amino-5-methoxybenzonitrile Scaffold:

  • N-H Stretch (Amine): A pair of medium-intensity peaks around 3350-3450 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2230 cm⁻¹.[2]

  • C-O Stretch (Methoxy Ether): A strong peak in the 1200-1250 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Table 1: Comparative FT-IR Data for a Hypothetical Derivative

Functional GroupParent Compound (Expected cm⁻¹)Hypothetical Derivative (e.g., N-acetylated)Interpretation
N-H Stretch~3400, 3300 (doublet)~3300 (single peak)Change from primary to secondary amine.
C=O StretchAbsent~1680 (strong)Confirms addition of the acetyl group.
C≡N Stretch~2225~2225Nitrile group remains intact.
C-O Stretch~1240~1240Methoxy group remains intact.
B. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

While nominal mass spectrometry provides the molecular weight, HRMS is essential for determining the elemental composition with high accuracy. This allows for the unambiguous assignment of a molecular formula, which is a critical step in distinguishing between potential products. Techniques like Electrospray Ionization (ESI) are commonly used.[3]

The fragmentation pattern observed in mass spectrometry can also provide structural clues. For benzonitrile derivatives, common fragmentation pathways include the loss of HCN/HNC, which can help in understanding the molecule's stability and structure.[4][5]

Core Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.[6] For derivatives of 2-Amino-5-methoxybenzonitrile, ¹H and ¹³C NMR provide direct insights into the electronic environment of each atom. Aromatic protons typically resonate in the 6.5-8.0 ppm range.[7][8]

¹H NMR Spectroscopy: Mapping the Protons

In the parent 2-Amino-5-methoxybenzonitrile, the three aromatic protons will appear as distinct signals with specific splitting patterns (coupling) that reveal their spatial relationships. Any modification to the ring or its substituents will cause predictable shifts in these signals.

  • Electron-donating groups (like -NH₂ and -OCH₃) shield adjacent protons, shifting them upfield (to lower ppm values).

  • Electron-withdrawing groups (like a newly introduced nitro or acyl group) will deshield protons, shifting them downfield (to higher ppm values).

¹³C NMR Spectroscopy: The Carbon Backbone

Each unique carbon atom in the molecule will produce a distinct signal in the ¹³C NMR spectrum. Aromatic carbons typically appear between 120-150 ppm.[7][9] This technique is invaluable for confirming the total number of carbons and identifying the presence of key functionalities like carbonyls (>160 ppm) or the nitrile carbon (~115-120 ppm).

Table 2: Predicted ¹H and ¹³C NMR Data Comparison

PositionParent Compound (¹H ppm, Multiplicity)Hypothetical Derivative (N-acetylated)¹³C NMR Shift (ppm, Parent)Interpretation of Change
H-3~7.2 (d)~7.8 (d)~125Deshielding due to amide formation.
H-4~6.8 (dd)~7.0 (dd)~115Minor shift from electronic change.
H-6~6.9 (d)~7.1 (d)~118Minor shift from electronic change.
-NH₂~4.5 (s, broad)~9.5 (s, broad, amide N-H)-Disappearance of amine protons, appearance of amide proton.
-OCH₃~3.8 (s)~3.8 (s)~56No change expected.
-COCH₃N/A~2.1 (s)N/ANew singlet confirms methyl of acetyl group.

Unambiguous Proof: Advanced Validation Techniques

When 1D NMR data is insufficient to resolve ambiguities, 2D NMR experiments and X-ray crystallography provide definitive answers.

A. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the connectivity of the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is exceptionally powerful for connecting fragments of the molecule, for instance, linking the acetyl protons to the carbonyl carbon and that carbonyl carbon to the nitrogen atom.

G cluster_0 1D NMR Data cluster_1 2D NMR Experiments cluster_2 Final Structure H1_NMR ¹H NMR (Proton Signals & Splitting) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure Confirmed Molecular Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Relationship between 1D and 2D NMR experiments for structure elucidation.

B. Single Crystal X-ray Crystallography: The Gold Standard

When a derivative can be grown into a high-quality single crystal, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic arrangement.[10][11][12][13] This technique is considered the ultimate proof of structure, revealing not only connectivity but also stereochemistry and bond lengths/angles.[10] It is the most authoritative method for resolving any lingering structural questions.[14]

Experimental Protocols

Protocol 1: FT-IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Place a small, solid amount of the purified, dry derivative onto the center of the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[3]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

  • Acquire data in positive or negative ion mode, depending on the nature of the derivative, using an appropriate ionization technique (e.g., ESI).

  • Analyze the resulting spectrum to determine the monoisotopic mass of the parent ion and compare it to the theoretical mass for the proposed formula.

Protocol 3: NMR Sample Preparation
  • Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and desired 2D NMR spectra according to the instrument's standard operating procedures.

Conclusion

The structural validation of novel derivatives of 2-Amino-5-methoxybenzonitrile is a systematic process that requires the thoughtful integration of multiple analytical techniques. By following a logical workflow that begins with foundational methods like FT-IR and HRMS and progresses to the detailed mapping provided by 1D and 2D NMR, researchers can build a robust and defensible structural assignment. For ultimate confirmation, particularly for publication or patent filings, single-crystal X-ray crystallography remains the unparalleled gold standard. This multi-faceted approach ensures the scientific integrity of the research and the reliability of any subsequent biological or material science investigations.

References

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  • Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. Retrieved from [Link]

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  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. PMC - NIH. Retrieved from [Link]

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A Comparative Guide to X-ray Crystallography and NMR for Protein Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a protein's three-dimensional structure is paramount. This structural information is the bedrock upon which we understand biological function, design novel therapeutics, and engineer new biotechnologies. Two of the most powerful and widely adopted techniques for elucidating protein structure at atomic resolution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While both methods yield high-resolution structural models, they are fundamentally different in their physical principles, experimental workflows, and the nature of the information they provide.

This guide offers an in-depth, objective comparison of X-ray crystallography and NMR, providing the technical insights and experimental context necessary to make informed decisions about which technique is best suited for a given research question. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Fundamental Principles: A Tale of Two Methodologies

At their core, X-ray crystallography and NMR spectroscopy probe different physical properties of molecules to generate structural information.

X-ray crystallography relies on the diffraction of X-rays by a highly ordered, crystalline lattice of the protein of interest.[1][2] When a beam of X-rays is directed at a protein crystal, the electrons in the protein's atoms scatter the X-rays.[1][3] The ordered arrangement of the protein molecules in the crystal lattice causes these scattered waves to interfere with each other, producing a unique diffraction pattern of spots.[1][4] By measuring the intensities and positions of these diffracted spots, researchers can calculate an electron density map of the protein, into which the atomic model is built and refined.[5][6][7]

In contrast, Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei.[8] Certain atomic nuclei, such as ¹H, ¹³C, and ¹⁵N, possess a quantum mechanical property called spin, which gives them a magnetic moment.[9] When placed in a strong external magnetic field, these nuclei can exist in different energy states.[10] By applying radiofrequency pulses, NMR spectrometers can induce transitions between these energy states.[9] The resulting resonance frequencies, or chemical shifts, are highly sensitive to the local chemical environment of each nucleus.[10][11] Through a series of multidimensional experiments, NMR can measure distances and angles between different atoms within the protein, providing the necessary constraints to calculate a three-dimensional structure in solution.[10]

The Experimental Journey: From Sample to Structure

The path from a purified protein to a final, validated structure differs significantly between X-ray crystallography and NMR. Understanding these workflows is crucial for project planning and resource allocation.

X-ray Crystallography Workflow

The experimental workflow for X-ray crystallography can be broadly divided into five key stages:

  • Protein Production and Purification: This initial step is common to both techniques and requires a highly pure and homogeneous protein sample.[12][13][14] Purity of >95% is generally recommended.[12][13]

  • Crystallization: This is often the most challenging and unpredictable step in X-ray crystallography.[5][15] It involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to induce the protein to form well-ordered crystals.[5][14] The goal is to create a state of supersaturation where the protein molecules self-assemble into a repeating lattice.[14]

  • X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron facility.[1][5] The crystal is rotated in the beam, and the resulting diffraction patterns are recorded on a detector.[5][16]

  • Structure Determination (Phasing): The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities of the diffracted waves, not their phases.[1][17] Phases must be determined experimentally (e.g., through isomorphous replacement or anomalous dispersion) or computationally (molecular replacement).[1][7]

  • Model Building and Refinement: Once initial phases are obtained, an electron density map is calculated.[6] A three-dimensional model of the protein is then built into this map and computationally refined to best fit the experimental data.[6][7]

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination p1 Protein Production & Purification p2 Crystallization Screening p1->p2 p3 Crystal Optimization p2->p3 d1 X-ray Diffraction p3->d1 d2 Data Processing & Scaling d1->d2 s1 Phase Determination d2->s1 s2 Electron Density Map Calculation s1->s2 s3 Model Building & Refinement s2->s3 s4 Validation s3->s4

Figure 1: Experimental workflow for X-ray crystallography.
NMR Spectroscopy Workflow

The NMR workflow also begins with a highly purified protein sample but diverges significantly from crystallography thereafter.

  • Sample Preparation for NMR: The purified protein is concentrated and buffer-exchanged into a suitable NMR buffer.[10][18] For proteins larger than ~12 kDa, isotopic labeling with ¹⁵N and/or ¹³C is typically required to simplify the spectra and enable advanced experiments.[10][18]

  • NMR Data Acquisition: The protein sample is placed in a high-field NMR spectrometer.[19] A series of 1D, 2D, and 3D NMR experiments are performed to measure the chemical shifts of the nuclei and their interactions (e.g., through-bond J-couplings and through-space Nuclear Overhauser Effects or NOEs).[19][20]

  • Resonance Assignment: This is a critical and often time-consuming step where each resonance signal in the complex spectra is assigned to a specific atom in the protein's amino acid sequence.[9][19]

  • Structural Restraint Generation: The assigned NMR data is used to generate a set of structural restraints. The most important of these are the NOEs, which provide information about the distances between protons that are close in space.[19]

  • Structure Calculation and Validation: The structural restraints are used as input for computational algorithms that calculate an ensemble of structures consistent with the experimental data.[9] This ensemble represents the dynamic nature of the protein in solution.

NMR_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_structure Structure Determination n1 Protein Production & Purification n2 Isotopic Labeling (if required) n1->n2 n3 Sample Formulation n2->n3 d1 Multidimensional NMR Experiments n3->d1 s1 Resonance Assignment d1->s1 s2 Structural Restraint Generation s1->s2 s3 Structure Calculation s2->s3 s4 Validation s3->s4

Figure 2: Experimental workflow for NMR spectroscopy.

A Head-to-Head Comparison: Key Differentiating Factors

The choice between X-ray crystallography and NMR often hinges on the specific characteristics of the protein under investigation and the research goals. The following table summarizes the key points of comparison.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (Crystal)Solution
Protein Size No theoretical upper limit; large complexes and viruses have been solved.[1][17]Practically limited to ~30-40 kDa, although advanced techniques can extend this.[8][17][21]
Sample Requirements High purity (>95%), high concentration (typically 5-20 mg/mL), must form well-diffracting crystals.[12][13]High purity (>95%), high concentration (0.1-2.5 mM), must be soluble and stable in solution for extended periods.[22][23] Isotopic labeling often required.[18][22]
Key Bottleneck Protein crystallization.[5][15]Resonance assignment and structure calculation for larger proteins.
Structural Information Provides a static, time-averaged snapshot of the protein conformation in the crystal lattice.[24][15][25]Provides an ensemble of structures representing the dynamic nature of the protein in solution.[8][24][25] Can provide information on conformational flexibility.[8]
Resolution Typically higher resolution (often < 2.0 Å).[21]Generally lower resolution compared to crystallography.[8]
Hydrogen Atoms Not typically observed in electron density maps.[17]Directly observed, providing crucial information for hydrogen bonding networks.
Throughput Can be high-throughput once crystallization conditions are established.[24]Generally lower throughput due to longer data acquisition and analysis times.

In-Depth Analysis: Strengths and Limitations

X-ray Crystallography

Strengths:

  • High Resolution: X-ray crystallography is capable of producing atomic-resolution structures, often with resolutions better than 2.0 Å, allowing for detailed analysis of active sites and ligand interactions.[21][25]

  • No Size Limitation: In principle, any molecule that can be crystallized can be studied, from small proteins to large macromolecular assemblies like ribosomes and viruses.[1][17]

  • Mature Technology: The techniques and software for data collection, processing, and structure solution are well-established and highly automated.[24][26]

Limitations:

  • The Crystallization Hurdle: The requirement for well-ordered crystals is a major bottleneck.[5][8] Many proteins, particularly membrane proteins and flexible multi-domain proteins, are difficult to crystallize.[15][21]

  • Static Snapshot: The crystal structure represents a single, time-averaged conformation of the protein, which may not fully reflect its dynamic behavior in a biological context.[24][15][25] Crystal packing forces can also sometimes influence the protein's conformation.[24]

  • Artifacts: The crystallization process itself can sometimes introduce non-physiological conditions or artifacts.

NMR Spectroscopy

Strengths:

  • Solution-State Analysis: NMR studies proteins in a solution environment, which more closely mimics physiological conditions.[10][8][25]

  • Dynamic Information: NMR is uniquely suited to studying protein dynamics and conformational flexibility over a wide range of timescales.[8][24][25] This is invaluable for understanding protein function, folding, and interactions.

  • No Crystallization Required: This makes NMR a viable option for proteins that are recalcitrant to crystallization.[8][25]

  • Mapping Interactions: NMR is a powerful tool for mapping the binding sites of ligands, drugs, and other macromolecules.[27]

Limitations:

  • Size Limitation: The complexity of NMR spectra increases dramatically with the size of the protein, making structure determination challenging for proteins larger than 30-40 kDa.[8][17][21]

  • Lower Resolution: The structural models generated by NMR are typically of lower resolution than those from X-ray crystallography.[8]

  • Sample Requirements: NMR often requires larger amounts of protein and isotopic labeling, which can be expensive and time-consuming to produce.[10][22]

Making the Right Choice: A Decision Framework

The selection of X-ray crystallography or NMR is not a matter of one being definitively "better" than the other; rather, it is a question of which technique is the most appropriate tool for the scientific problem at hand.

  • For large proteins and macromolecular complexes where a high-resolution static picture is the primary goal, X-ray crystallography is generally the method of choice. [8]

  • For smaller proteins (<30 kDa), especially those that are difficult to crystallize or where understanding their dynamic behavior, flexibility, or interactions in solution is critical, NMR is the more suitable approach. [8][21]

In many cases, the two techniques are highly complementary.[15] A high-resolution crystal structure can provide a detailed framework, while NMR can provide insights into the dynamic regions of the protein and how it behaves in solution.[25]

Conclusion

Both X-ray crystallography and NMR spectroscopy are indispensable tools in the structural biologist's arsenal. X-ray crystallography has been the workhorse of the field for decades, providing the majority of the structures in the Protein Data Bank (PDB).[1][25] It offers unparalleled resolution for a wide range of protein sizes. NMR, on the other hand, provides a unique window into the dynamic life of proteins in solution, offering crucial insights that are inaccessible through crystallography.

As a senior application scientist, I advise researchers to carefully consider the nature of their protein, their specific research questions, and the available resources when choosing between these two powerful techniques. A thoughtful and informed decision will ultimately lead to more meaningful and impactful scientific discoveries.

References
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A Senior Application Scientist's Guide to HPLC Method Development and Validation for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the undisputed workhorse of quantitative analysis in the pharmaceutical industry.[1] Its precision and reliability are foundational to everything from characterizing drug substances to ensuring the quality and safety of final products.[1] However, developing a method that is not only accurate and precise but also efficient and robust requires a systematic, science-driven approach.

This guide moves beyond a simple checklist. It delves into the "why" behind the "how," explaining the causal relationships in method development and grounding every validation step in the authoritative standards set by the International Council on Harmonisation (ICH).[2][3] We will compare a traditional HPLC method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach to illustrate the trade-offs between speed, efficiency, and system requirements.

Part I: A Systematic Approach to HPLC Method Development

A successful HPLC method begins not at the instrument, but with a thorough understanding of the analytical objective and the analyte itself. The goal is to create a separation that is adequate for its intended purpose—a concept known as "fitness for purpose."[4][5]

Pillar 1: Define the Analytical Target Profile (ATP)

Before any experiment, define the method's goals. What are you measuring (e.g., potency, specific impurity)? What are the required levels of precision and accuracy? What is the expected concentration range? Answering these questions upfront will guide all subsequent decisions.

Pillar 2: Characterize the Analyte and Matrix

Understanding the physicochemical properties of your analyte(s) is critical for selecting the initial chromatographic conditions.[6][7]

  • Solubility: Dictates the choice of diluent. The sample solvent should be compatible with the mobile phase to ensure good peak shape.[7]

  • pKa: For ionizable compounds, the pKa value is crucial for selecting the mobile phase pH. To ensure reproducible retention and good peak shape, the mobile phase pH should be controlled with a buffer and set at least 1-2 pH units away from the analyte's pKa.[7][8]

  • UV Absorbance: The analyte's λmax (wavelength of maximum absorbance) is the ideal starting point for UV detection to maximize sensitivity.[6]

Pillar 3: Strategic Selection of Initial Conditions

With the ATP and analyte properties defined, the next step is a logical, stepwise selection of the starting parameters.

1. Mode of Chromatography & Stationary Phase (Column) Selection: For most pharmaceutical analyses, Reversed-Phase (RP) chromatography is the default choice due to its applicability to a wide range of drug molecules.[1][6] The most common stationary phase is C18-bonded silica.[6]

  • Column Chemistry: A standard C18 column is a versatile starting point for neutral or moderately polar compounds.[9][10] For highly polar analytes that show poor retention on C18, alternative chemistries like AQ-type C18 (for highly aqueous mobile phases) or HILIC might be necessary.[9][11]

  • Particle Technology: This is a key differentiator in performance.

    • Fully Porous Particles (FPP): Traditional HPLC columns often use 5 µm or 3 µm FPP. They offer good loading capacity but lower efficiency compared to modern columns.[12]

    • Superficially Porous Particles (SPP) / Fused-Core®: Modern UHPLC columns often use sub-2 µm or 2.x µm SPP. These particles have a solid, impermeable core with a porous outer layer, which dramatically reduces peak broadening and increases separation efficiency, allowing for much faster analyses.[12]

  • Column Dimensions: Shorter columns (50-150 mm) are preferred for faster analysis times.[2][6][13] Narrower internal diameters (e.g., 2.1 mm vs. 4.6 mm) reduce solvent consumption and can increase sensitivity, especially for mass spectrometry (MS) detectors.[10][11]

2. Mobile Phase Selection: The mobile phase is a powerful tool for controlling retention and selectivity.[8]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[14][15] Acetonitrile is often preferred for its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[8][14]

  • Aqueous Phase & pH Control: For ionizable analytes, a buffer is essential to control the mobile phase pH and ensure consistent results.[8][15] Common buffers include phosphate and acetate, typically used at concentrations of 10-50 mM.[8][15]

3. Initial Gradient Run: A broad "scouting" gradient (e.g., 5% to 95% organic over 20-30 minutes) is an efficient way to determine the approximate solvent strength needed to elute all compounds of interest and decide whether an isocratic or gradient method is more suitable.[2][16]

Pillar 4: Method Optimization

Once initial conditions provide a basic separation, the method is fine-tuned to meet the performance requirements defined in the ATP. The goal is to achieve adequate resolution (Rs > 2 is often desired for quantitative methods) between the analyte and any critical impurities, with good peak shape (Tailing Factor ≈ 1).[17] Key parameters to adjust include:

  • Solvent Strength (% Organic): The primary driver of retention time in RP-HPLC.[8][18]

  • Mobile Phase pH: Can dramatically alter the selectivity between ionizable compounds.[8]

  • Column Temperature: Affects solvent viscosity (and thus pressure) and can influence selectivity.

  • Flow Rate: Can be increased with smaller particle columns to reduce run time without sacrificing resolution.

Part II: Method Validation: Proving Fitness for Purpose

Method validation is the documented process that proves an analytical procedure is suitable for its intended use.[4][5] The framework for this process is detailed in the ICH Q2(R1) guideline, which is recognized by major regulatory agencies, including the FDA.[2][3][19][20][21]

The following parameters must be evaluated for a quantitative impurity test or a potency assay.

1. Specificity (Selectivity): Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[4][5] This is typically demonstrated by analyzing a placebo, spiking the drug product with known impurities, and performing forced degradation studies to ensure no co-elution with potential degradants.

2. Linearity & Range:

  • Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration.[4] It's typically evaluated by analyzing a minimum of five concentrations across the desired range. The relationship is assessed via the correlation coefficient (r) or coefficient of determination (R²), which should ideally be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[4]

3. Accuracy: Accuracy reflects the closeness of the test results to the true value.[4] It is assessed by analyzing a sample (e.g., drug product matrix) spiked with known amounts of the analyte at different concentration levels (typically 3 levels, 3 replicates each, covering the range). Results are expressed as percent recovery.

4. Precision: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels as per ICH guidelines:[4]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is typically assessed by performing at least 6 replicate measurements of a single sample concentration (e.g., 100% of the test concentration).

  • Intermediate Precision: Expresses the variation within a single laboratory, accounting for variables like different days, different analysts, or different equipment.[4]

5. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.[4][22][23]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][22] These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[22][24][25]

6. Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in organic modifier, ±0.2 unit change in pH, ±5°C change in column temperature).[26][27] This is a critical part of method development that indicates its reliability for routine use and transfer between labs.[27]

7. System Suitability: System Suitability Testing (SST) is not part of validation but is an essential component of every analytical run.[28] It verifies that the entire chromatographic system (instrument, column, mobile phase) is performing adequately on the day of analysis.[28][29][30] Typical SST parameters include resolution, tailing factor, theoretical plates, and the precision (%RSD) of replicate standard injections.[31]

Part III: Comparative Guide: Traditional HPLC vs. Modern UHPLC

To illustrate the practical differences, we present a case study for the quantitative analysis of a hypothetical active pharmaceutical ingredient (API), "Quantapril," and its related impurity.

  • Method A (Traditional HPLC): A classic approach using a fully porous 5 µm particle column.

  • Method B (Modern UHPLC): A high-efficiency approach using a superficially porous sub-3 µm particle column.

Experimental Protocols

Method A: Traditional HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm (Fully Porous Particles)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Total Run Time: 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method B: Modern UHPLC

  • Column: C18, 2.1 x 50 mm, 2.7 µm (Superficially Porous Particles)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% to 70% B over 2 minutes, hold at 70% B for 0.4 minutes, return to 30% B and equilibrate for 0.6 minutes.

  • Total Run Time: 3 minutes

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: UV at 254 nm

Data Presentation: Performance Comparison

Table 1: Chromatographic Performance & Efficiency

Parameter Method A (Traditional HPLC) Method B (Modern UHPLC) Benefit of UHPLC
Run Time 15 min 3 min 5x Faster
System Backpressure ~120 bar ~350 bar Higher, requires UHPLC system
Resolution (Rs) 2.8 3.1 Improved Separation
Tailing Factor (Tf) 1.2 1.1 More Symmetrical Peaks

| Solvent Consumption | 15 mL / run | 1.5 mL / run | 90% Reduction |

Table 2: Summary of Validation Data

Validation Parameter Acceptance Criteria Method A (Traditional HPLC) Method B (Modern UHPLC)
Linearity (R²) ≥ 0.999 0.9995 0.9997
Accuracy (% Recovery) 98.0 - 102.0% 99.2% - 101.5% 99.5% - 101.1%
Precision (%RSD)
- Repeatability ≤ 1.0% 0.45% 0.31%
- Intermediate ≤ 1.5% 0.68% 0.52%
LOQ (% of Test Conc.) Report Value 0.05% 0.04%

| Robustness | System Suitability Passes | Passed | Passed |

Discussion of Comparative Results

The data clearly demonstrates the significant advantages of the modern UHPLC approach (Method B). The use of a superficially porous particle column allows for a five-fold reduction in analysis time while simultaneously improving chromatographic performance (higher resolution, better peak shape). Furthermore, the lower flow rate and shorter run time lead to a 90% reduction in solvent consumption , resulting in substantial cost savings and a greener analytical footprint.

However, the choice is not without trade-offs. Method B operates at a significantly higher backpressure, necessitating the use of a UHPLC system capable of handling pressures >400 bar. While both methods were proven to be robust and passed all validation criteria, traditional HPLC methods may sometimes be perceived as more rugged and tolerant of less-pristine sample matrices due to the larger particle size and column dimensions.

Visualizing the Workflow

A structured workflow is key to efficient method development and validation.

HPLC_Workflow cluster_Dev Part 1: Method Development cluster_Val Part 2: Method Validation (ICH Q2) cluster_Routine Part 3: Routine Use A Define Analytical Target Profile (ATP) B Characterize Analyte & Matrix (pKa, Sol, UV) A->B C Select Initial Conditions (Column, Mobile Phase) B->C D Scouting Gradient Run C->D E Optimize Method (Resolution, Peak Shape) D->E F Specificity E->F G Linearity & Range H Accuracy I Precision (Repeatability, Intermediate) J LOD / LOQ K Robustness L System Suitability Test (SST) K->L M Sample Analysis L->M

Caption: A workflow for systematic HPLC method development and validation.

Troubleshooting Start Poor Resolution (Rs < 2.0) Cause1 Broad Peaks? Start->Cause1 Evaluate Peak Shape Cause2 Poor Selectivity? Start->Cause2 Evaluate Peak Spacing Cause1->Cause2 No Sol1a Check for Dead Volume (fittings, tubing) Cause1->Sol1a Yes Sol2a Change Organic Modifier (ACN vs MeOH) Cause2->Sol2a Yes Sol1b Decrease Injection Volume Sol1a->Sol1b Sol1c Result: Increased Efficiency Sol1b->Sol1c Sol2b Adjust Mobile Phase pH Sol2a->Sol2b Sol2c Result: Altered Elution Order Sol2b->Sol2c

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Conclusion

The development and validation of a quantitative HPLC method is a rigorous, systematic process that underpins the quality and safety of pharmaceutical products. While traditional HPLC methods remain reliable mainstays, modern UHPLC technology offers transformative improvements in speed, efficiency, and sustainability. The choice between them depends on the specific analytical need, available instrumentation, and desired throughput. By grounding experimental choices in scientific principles and adhering to authoritative guidelines like ICH Q2(R1), researchers can confidently develop and validate robust HPLC methods that are truly fit for their intended purpose.

References

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  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
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  • HPLC Column Selection Guide. Aurora Pro Scientific.
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Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 2-Amino-5-methoxybenzonitrile, a substituted aromatic compound, presents a unique combination of functional groups—an amine, a methoxy group, and a nitrile—that contribute to its potential as a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The chemical shifts, splitting patterns, and integration of the signals reveal the connectivity and electronic nature of the atomic framework.

Predicted ¹H NMR Spectrum of 2-Amino-5-methoxybenzonitrile

The ¹H NMR spectrum of 2-Amino-5-methoxybenzonitrile is expected to exhibit distinct signals for the aromatic protons, the methoxy group protons, and the amine protons. The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitrile (-CN) group will influence the chemical shifts of the aromatic protons. Aromatic protons generally resonate in the region of 6.5-8.0 ppm[1].

Causality Behind Expected Chemical Shifts: The amino group, being a strong electron-donating group, will shield the ortho and para protons, causing them to appear at a lower chemical shift (upfield). The methoxy group, also electron-donating, will similarly contribute to shielding. Conversely, the electron-withdrawing nitrile group will deshield the protons in its vicinity, shifting their signals to a higher chemical shift (downfield). The interplay of these effects will determine the final positions of the aromatic proton signals.

Comparative ¹H NMR Data
CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Amine Protons (ppm)
2-Amino-5-methoxybenzonitrile (Predicted) ~6.7-7.3~3.8~4.0-5.0 (broad)
2-Aminobenzonitrile 6.6-7.4-5.0-6.0 (broad)[2][3][4]
4-Methoxyaniline 6.6-6.83.78[5]3.3 (broad)
3-Methoxyaniline 6.2-7.13.773.6 (broad)

Interpretation: The predicted aromatic region for 2-Amino-5-methoxybenzonitrile reflects the combined electronic effects of the substituents. The methoxy protons are expected to appear as a sharp singlet around 3.8 ppm, a characteristic chemical shift for this functional group. The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent; their chemical shift can vary.

Predicted ¹³C NMR Spectrum of 2-Amino-5-methoxybenzonitrile

The ¹³C NMR spectrum will provide information about the carbon framework. Aromatic carbons typically resonate between 110 and 160 ppm[6]. The carbons attached to the electron-donating amino and methoxy groups will be shielded (shifted upfield), while the carbon of the nitrile group and the carbon attached to it will be significantly deshielded (shifted downfield).

Comparative ¹³C NMR Data
CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)Nitrile Carbon (ppm)
2-Amino-5-methoxybenzonitrile (Predicted) ~95-160~55~118
2-Aminobenzonitrile 109-151-119
4-Methoxyaniline 114-15355.8[5]-
3-Methoxybenzonitrile 112.9, 116.6, 118.6, 119.1, 124.2, 130.1, 159.4[7]55.3[7]118.6[7]

Interpretation: The predicted ¹³C NMR spectrum of 2-Amino-5-methoxybenzonitrile will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shift of the nitrile carbon is a key diagnostic peak.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FTIR Spectrum of 2-Amino-5-methoxybenzonitrile

The FTIR spectrum of 2-Amino-5-methoxybenzonitrile is expected to show characteristic absorption bands for the N-H stretches of the primary amine, the C≡N stretch of the nitrile, the C-O stretch of the methoxy group, and the C-H and C=C vibrations of the aromatic ring.

Causality Behind Key Vibrational Frequencies:

  • N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[8].

  • C≡N Stretch: The nitrile group exhibits a sharp and intense absorption band in the 2200-2260 cm⁻¹ region.

  • C-O Stretch: The aryl ether C-O bond will have a strong absorption band in the 1200-1275 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region[7][9].

Comparative FTIR Data
Functional GroupVibrational Mode2-Amino-5-methoxybenzonitrile (Predicted) (cm⁻¹)2-Aminobenzonitrile (cm⁻¹)4-Methoxyaniline (cm⁻¹)
AmineN-H Stretch3300-3500 (two bands)3350, 34503350, 3420[8]
NitrileC≡N Stretch2210-2230~2220-
MethoxyC-O Stretch1220-1260-~1240
AromaticC=C Stretch1500-16201500-16101510, 1620

Interpretation: The presence of a sharp, strong peak around 2220 cm⁻¹ is a clear indicator of the nitrile functional group. The dual peaks in the N-H stretching region confirm the presence of a primary amine. The strong absorption in the C-O stretching region will be characteristic of the methoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Predicted Mass Spectrum of 2-Amino-5-methoxybenzonitrile

For 2-Amino-5-methoxybenzonitrile (C₈H₈N₂O), the molecular ion peak [M]⁺ is expected at an m/z of 148.16. The fragmentation pattern will be influenced by the stability of the resulting ions.

Expected Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): This would result in a fragment at m/z 133.

  • Loss of carbon monoxide (CO): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at m/z 120.

  • Loss of hydrogen cyanide (HCN): From the nitrile group, resulting in a fragment at m/z 121.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)
2-Amino-5-methoxybenzonitrile 148133, 120, 121 (Predicted)
2-Aminobenzonitrile 11891, 64
4-Methoxyaniline 123108, 80

Interpretation: The molecular ion peak is the most important piece of information for confirming the molecular weight of the compound. The fragmentation pattern provides corroborating evidence for the presence of specific functional groups. A high-resolution mass spectrum would provide the exact mass, allowing for the determination of the elemental composition.

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent upon proper sample preparation and instrument operation. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

FTIR Spectroscopy (ATR)

Caption: Standard procedure for acquiring an FTIR spectrum using an ATR accessory.

Mass Spectrometry (GC-MS)

Caption: Typical workflow for sample analysis by GC-MS.

Conclusion

This guide has provided a comprehensive comparative analysis of the spectroscopic properties of 2-Amino-5-methoxybenzonitrile and its structurally related compounds. By understanding the influence of the amino, methoxy, and nitrile functional groups on the NMR, FTIR, and mass spectra, researchers can more confidently identify and characterize this molecule. The provided data tables and experimental protocols serve as a practical reference for laboratory work. While direct experimental data for the title compound remains elusive in the public domain, the predictive and comparative approach outlined here offers a robust framework for its spectroscopic analysis, underscoring the power of leveraging knowledge from analogous structures in chemical research.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of (a) 2-aminobenzonitrile with (b) [HMIm][Im] (pKa.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

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A Senior Application Scientist’s Guide to 2-Amino-5-methoxybenzonitrile: A Comparative Efficacy Analysis for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the selection of a starting scaffold is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. 2-Amino-5-methoxybenzonitrile (CAS: 23842-82-2) presents itself as a versatile yet nuanced building block.[1][2] This guide provides an in-depth, objective comparison of its performance against common alternatives, supported by experimental insights and data-driven analysis. We will move beyond simple protocols to dissect the causality behind experimental choices, empowering you to make informed decisions in your work.

Our analysis is grounded in the principle that a building block's value is determined by the interplay of its functional groups. The ortho-disposed amino and cyano groups are primed for cyclization reactions to form valuable heterocyclic systems, while the methoxy group at the 5-position modulates the electronic properties and provides a potential site for further modification.[3][4]

Section 1: Molecular Profile and Predicted Reactivity

The synthetic utility of 2-Amino-5-methoxybenzonitrile is dictated by the electronic contributions of its three key functional groups. Understanding this interplay is fundamental to predicting its behavior in different reaction environments.

  • Amino Group (-NH₂): A strong activating, ortho-, para-directing group. It significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. Crucially, it also acts as a potent nucleophile, a characteristic vital for cyclization and N-alkylation reactions.

  • Methoxy Group (-OCH₃): An activating, ortho-, para-directing group. It further enhances the electron density of the ring and can influence the molecule's solubility and metabolic profile in a drug discovery context.

  • Nitrile Group (-C≡N): A deactivating, meta-directing group. The nitrile is a versatile synthetic handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions. Its electron-withdrawing nature also lowers the pKa of the ortho-amino group.

The combined effect of these groups results in a molecule with a nucleophilic amino function and an electron-rich aromatic core, balanced by the electron-withdrawing nitrile. This unique electronic profile is visualized below.

G cluster_0 2-Amino-5-methoxybenzonitrile cluster_1 Functional Group Effects A Aromatic Ring (Benzene) NH2 Amino (-NH₂) Strongly Activating Nucleophilic Center NH2->A e⁻ donating OCH3 Methoxy (-OCH₃) Activating OCH3->A e⁻ donating CN Nitrile (-C≡N) Deactivating Synthetic Handle CN->A e⁻ withdrawing

Caption: Electronic influence of functional groups on the aromatic core.

Physicochemical Properties

A summary of the key computed properties for 2-Amino-5-methoxybenzonitrile provides a baseline for its physical behavior.

PropertyValueSource
Molecular FormulaC₈H₈N₂O[2]
Molecular Weight148.16 g/mol [2]
XLogP31.5[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count1[2]
Topological Polar Surface Area59 Ų[2]

Section 2: Efficacy Comparison with Alternative Building Blocks

The true efficacy of a building block is revealed only through comparison. Here, we evaluate 2-Amino-5-methoxybenzonitrile against structurally related analogs, highlighting the trade-offs in reactivity and synthetic applicability.

The key determinant of reactivity for this class of compounds is often the nucleophilicity of the amino group. This is significantly influenced by other substituents on the ring. For instance, the presence of a strong electron-withdrawing group, like a nitro group, can severely diminish the amino group's nucleophilicity, rendering it ineffective in certain reactions.[5]

Building BlockKey Structural DifferenceImpact on Amino Group NucleophilicityPreferred Reaction TypesPotential Limitations
2-Amino-5-methoxybenzonitrile Target Compound High (Activated by -NH₂ and -OCH₃)Cyclocondensations, N-Alkylations, Diazotizations, Electrophilic Aromatic Substitutions.Lacks the strong activation for certain specialized cyclizations seen in nitro-analogs post-reduction.
2-Amino-5-nitrobenzonitrile Nitro-Substituted Analog Very Low (Strongly deactivated by -NO₂)Reactions of the nitrile group; reduction of the nitro group to a diamine for subsequent cyclizations.Unsuitable for reactions requiring a nucleophilic amino group, such as aza-Michael additions.[5]
2-Aminobenzonitrile Unsubstituted Analog Moderate (Activated only by -NH₂)General cyclocondensations and N-functionalization.Less reactive in electrophilic aromatic substitutions compared to the methoxy-substituted version.
2-Amino-5-methoxybenzoic Acid Carboxylic Acid Analog High Amide bond formations, Fischer esterification, Curtius/Schmidt rearrangements.The carboxylic acid group requires different reaction conditions than the nitrile for transformations.

Expert Insight: The choice between 2-Amino-5-methoxybenzonitrile and its nitro-analog is a critical one. If your synthetic route relies on the initial nucleophilicity of the amino group, our target compound is superior. If your strategy involves reducing a nitro group to form a highly reactive diamino intermediate for a subsequent cyclization (a common strategy for kinase inhibitors), the nitro-analog is the necessary precursor.[6][7]

Section 3: Experimental Protocols and Validating Workflows

The following protocols are representative of the transformations for which 2-Amino-5-methoxybenzonitrile is well-suited. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding.

Protocol 1: Synthesis of a 4-Aminoquinazoline Derivative

The reaction between an ortho-aminobenzonitrile and formamide is a classic, robust method for constructing the quinazoline core, a privileged scaffold in medicinal chemistry.[3]

Causality: Formamide serves as the source for the C2 and N3 atoms of the quinazoline ring. The reaction proceeds via an initial formation of a formamidine intermediate, followed by a thermally induced intramolecular cyclization. The high temperature is necessary to drive the cyclization and dehydration steps.

G A 2-Amino-5-methoxybenzonitrile + Formamide B Heat (e.g., 150-180°C) A->B C Intramolecular Cyclization B->C D 6-Methoxyquinazolin-4-amine C->D

Caption: Experimental workflow for the synthesis of a quinazoline derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-5-methoxybenzonitrile (1.0 eq) and formamide (10-20 eq). Rationale: A large excess of formamide is used as both a reagent and a solvent.

  • Heating: Heat the reaction mixture to 150-180°C. Monitor the reaction progress by TLC or LC-MS. Rationale: High temperatures are required to overcome the activation energy for the intramolecular cyclization and subsequent elimination of water.

  • Work-up: After completion (typically 4-8 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure 6-methoxyquinazolin-4-amine.

Protocol 2: Selective Reduction of the Nitrile Group

While the nitrile is often used for cyclizations, it can also be selectively reduced to a primary amine, yielding a valuable diamine building block.

Causality: Catalytic hydrogenation using Raney Nickel is a powerful method for nitrile reduction. It is often preferred over hydride reagents like LiAlH₄ when other reducible groups are present that need to be preserved, although in this molecule, the aromatic ring is generally stable under these conditions. The ammonia and alcohol solvent help to suppress the formation of secondary amine byproducts.

Step-by-Step Methodology:

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend Raney Nickel (approx. 10-20% w/w of the substrate) in ethanol saturated with ammonia. Rationale: Ammonia minimizes the formation of secondary and tertiary amine side products by competing for reaction with the intermediate imine.

  • Reaction: Add 2-Amino-5-methoxybenzonitrile (1.0 eq) to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature or with gentle heating (40-50°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing aliquots by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, never allowing the catalyst cake to dry completely in air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude (2-amino-5-methoxyphenyl)methanamine. Further purification can be achieved by chromatography or salt formation.

Section 4: Applications and Strategic Value

The strategic value of 2-Amino-5-methoxybenzonitrile lies in its adaptability for synthesizing a diverse range of target molecules in both agrochemical and pharmaceutical domains.

Agrochemical Synthesis

This building block is a key intermediate in the development of novel pesticides and plant growth regulators.[1] Its structure allows for the construction of complex nitrogen-containing heterocycles that are known to possess potent biological activity in agricultural applications.[1][4]

Drug Discovery and Medicinal Chemistry

While its nitro-analog is a famous precursor to the EGFR kinase inhibitor Gefitinib, 2-Amino-5-methoxybenzonitrile offers a more direct route to analogs where the corresponding position is not substituted with an amine.[3][7] Its balanced reactivity makes it an ideal starting point for library synthesis in early-stage drug discovery. The workflow below illustrates its central role.

G A Building Block (2-Amino-5-methoxybenzonitrile) B Scaffold Synthesis (e.g., Quinazolines, Benzimidazoles) A->B C Library Generation (Parallel Synthesis) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E

Caption: A generalized workflow for drug discovery utilizing the building block.

Conclusion

2-Amino-5-methoxybenzonitrile is a highly efficacious building block whose primary strength lies in the balanced reactivity of its functional groups.

  • Superiority in Nucleophilic Reactions: Compared to its nitro-substituted counterparts, its unencumbered amino group demonstrates superior performance in reactions requiring high nucleophilicity, such as N-alkylations and certain cyclocondensations.

  • Versatility: The nitrile and amino groups provide orthogonal synthetic handles for a wide array of transformations, leading to diverse heterocyclic systems.

  • Strategic Value: In a drug discovery context, it serves as an excellent starting point for generating compound libraries and exploring structure-activity relationships around privileged scaffolds like quinazolines.

Ultimately, the choice of building block is context-dependent. However, for synthetic routes that leverage the nucleophilic character of the aniline nitrogen, 2-Amino-5-methoxybenzonitrile offers a distinct advantage in efficacy and versatility over more deactivated analogs.

References

  • NVEO. (2022). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological Activity. [Link]

  • Victoria University of Wellington. (n.d.). Synthetic Routes Towards Analogues of Kinase Inhibitory Natural Products (-)-TAN-2483B and Nellielloside A. [Link]

  • PubChem. (n.d.). 2-Amino-5-methoxybenzonitrile. [Link]

  • ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. [Link]

  • Wiley Online Library. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. [Link]

  • ResearchGate. (n.d.). Synthesis of diverse heterocycles from β-enaminonitriles. [Link]

  • SciSpace. (n.d.). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data from HPLC, NMR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals dedicated to the highest standards of data integrity and scientific rigor.

This guide provides an in-depth exploration of the cross-validation of analytical data obtained from three powerful and ubiquitous techniques in the modern laboratory: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). As orthogonal methods, their combined use provides a robust framework for the comprehensive characterization and purity assessment of chemical entities, a cornerstone of drug discovery and development. We will delve into the theoretical underpinnings of each technique, provide practical, step-by-step experimental protocols, and present a clear workflow for the integration and cross-validation of the generated data.

The Imperative of Orthogonal Analysis in Scientific Research

This guide will focus on the synergistic triad of HPLC, NMR, and MS, each providing a unique and complementary perspective on a molecule's identity, purity, and quantity.

A Tripartite Approach to Analytical Certainty: HPLC, NMR, and MS

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify the components of a mixture with high precision and accuracy.[6] The technique relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[7] Its versatility allows for the analysis of a wide range of compounds, from small molecules to large biomolecules.[6]

Strengths of HPLC:

  • High Resolution and Sensitivity: Capable of separating complex mixtures and detecting trace-level impurities.[8][9]

  • Quantitative Accuracy: Considered the gold standard for the precise quantification of analytes.[6]

  • Robustness and Reproducibility: Well-established methods and instrumentation lead to highly reproducible results.

Limitations of HPLC:

  • Limited Structural Information: While retention time and UV-Vis spectra can provide clues, HPLC alone offers limited information for the definitive structural elucidation of unknown compounds.[10]

  • Dependence on Reference Standards: Accurate quantification often relies on the availability of pure reference standards.

  • Potential for Co-elution: Complex mixtures may contain components with similar chromatographic behavior, leading to co-eluting peaks that can complicate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the determination of molecular structure.[11] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[11] Quantitative NMR (qNMR) has also emerged as a powerful primary method for determining the purity and concentration of a substance without the need for an analyte-specific reference standard.[11][12]

Strengths of NMR:

  • Unambiguous Structure Elucidation: Provides definitive structural information, including stereochemistry.[8]

  • Non-destructive: The sample can be recovered and used for further analysis.

  • Primary Quantitative Method (qNMR): Allows for direct quantification against a certified internal standard.[12]

Limitations of NMR:

  • Low Sensitivity: Compared to MS, NMR is significantly less sensitive, requiring higher sample concentrations.[8]

  • Complex Spectra: Molecules with many similar protons can produce complex, overlapping spectra that are challenging to interpret.

  • High Cost and Complexity: NMR spectrometers are expensive to purchase and maintain, and require specialized expertise to operate.[8]

Mass Spectrometry (MS): The Pinnacle of Sensitivity and Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] It is prized for its exceptional sensitivity and its ability to provide precise molecular weight information.[6] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for the identification and quantification of trace-level components in complex mixtures.[6][13]

Strengths of MS:

  • Exceptional Sensitivity: Capable of detecting analytes at very low concentrations.[6]

  • Precise Molecular Weight Information: Provides accurate mass measurements, which can be used to determine the elemental composition of a molecule.

  • Structural Information through Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment molecules and obtain structural information.

Limitations of MS:

  • Destructive (in some ionization modes): The sample is consumed during the analysis.

  • Limited for Isomer Differentiation: Can struggle to distinguish between isomers without chromatographic separation or specific fragmentation patterns.

  • Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the analyte, affecting quantification.

The Cross-Validation Workflow: A Symphony of Analytical Precision

The cross-validation of data from HPLC, NMR, and MS is a systematic process designed to ensure the consistency and accuracy of analytical results. The following workflow outlines the key steps in this integrated approach.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project advancement. 2-Amino-5-methoxybenzonitrile, a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, is a molecule of significant interest.[1] This guide provides an in-depth, objective comparison of established and promising new synthetic routes to this valuable compound. We will delve into detailed experimental protocols, compare performance metrics, and provide insights into the mechanistic rationale behind the synthetic strategies, empowering you to make informed decisions for your research and development endeavors.

Introduction: The Significance of 2-Amino-5-methoxybenzonitrile

The benzonitrile scaffold is a privileged motif in medicinal chemistry, with the nitrile group acting as a versatile synthetic handle and a key pharmacophoric element. The presence of both an amino and a methoxy group on the aromatic ring of 2-Amino-5-methoxybenzonitrile offers multiple points for further chemical modification, making it a valuable precursor for the construction of complex heterocyclic systems. Its derivatives have shown a wide range of biological activities, highlighting its importance in the generation of compound libraries for drug discovery programs.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic strategies for the preparation of 2-Amino-5-methoxybenzonitrile have been identified and will be critically evaluated:

  • Route 1: The Classic Approach - Nitration and Reduction. This is a well-established, two-step sequence involving the nitration of a suitable methoxybenzonitrile precursor followed by the reduction of the resulting nitro intermediate.

  • Route 2: A Multi-step Strategy from a Readily Available Precursor. This proposed pathway commences with the inexpensive and widely available 4-methoxyaniline, proceeding through a series of transformations including protection, nitration, and a Sandmeyer reaction to introduce the nitrile functionality.

The following sections will provide a detailed breakdown of each route, including step-by-step protocols, mechanistic insights, and a comparative analysis of key performance indicators.

Route 1: The Classic Approach - Nitration and Subsequent Reduction

This conventional and direct pathway is often the first consideration for the synthesis of aromatic amines from their corresponding nitro compounds. The success of this route hinges on the efficient and regioselective nitration of the starting material and the chemoselective reduction of the nitro group without affecting the nitrile functionality.

Workflow for Route 1

Route 1 Workflow start p-Anisic acid step1 Amidation & Dehydration (SOCl2, NH4OH then P2O5) start->step1 intermediate1 4-Methoxybenzonitrile step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 5-Methoxy-2-nitrobenzonitrile step2->intermediate2 step3 Reduction (e.g., H2/Pd-C or SnCl2/HCl) intermediate2->step3 product 2-Amino-5-methoxybenzonitrile step3->product

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 5-Methoxy-2-nitrobenzonitrile (The Precursor)

Experimental Protocol (Adapted):

  • Dissolution: Carefully add 4-methoxybenzonitrile (1 equivalent) to a 70% solution of nitric acid (2 equivalents) at 35°C over a period of 1 hour with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Isolation and Purification: Filter the solid precipitate and air-dry to yield the crude 5-methoxy-2-nitrobenzonitrile. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Mechanistic Rationale: The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing activator. However, due to steric hindrance from the methoxy group, nitration is expected to occur predominantly at the ortho position (position 2) relative to the nitrile group and para to the methoxy group.

Step 2: Reduction of 5-Methoxy-2-nitrobenzonitrile

The reduction of the nitro group to an amine is a critical step. Two highly effective and commonly employed methods are catalytic hydrogenation and reduction with stannous chloride (SnCl₂).

Method A: Catalytic Hydrogenation

This method is often preferred due to its clean reaction profile and the ease of product isolation.

Experimental Protocol:

  • Reaction Setup: In a pressure vessel, dissolve 5-methoxy-2-nitrobenzonitrile (1 equivalent) in a 4:1 mixture of ethyl acetate and methanol.

  • Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 25 psi. Shake the reaction mixture at room temperature for 20-30 minutes.

  • Work-up: After the reaction is complete (monitored by TLC or hydrogen uptake), purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Mechanistic Rationale: Catalytic hydrogenation involves the transfer of hydrogen atoms from the catalyst surface to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[3] The palladium catalyst provides a surface for the adsorption and activation of both hydrogen gas and the nitroaromatic compound.

Method B: Reduction with Stannous Chloride (SnCl₂)

This is a classic and robust method for the reduction of aromatic nitro compounds, particularly when other reducible functional groups are present that might be sensitive to catalytic hydrogenation.[4][5]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 5-methoxy-2-nitrobenzonitrile (1 equivalent) in ethanol.

  • Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 equivalents) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). This will initially precipitate tin salts.

  • Extraction: Extract the aqueous layer with ethyl acetate. The tin salts can be challenging to handle; filtration through Celite® may be necessary.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Mechanistic Rationale: The reduction of the nitro group with SnCl₂ in an acidic medium is a well-established method. The tin(II) ion acts as the reducing agent, donating electrons to the nitro group in a stepwise manner, leading to the formation of the corresponding aniline.[6]

Route 2: A Multi-step Strategy from 4-Methoxyaniline

This proposed synthetic pathway offers the advantage of starting from a very common and inexpensive building block, 4-methoxyaniline. However, it involves more synthetic steps, which may impact the overall yield and efficiency.

Workflow for Route 2

Route 2 Workflow start 4-Methoxyaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(4-methoxyphenyl)acetamide step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate3 4-Methoxy-2-nitroaniline step2->intermediate3 intermediate2 N-(4-methoxy-2-nitrophenyl)acetamide step3 Hydrolysis (HCl, heat) step4 Sandmeyer Reaction (NaNO2, HCl then CuCN) intermediate3->step4 intermediate4 5-Methoxy-2-nitrobenzonitrile step4->intermediate4 step5 Reduction (e.g., H2/Pd-C or SnCl2/HCl) intermediate4->step5 product 2-Amino-5-methoxybenzonitrile step5->product

Caption: Proposed synthetic workflow for Route 2.

Detailed Experimental Protocols (Proposed)

Step 1: Acetylation of 4-Methoxyaniline

To control the regioselectivity of the subsequent nitration step, the highly activating amino group is first protected as an acetamide.[7]

  • Reaction: Dissolve 4-methoxyaniline (1 equivalent) in glacial acetic acid and add acetic anhydride (1.1 equivalents). Stir at room temperature for 18 hours.

  • Work-up: Remove the solvent under vacuum and recrystallize the crude N-(4-methoxyphenyl)acetamide.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

  • Reaction: Dissolve the acetamide in concentrated sulfuric acid at 0-5°C. Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C. Stir for several hours.

  • Work-up: Pour the reaction mixture onto crushed ice, filter the precipitate, and wash with cold water until neutral.

Step 3: Hydrolysis of the Acetamide

  • Reaction: Reflux the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-methoxy-2-nitroaniline.

Step 4: Sandmeyer Reaction to Introduce the Nitrile Group

The Sandmeyer reaction is a powerful method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[1][8]

  • Diazotization: Dissolve 4-methoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool to 0-5°C and slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The reaction mixture is often heated to drive the reaction to completion.

  • Work-up: After the reaction is complete, extract the product into an organic solvent. Wash the organic layer, dry, and evaporate the solvent to yield crude 5-methoxy-2-nitrobenzonitrile.

Step 5: Reduction of the Nitro Group

This final step is identical to Step 2 in Route 1, and either catalytic hydrogenation or reduction with SnCl₂ can be employed.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Nitration and ReductionRoute 2: Multi-step from 4-Methoxyaniline
Starting Material Cost Moderate (depends on the cost of 4-methoxybenzonitrile)Low (starts from inexpensive 4-methoxyaniline)
Number of Steps 25
Overall Yield (Estimated) Good to Excellent (potentially >70%)Moderate (cumulative yield over 5 steps is likely lower)
Scalability Generally straightforwardMore complex due to multiple steps and intermediates
Key Challenges Regioselectivity of nitration; handling of nitro compounds.Handling of diazonium salts (potentially explosive); use of toxic cyanides in the Sandmeyer reaction.
Safety & Environmental Use of strong acids and nitro compounds. Catalytic hydrogenation requires specialized equipment.Use of strong acids, nitro compounds, and highly toxic cyanides. Generation of more waste streams due to multiple steps.
Purity of Final Product Generally high, with straightforward purification.May require more extensive purification to remove byproducts from multiple steps.

Conclusion and Recommendations

Both synthetic routes present viable pathways to 2-Amino-5-methoxybenzonitrile.

Route 1 (Nitration and Reduction) is the more direct and likely higher-yielding approach, making it the preferred method for laboratory-scale synthesis and potentially for larger-scale production where efficiency is paramount. The key to success lies in optimizing the initial nitration step to achieve high regioselectivity. The choice between catalytic hydrogenation and SnCl₂ reduction will depend on the available equipment and the presence of other sensitive functional groups in more complex derivatives.

Route 2 (Multi-step from 4-Methoxyaniline) , while longer, offers the advantage of utilizing a very inexpensive and readily available starting material. This could be a consideration for cost-driven, large-scale manufacturing. However, the increased number of steps, the handling of hazardous reagents like cyanides, and the potential for a lower overall yield are significant drawbacks that must be carefully evaluated.

For most research and development applications, Route 1 is recommended due to its efficiency and higher probable yield. For process development and large-scale synthesis, a thorough cost-benefit analysis of both routes, including raw material costs, waste disposal, and operational complexity, would be necessary.

This guide provides a comprehensive framework for selecting and implementing a synthetic strategy for 2-Amino-5-methoxybenzonitrile. It is imperative that all experimental work is conducted by trained professionals in a suitably equipped laboratory, with strict adherence to all safety protocols.

References

  • Reddy, K. L., et al. (2007). A simple and efficient one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles, 71(1), 39-50.
  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. [Link]

  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 2-Amino-5-methoxybenzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, actionable procedures for managing 2-Amino-5-methoxybenzonitrile hydrochloride waste. Our objective is to move beyond mere instruction and instill a deep understanding of the causality behind these protocols, ensuring the safety of personnel and the preservation of our environment.

The disposal of any chemical waste is not merely a logistical task but a process governed by stringent regulations and scientific principles. For 2-Amino-5-methoxybenzonitrile hydrochloride, a compound with a distinct hazard profile, adherence to proper procedure is paramount.

Hazard Profile: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is crucial. 2-Amino-5-methoxybenzonitrile hydrochloride is classified with multiple hazard warnings, which dictate the necessary precautions.[1][2] The rationale for rigorous disposal protocols is rooted in this hazard profile.

According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]

  • Irritation: It is known to cause significant skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3]

These classifications necessitate handling the compound and its waste with appropriate Personal Protective Equipment (PPE) and within a controlled environment to prevent accidental exposure.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2]
Acute Toxicity, DermalH312Harmful in contact with skin[2]
Acute Toxicity, InhalationH332Harmful if inhaled[2]
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific target organ toxicity (single exposure)-May cause respiratory irritation[1][3]

The Regulatory Landscape: A Framework for Compliance

In the United States, the management and disposal of hazardous chemical waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Laboratories are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the volume of hazardous waste they produce monthly.[4] These classifications determine the specific on-site storage time limits and accumulation requirements.[4][6]

It is the legal responsibility of the waste generator—the laboratory that creates the waste—to correctly classify, label, and arrange for the disposal of that waste.[3] This underscores the importance of a robust internal waste management plan.

The Core Directive: Professional Disposal is Non-Negotiable

Due to its hazardous nature and chemical structure as a nitrile, in-laboratory treatment or neutralization of 2-Amino-5-methoxybenzonitrile hydrochloride is strictly prohibited. Nitrile compounds can react dangerously with incompatible materials like strong acids or oxidizing agents, potentially generating extreme heat or releasing highly toxic gases.[7]

Therefore, the only acceptable and safe disposal method is through a licensed and approved hazardous waste disposal service.[1][8][9] These services are equipped to handle and dispose of toxic chemical waste, typically via high-temperature incineration with afterburners and scrubbers to neutralize harmful byproducts.[9]

On-Site Waste Management: A Step-by-Step Protocol

The following steps outline the procedure for managing 2-Amino-5-methoxybenzonitrile hydrochloride waste from the point of generation to its final pickup.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety goggles or glasses with side shields.

  • Skin and Body Protection: A lab coat is mandatory. Ensure exposed skin is covered.

  • Respiratory Protection: All handling of the solid compound or its waste should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling dust.[1][3]

Step 2: Waste Segregation and Characterization

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions. 2-Amino-5-methoxybenzonitrile hydrochloride waste must be collected in a dedicated, properly labeled hazardous waste container.

Crucially, this waste stream must be kept separate from:

  • Acids and Bases: To prevent potential violent reactions or degradation into unknown, hazardous byproducts.[3]

  • Strong Oxidizing Agents: To avoid creating a fire or explosion hazard.[3]

The following decision tree illustrates the segregation logic:

waste_segregation start Generated Waste: 2-Amino-5-methoxybenzonitrile hydrochloride is_hazardous Is it Hazardous Waste? start->is_hazardous hazardous_waste Classify as: - Toxic Solid Waste - Nitrile Compound Waste is_hazardous->hazardous_waste Yes non_hazardous Non-Hazardous (Not Applicable) is_hazardous->non_hazardous No incompatible Store Separately From: - Acids - Bases - Strong Oxidizers hazardous_waste->incompatible container Place in a Dedicated, Labeled, Sealed Hazardous Waste Container incompatible->container

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Amino-5-methoxybenzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the outcomes of our experiments. However, the foundation of successful and reproducible science lies in a robust safety culture. This guide provides a detailed, experience-driven approach to handling 2-Amino-5-methoxybenzonitrile hydrochloride, ensuring both your safety and the integrity of your work. We will move beyond a simple checklist of precautions to a deeper understanding of why these measures are critical.

Understanding the Risks: A Proactive Approach

2-Amino-5-methoxybenzonitrile hydrochloride is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] A thorough understanding of these risks is the first step in mitigating them.

Hazard Profile at a Glance:
Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Harmful in contact with skinAcute toxicity, dermal (Category 4)
Harmful if inhaledAcute toxicity, inhalation (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)
May cause respiratory irritationSpecific target organ toxicity (single exposure)

This data is synthesized from multiple safety data sheets.[1][2][3]

Pre-Operational Planning: Your First Line of Defense

Before you even handle the reagent, a well-thought-out plan is essential. This proactive approach minimizes the chances of accidental exposure and ensures a smooth workflow.

Engineering Controls: Containing the Hazard

Your primary line of defense is to control the hazard at its source. For a powdered substance like 2-Amino-5-methoxybenzonitrile hydrochloride, this is crucial to prevent inhalation of dust particles.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow will draw away any airborne particles, protecting your breathing zone.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape the primary containment.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are designed to contain the hazard, PPE is your last line of defense. The selection of appropriate PPE is not a one-size-fits-all approach; it should be tailored to the specific task you are performing.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice as they offer protection against a wide range of chemicals and are more puncture-resistant than latex gloves.[5][6][7][8][9] Always inspect your gloves for any signs of damage before use. For tasks with a higher risk of splashing, consider wearing a heavier gauge nitrile glove or double-gloving.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, when handling larger quantities or when there is a significant risk of splashing, it is highly recommended to use chemical splash goggles. A face shield, worn in conjunction with goggles, offers an additional layer of protection for your entire face.

  • Body Protection: A standard laboratory coat is required to protect your skin and clothing from contamination. Ensure it is fully buttoned. For larger scale operations, a chemically resistant apron or gown may be necessary.

  • Respiratory Protection: When engineering controls are not sufficient or during a large-scale spill, respiratory protection is essential. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] All personnel requiring a respirator must be properly fit-tested and trained in its use.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task SmallScale Small Scale? (<1g, dilute solution) Start->SmallScale Yes LargeScale Large Scale? (>1g, concentrated solution) Start->LargeScale No BasePPE Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Chemically Resistant Apron LargeScale->EnhancedPPE FullPPE Full Protection: - Respirator - Heavy-duty Gloves - Full Protective Suit LargeScale->FullPPE High Spill/Aerosol Risk

Step-by-Step Handling Procedures

Adhering to a standardized procedure minimizes variability and the potential for error. The following steps provide a framework for the safe handling of 2-Amino-5-methoxybenzonitrile hydrochloride.

Weighing the Solid:
  • Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and gather all necessary equipment (spatula, weigh boat, secondary container).

  • Don PPE: Put on your lab coat, safety glasses, and nitrile gloves.

  • In the Fume Hood: Place the analytical balance inside the fume hood if possible. If not, weigh the compound in the hood and quickly transfer it to a sealed container before moving it.

  • Dispensing: Slowly and carefully dispense the required amount of the solid onto the weigh boat. Avoid creating dust clouds. Use a gentle tapping motion rather than scooping large amounts at once.

  • Clean-up: After weighing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

Preparing a Solution:
  • Solvent Addition: In the fume hood, add the solvent to the vessel containing the weighed 2-Amino-5-methoxybenzonitrile hydrochloride. Do this slowly to avoid splashing.

  • Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. If using a magnetic stirrer, ensure the speed is low initially to prevent splashing.

  • Transfer: If the solution needs to be transferred to another container, do so carefully, pouring down a glass rod to prevent splashing.

Emergency Procedures: Be Prepared to Act

Even with the best precautions, accidents can happen. A rapid and informed response is critical to minimizing harm.

Exposure Response:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][10][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[1][10] Remove all contaminated clothing while under a safety shower if the spill is extensive.[10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[1] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][12] Seek immediate medical attention.

Spill Response:
  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's emergency response team (e.g., Environmental Health and Safety).[11] Do not attempt to clean up a large spill on your own.

Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.

  • Solid Waste: All unused 2-Amino-5-methoxybenzonitrile hydrochloride and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) must be collected in a clearly labeled hazardous waste container.[4][13]

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.[4]

  • Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13] After rinsing, the container can be disposed of according to your institution's guidelines, often in a designated glass disposal box.[13]

By integrating these principles and procedures into your daily laboratory work, you contribute to a safer research environment for yourself and your colleagues. Remember, a commitment to safety is a commitment to scientific excellence.

References

  • Nitrile Gloves for Chemical Handling . GlovesnStuff. [Link]

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Source not provided)
  • Are Nitrile Gloves Considered PPE? . Armbrust American. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens . PPS Gloves. [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? . S&S Glove. [Link]

  • SAFETY DATA SHEET for 2-Amino-5-methoxybenzonitrile. (Source not provided)
  • 2-Amino-5-methoxybenzonitrile | C8H8N2O | CID 3513002 . PubChem. [Link]

  • Chemical Emergencies, Exposures, and Spills . Environmental Health and Safety, Florida State University. [Link]

  • Emergency Procedures for Incidents Involving Chemicals . Research Safety, University of Kentucky. [Link]

  • MSDS of 2-Amino-5-methoxybenzonitrile . Capot Chemical Co.,Ltd. [Link]

  • FM33076 - Safety D
  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.